Butanimidamide
Description
Properties
IUPAC Name |
butanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUYBRRTKRGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274604 | |
| Record name | Butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-90-4 | |
| Record name | Butanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanimidamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYRAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB7V5A6Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butanimidamide CAS number 107-90-4 properties
Introduction: Understanding Butanimidamide
This compound, registered under CAS number 107-90-4 and also known as butyramidine, is a nitrogenous organic compound with the molecular formula C₄H₁₀N₂.[1][2] It belongs to the class of amidines, which are characterized by a functional group comprising a carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen.[2] This structural feature makes this compound a versatile and valuable building block in organic synthesis. Its utility is particularly pronounced in the construction of complex heterocyclic compounds, which form the core scaffolds of numerous pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in chemical and biological systems. For this compound, these properties are essential for designing synthetic routes, developing formulations, and understanding its potential interactions with biological targets. The hydrochloride salt is often used to enhance stability and solubility in aqueous solutions.[3]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (CAS 107-90-4) | This compound Hydrochloride (CAS 3020-81-3) | Reference(s) |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₁ClN₂ | [1][2][4] |
| Molecular Weight | 86.14 g/mol | 122.6 g/mol | [1][4][5] |
| Appearance | - | Off-White Solid / Crystalline Powder | [3][4] |
| Melting Point | - | 107-108 °C | [4][6] |
| Boiling Point | 117.2 ± 23.0 °C (Predicted) | 390.1°C at 760 mmHg | [4][7] |
| Density | 0.96 ± 0.1 g/cm³ (Predicted) | 1.59 g/cm³ | [4][7] |
| Solubility | - | Methanol (Slightly), Water (Slightly) | [4][6] |
| Flash Point | 24.7 °C (Predicted) | 176.6 °C | [4][7] |
Table 2: Computed Molecular Descriptors for this compound
| Descriptor | Value | Reference(s) |
| IUPAC Name | This compound | [2][5] |
| InChIKey | RXKUYBRRTKRGME-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | CCCC(=N)N | [2][5] |
| XLogP3 | 0.1 | [5][7] |
| Hydrogen Bond Donor Count | 2 | [5][7] |
| Hydrogen Bond Acceptor Count | 1 | [5][7] |
| Rotatable Bond Count | 2 | [5][7] |
| Topological Polar Surface Area | 49.9 Ų | [5][7] |
| Exact Mass | 86.084398327 Da | [5][7] |
Spectroscopic Profile
While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the butyl chain: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group next to the amidine carbon. The protons on the nitrogen atoms (-NH and -NH₂) would likely appear as broad signals that could exchange with D₂O.
-
¹³C NMR Spectroscopy : The carbon NMR would display four distinct signals for the four carbon atoms of the butyl chain, including the unique signal for the amidine carbon (-C(=NH)NH₂) at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands. Key signals would include N-H stretching vibrations for the amine and imine groups (typically in the 3100-3500 cm⁻¹ region) and a strong C=N stretching vibration around 1650 cm⁻¹.
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 86. The fragmentation pattern would likely involve the loss of amine or imine fragments and cleavage along the alkyl chain.
Synthesis and Chemical Reactivity
This compound serves as a reactive intermediate, accessible through several synthetic pathways. Its amidine functional group is the center of its chemical reactivity.
Synthetic Methodologies
One of the primary methods for synthesizing this compound is the catalytic hydrogenation of butyronitrile.[1] This process typically involves a two-step mechanism where the nitrile is first partially reduced, followed by amination to form the final amidine product.[1] An alternative route is the ammonolysis of butyryl chloride.[1]
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.[1]
Detailed Experimental Protocol: Catalytic Hydrogenation of Butyronitrile
Causality: This protocol is designed to achieve a controlled reduction of the nitrile. The use of a catalyst like Raney Nickel is crucial for activating the triple bond, while the presence of ammonia directs the reaction towards the desired amidine instead of the primary amine (butylamine).
-
Reactor Setup : Charge a high-pressure autoclave reactor with butyronitrile and a suitable solvent (e.g., ethanol).
-
Catalyst Addition : Add a catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst) to the mixture under an inert atmosphere (e.g., argon or nitrogen) to prevent premature reaction with air.
-
Ammonia Introduction : Pressurize the reactor with anhydrous ammonia. The molar excess of ammonia is critical to favor the formation of the imidamide over other byproducts.
-
Hydrogenation : Introduce hydrogen gas to the desired pressure. Heat the reactor to the target temperature (e.g., 50-80°C) with vigorous stirring.[8]
-
Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up : Cool the reactor, vent the excess pressure, and filter the reaction mixture to remove the catalyst.
-
Purification : Purify the resulting this compound by distillation or crystallization, often after conversion to its more stable hydrochloride salt.
Key Chemical Reactions
The amidine group governs the reactivity of this compound, allowing it to participate in several fundamental organic reactions.[1][2]
-
Oxidation : Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), converts this compound to butanoic acid.[1][2]
-
Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) will reduce the amidine group to form butylamine.[1][2]
-
Nucleophilic Substitution : The amidine group can undergo substitution reactions, enabling the synthesis of a wide array of substituted amidines, which are valuable in medicinal chemistry.[1][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 107-90-4 [smolecule.com]
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- 4. chembk.com [chembk.com]
- 5. This compound | C4H10N2 | CID 18182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyramidine hydrochloride | 3020-81-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
An In-depth Technical Guide to Butanimidamide (C₄H₁₀N₂): Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of Butanimidamide (C₄H₁₀N₂), a versatile amidine that serves as a critical building block in medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, analytical validation, and potential biological applications, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound, also known as butyramidine, is the imidamide derivative of butanoic acid.[1][2] The core of its reactivity and biological potential lies in the amidine functional group (-C(=NH)NH₂), which is significantly more basic than its amide analogue.[3] This heightened basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion.[3] This electronic feature governs its role as a powerful hydrogen bond donor and acceptor, making it a valuable pharmacophore for interacting with biological targets.[4]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | Butyramidine, Butyric acid amidine | [1] |
| Molecular Formula | C₄H₁₀N₂ | [5] |
| Molecular Weight | 86.14 g/mol | [4][5] |
| CAS Number | 107-90-4 | [4][5] |
| InChI Key | RXKUYBRRTKRGME-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 49.9 Ų | [1] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Predicted Complexity | 49.5 | [1] |
| Predicted Boiling Point | 117.2 ± 23.0 °C | [5] |
| Predicted Density | 0.96 ± 0.1 g/cm³ | [5] |
Synthesis of this compound: A Protocol with Mechanistic Rationale
The synthesis of primary amidines like this compound can be approached through several routes. A common and reliable laboratory-scale method is the Pinner reaction, which proceeds via an iminoether intermediate.[3] An alternative industrial-scale approach involves the catalytic hydrogenation of the corresponding nitrile.[4]
Below is a detailed protocol for the Pinner synthesis, chosen for its high yield and control in a research setting.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
Causality: This two-step protocol is designed to first create a reactive iminoether hydrochloride salt from butyronitrile, which is then gently converted to the final amidine hydrochloride via ammonolysis. Using anhydrous conditions is critical in Step 1 to prevent hydrolysis of the nitrile and the iminoether intermediate back to the corresponding amide or carboxylic acid.
Step 1: Formation of Ethyl Butyrimidate Hydrochloride
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet for dry HCl, and a drying tube. Ensure the entire apparatus is under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Reagents: In the flask, combine anhydrous butyronitrile (1 eq.) and anhydrous ethanol (1.2 eq.) in a solvent of anhydrous diethyl ether.
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at 0°C.
-
Isolation: Continue HCl addition until the reaction is saturated. The ethyl butyrimidate hydrochloride product will precipitate as a white solid. Seal the flask and store it in a freezer overnight to ensure complete precipitation.
-
Workup: Collect the precipitate by vacuum filtration, washing with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the solid product under vacuum.
Step 2: Ammonolysis to this compound Hydrochloride
-
Reagents: Dissolve the dried ethyl butyrimidate hydrochloride from Step 1 in anhydrous ethanol in a sealed pressure vessel.
-
Reaction: Cool the solution to 0°C and bubble anhydrous ammonia (NH₃) gas through it until saturation.
-
Incubation: Seal the vessel and allow it to stand at room temperature for 48 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting solid is this compound hydrochloride.[6] Recrystallize from an ethanol/ether mixture to obtain a purified product. The free base can be generated by careful neutralization with a strong base, but the hydrochloride salt is typically more stable for storage.
Caption: Pinner reaction workflow for this compound HCl synthesis.
Analytical Characterization and Validation
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized this compound. Each technique provides a unique piece of the structural puzzle.
Table 2: Key Spectroscopic Data for this compound Validation
| Technique | Expected Observations | Rationale for Validation |
| ¹H NMR | Signals corresponding to the propyl chain (CH₃, CH₂, CH₂), with distinct chemical shifts and coupling patterns. Broad, exchangeable signals for the =NH and -NH₂ protons. Integral ratios should match the proton count (e.g., 3:2:2:1:2). | Confirms the carbon backbone and the presence of N-H protons, providing a fundamental check of the molecular structure. |
| ¹³C NMR | Four distinct carbon signals: three for the aliphatic propyl chain and one downfield signal for the C=N carbon of the amidine group. | Verifies the complete carbon skeleton, including the characteristic amidine carbon. |
| FT-IR | Strong N-H stretching bands (~3100-3400 cm⁻¹). A strong C=N stretching band (~1650 cm⁻¹). C-H stretching bands just below 3000 cm⁻¹. | Provides definitive evidence for the key functional groups: the primary amine (NH₂), the imine (C=N), and the aliphatic chain. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ at m/z 87.09. | Confirms the molecular weight of the free base (86.14 g/mol ) and, by extension, the molecular formula.[1][4] |
Experimental Protocol: Characterization Workflow
Causality: This workflow is designed for systematic validation. Mass spectrometry provides the initial confirmation of molecular weight. FT-IR then quickly confirms the presence of the required functional groups. Finally, high-resolution NMR provides the definitive, atom-by-atom structural elucidation.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in methanol.
-
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.
-
Self-Validation: The observation of a primary ion at m/z 87.09 confirms the successful synthesis of a compound with the molecular formula C₄H₁₀N₂.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample, either as a thin film or using a KBr pellet.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation: The presence of characteristic N-H and C=N stretching vibrations provides orthogonal confirmation of the amidine functional group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Self-Validation: The chemical shifts, integration values, and coupling patterns must be fully consistent with the proposed structure of this compound. This is the ultimate confirmation of identity and purity.
-
Caption: A logical workflow for the analytical validation of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound itself is primarily a building block, but the amidine functional group it carries is of significant interest in drug design.[4] Amidine-containing molecules are known to engage in critical biological interactions, often acting as mimics of protonated arginine or lysine residues, enabling strong binding to enzyme active sites.[4]
Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
While direct studies on this compound's biological activity are limited, related structures containing the core butyramide scaffold have demonstrated inhibitory action against histone deacetylases (HDACs).[4][7] HDACs are crucial enzymes that regulate gene expression, and their inhibition is a validated strategy in cancer therapy.
Hypothesized Interaction: The amidine group of this compound could potentially chelate the zinc ion present in the active site of many HDACs, a mechanism common to many HDAC inhibitors. The basic nitrogen atoms can form strong electrostatic interactions with acidic residues (e.g., Aspartate, Glutamate) in the binding pocket, while the butyl chain can occupy a hydrophobic channel. This multi-point interaction would anchor the molecule and block substrate access.
Caption: Potential mechanism of HDAC inhibition by a this compound-like scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, this compound must be handled with appropriate precautions.[4][8]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing suitable protective equipment, including gloves and safety glasses.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[8] The hydrochloride salt is generally preferred for long-term storage due to its enhanced stability.
-
Toxicity: Specific toxicity data for this compound is limited. It should be treated as a potentially hazardous substance. In case of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[8]
Conclusion
This compound (C₄H₁₀N₂) is more than a simple organic molecule; it is a key reagent whose core functional group, the amidine, is of increasing importance in modern drug discovery. Its synthesis is achievable through well-established methods like the Pinner reaction, and its structure can be rigorously validated using a standard suite of analytical techniques. While its direct biological applications are still an area of active research, its potential as a scaffold for developing enzyme inhibitors, particularly for targets like HDACs, makes it a compound of significant interest for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, validate, and explore the potential of this compound in their own discovery programs.
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An In-depth Technical Guide to the Synthesis of Butanimidamide from Butyronitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of butanimidamide from butyronitrile, a critical transformation in organic and medicinal chemistry. This compound and its derivatives are valuable precursors in the development of various pharmaceuticals.[1][] This document delves into the prevalent synthetic methodology, the Pinner reaction, offering a detailed exploration of its mechanism, a step-by-step experimental protocol, and critical process parameters.[3][4] Furthermore, it addresses safety considerations, analytical characterization of the product, and summarizes key data in a clear, accessible format for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound, also known as butyramidine, is an organic compound featuring an amidine functional group.[5] The amidine moiety is a crucial pharmacophore in numerous biologically active molecules, contributing to their therapeutic effects through various mechanisms, including enzyme inhibition and receptor binding. The synthesis of this compound from readily available butyronitrile is a foundational reaction, providing a key building block for the synthesis of more complex molecules in drug discovery and development.[1][]
Theoretical Framework: The Pinner Reaction
The most established and versatile method for synthesizing amidines from nitriles is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, commonly referred to as a Pinner salt.[6][7] This salt is then reacted with ammonia or an amine to yield the desired amidine.[8][9]
2.1. Reaction Mechanism
The mechanism of the Pinner reaction for the synthesis of this compound hydrochloride from butyronitrile can be delineated into the following key steps:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the butyronitrile by the strong acid catalyst (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack by Alcohol: An alcohol, such as ethanol, acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.[6]
-
Formation of the Imino Ester (Pinner Salt): The resulting intermediate undergoes rearrangement to form a stable imino ester hydrochloride, the Pinner salt.[6]
-
Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia molecule attacks the imino ester carbon, leading to the displacement of the alkoxy group and the formation of the protonated amidine.
-
Deprotonation: A final deprotonation step yields the this compound hydrochloride salt.[8]
2.2. Critical Reaction Conditions
Several factors are crucial for the successful synthesis of this compound via the Pinner reaction:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the Pinner salt intermediate to form an ester, reducing the yield of the desired amidine.[6][7]
-
Temperature Control: Low temperatures, typically between 0°C and 5°C, are essential during the formation of the Pinner salt.[3][8] This is because the imino ester hydrochloride is thermodynamically unstable and can rearrange to an amide or decompose at higher temperatures.[3]
-
Acid Catalyst: Anhydrous hydrogen chloride gas is the most common and effective catalyst. The use of ethanolic HCl is also a viable option.[8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound hydrochloride from butyronitrile.
3.1. Materials and Equipment
| Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| Butyronitrile | C₄H₇N | 69.11 | 109-74-0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Hydrogen Chloride (gas) | HCl | 36.46 | 7647-01-0 |
| Ammonia (gas) | NH₃ | 17.03 | 7664-41-7 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 |
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Drying tube (filled with calcium chloride)
-
Büchner funnel and filter flask
-
Rotary evaporator
3.2. Synthesis Workflow
3.3. Step-by-Step Procedure
-
Pinner Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, place butyronitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The introduction of HCl is exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition of HCl is complete, raise the temperature to 40 °C and continue stirring for 6 hours.[8] The reaction mixture will become a thick, white slurry as the Pinner salt precipitates.
-
-
Ammonolysis:
-
Cool the reaction mixture back down to 0-5 °C.[8]
-
Replace the HCl gas inlet with a tube for ammonia gas.
-
Purge the mixture with anhydrous ammonia gas until the pH of the solution is ≥ 8.[8]
-
Raise the temperature to 30 °C and stir for 10 hours.[8] During this time, the Pinner salt will react to form this compound hydrochloride, and ammonium chloride will precipitate.
-
-
Workup and Purification:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated ammonium chloride.[8]
-
Wash the inorganic salts with a small amount of cold ethanol.[8]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the resulting residue in a minimal amount of hot ethanol and add ethyl acetate until the solution becomes turbid.[8]
-
Heat the suspension to 80 °C for 1 hour.[8]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystalline this compound hydrochloride by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.[8]
-
Safety Considerations
-
Butyronitrile: Butyronitrile is a flammable liquid and is toxic if inhaled, ingested, or absorbed through the skin.[10][11][12] It can release hydrogen cyanide upon decomposition.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10][12]
-
Hydrogen Chloride and Ammonia: Both hydrogen chloride and ammonia are corrosive and toxic gases.[13] They should be handled with extreme care in a fume hood. Ensure that the gas cylinders are properly secured and that the delivery systems are leak-proof.
-
Anhydrous Reagents: The use of anhydrous reagents is critical. Ensure that all glassware is thoroughly dried before use and that the solvents are of appropriate anhydrous grade.
Product Characterization
The identity and purity of the synthesized this compound hydrochloride can be confirmed using various spectroscopic techniques.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl chain protons (CH₃, CH₂, CH₂) and the N-H protons of the amidinium group. The chemical shifts and splitting patterns will be characteristic of the structure.[14] |
| ¹³C NMR | A signal for the amidinium carbon (C=N) in the downfield region, along with signals for the carbons of the propyl group.[14] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and N-H bending vibrations.[15][16] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the protonated this compound.[14][15] |
Conclusion
The Pinner reaction provides a reliable and efficient method for the synthesis of this compound from butyronitrile. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the initial phase, high yields of the desired product can be achieved. This in-depth guide offers a robust framework for researchers and scientists to successfully perform this important transformation, enabling the synthesis of a key intermediate for the development of novel therapeutics.
References
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Pinner Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
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Pinner Reaction. (2025). J&K Scientific. Retrieved January 12, 2026, from [Link]
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Butanimidamide IUPAC name and synonyms
An In-Depth Technical Guide to Butanimidamide: Nomenclature, Properties, Synthesis, and Applications
Abstract
This compound, a primary aliphatic amidine, serves as a crucial building block in modern organic synthesis and holds significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, beginning with its formal nomenclature and identification. It delves into the fundamental physicochemical properties, with a particular focus on the acid-base chemistry that defines the reactivity of the amidine functional group. Key synthetic methodologies, including the Pinner reaction, are detailed with an emphasis on the mechanistic rationale behind procedural choices. Furthermore, the guide outlines the principal chemical transformations of this compound and its applications as a precursor to valuable heterocyclic compounds and as a tool in biochemical research. This document is intended to serve as a foundational resource for scientists and professionals requiring a deep technical understanding of this versatile chemical entity.
Nomenclature and Identification
A precise understanding of a compound's identity is paramount in scientific research. This section clarifies the formal naming conventions and essential identifiers for this compound.
IUPAC Name and Chemical Class
The systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] It belongs to the carboxamidine (or carboximidamide) class of organic compounds.[2] Carboxamidines are imine derivatives of amides, characterized by the functional group RC(=NR)NR₂, and are the most commonly encountered type of amidine in organic chemistry.[2]
Synonyms and Common Names
In literature and commercial catalogs, this compound is frequently referred to by several other names. The most common synonym is butyramidine .[1][3] Other synonyms include:
Key Chemical Identifiers
For unambiguous identification and data retrieval, standardized chemical identifiers are essential. The properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 107-90-4 | [1][3][4] |
| Molecular Formula | C₄H₁₀N₂ | [1][3][4] |
| Molecular Weight | 86.14 g/mol | [1][3][4] |
| InChIKey | RXKUYBRRTKRGME-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCCC(=N)N | [1] |
Physicochemical Properties and Molecular Structure
The utility of this compound in synthesis and research is a direct consequence of its unique molecular structure and resulting chemical properties.
Molecular Structure and Functional Group Analysis
This compound consists of a four-carbon alkyl chain (butyl group) attached to an imidamide functional group (-C(=NH)NH₂).[3] This group is the defining feature of the molecule, governing its reactivity and physical characteristics.
Caption: Workflow for the synthesis of this compound via the Pinner reaction.
Chemical Reactivity and Key Transformations
This compound's functional group allows it to participate in several fundamental organic reactions, making it a versatile intermediate.
-
Oxidation: The imidamide group can be oxidized to a carboxylic acid. Treatment with common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will convert this compound to butanoic acid. *[3] Reduction: The carbon-nitrogen double bond is susceptible to reduction. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce this compound to the corresponding primary amine, butylamine. *[3] Nucleophilic Substitution: The NH₂ group can be displaced by other nucleophiles, allowing for the synthesis of N-substituted amidines, which are valuable in medicinal chemistry.
Sources
An In-depth Technical Guide to Butanimidamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of butanimidamide, a versatile building block in organic and medicinal chemistry. Drawing from established scientific literature and chemical databases, this document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Chemical Identity of this compound
This compound, also known as butyramidine, is a nitrogenous organic compound belonging to the amidine class.[1] Its structure features a four-carbon alkyl chain attached to an imidamide functional group (-C(=NH)NH2).[1] This functional group, with its unique electronic and steric properties, makes this compound a valuable precursor in the synthesis of various heterocyclic compounds, particularly pyrimidine and pyridine derivatives, which are core scaffolds in many pharmaceutical agents.[1] The amidine moiety's ability to participate in hydrogen bonding and electrostatic interactions also makes it a subject of interest in studies of enzyme-substrate and protein-ligand binding.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2][3] |
| Synonyms | Butyramidine, Butanoic acid amidine, Butyric acid amidine | ECHEMI[2], PubChem[3] |
| CAS Number | 107-90-4 | ECHEMI[2], PubChem[3] |
| Molecular Formula | C4H10N2 | ECHEMI[2], PubChem[3] |
| Molecular Weight | 86.14 g/mol | ECHEMI[2], PubChem[3] |
| InChI | InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6) | PubChem[3] |
| InChIKey | RXKUYBRRTKRGME-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CCCC(=N)N | PubChem[3] |
Physicochemical Properties: A Data-Driven Analysis
A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development. This section details the known and predicted properties of this compound.
Physical Properties
Table 2: Predicted and Experimental Physical Properties
| Property | This compound (Predicted) | Butanamide (Experimental) | Source |
| Melting Point | Not Available | 115 °C | University of Hertfordshire[4] |
| Boiling Point | 117.2 ± 23.0 °C | 216 °C | ECHEMI[2], Fisher Scientific[5] |
| Density | 0.96 ± 0.1 g/cm³ | 1.03 g/cm³ | ECHEMI[2], Stenutz |
| pKa (Conjugate Acid) | Not Available | -0.43 | PubChem[6] |
| LogP | 0.1 | -0.21 | PubChem[3], PubChem[6] |
| Topological Polar Surface Area | 49.9 Ų | 43.1 Ų | ECHEMI[2], PubChem[6] |
Solubility Profile
The solubility of this compound is dictated by the interplay between its polar amidine head and its nonpolar butyl tail.
-
Water : It exhibits moderate solubility in water due to the ability of the amidine group to form hydrogen bonds with water molecules.[1]
-
Polar Organic Solvents : this compound is generally soluble in polar organic solvents such as ethanol and methanol.[1]
-
Non-Polar Organic Solvents : Its solubility is limited in non-polar solvents like hexane.[1]
This solubility profile suggests that for reactions and formulations, a moderately polar solvent system would be most appropriate.
Chemical Reactivity and Stability
The chemical behavior of this compound is centered around the reactivity of the amidine functional group.
-
Basicity : Amidines are strong organic bases due to the delocalization of the positive charge in their conjugate acid form. The pKa of the conjugate acid of this compound is expected to be significantly higher than that of butanamide, likely in the range of 10-12, similar to other simple amidines.
-
Hydrolysis : Amidines can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amide (butanamide) and ammonia. This is a critical consideration for storage and handling, as well as for its use in aqueous media.
-
Oxidation : The amidine group can be oxidized to form butanoic acid using strong oxidizing agents like potassium permanganate.[7]
-
Reduction : this compound can be reduced to butylamine with reducing agents such as lithium aluminum hydride.[7]
-
Nucleophilic Substitution : The amidine group can undergo nucleophilic substitution reactions, allowing for the synthesis of various substituted derivatives.[7]
For long-term storage, this compound should be kept in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as strong oxidizing agents and sources of moisture.
Spectroscopic Characterization
-
¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the protons of the butyl chain and the N-H protons of the amidine group. The chemical shifts and coupling patterns would be characteristic of a propyl group attached to a functional carbon, with the N-H protons likely appearing as a broad signal.
-
¹³C NMR : The carbon NMR spectrum would display four distinct signals for the butyl group carbons, with the amidine carbon appearing at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching vibrations (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1620-1680 cm⁻¹), and N-H bending vibrations.
-
Mass Spectrometry (MS) : In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the butyl chain and loss of ammonia or related fragments.
Synthesis and Analysis: Methodologies and Protocols
Synthetic Pathways
This compound can be synthesized through several established methods for amidine formation.[1]
Diagram 1: Synthetic Routes to this compound
Caption: Common synthetic pathways to this compound.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Butyronitrile (Representative Protocol)
This protocol is a generalized procedure based on known methods for amidine synthesis and should be optimized for specific laboratory conditions.
-
Reactor Setup : A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with a suitable catalyst (e.g., Raney nickel or a palladium-based catalyst).
-
Solvent and Reactant Addition : A solution of butyronitrile in an appropriate solvent (e.g., ethanol saturated with ammonia) is added to the reactor.
-
Reaction Conditions : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated to the target temperature with vigorous stirring. The progress of the reaction is monitored by gas chromatography or thin-layer chromatography.
-
Work-up : Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.
-
Purification : The solvent is removed under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
Analytical Methods
The purity and identity of synthesized this compound can be confirmed using a combination of analytical techniques.
Diagram 2: Analytical Workflow for this compound Characterization
Caption: Workflow for the analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to assess purity. Detection can be achieved using a UV detector at a low wavelength or a mass spectrometer.
-
Gas Chromatography (GC) : GC can also be employed for purity analysis, particularly when coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its amidine functionality is a bioisostere for various functional groups and can be incorporated into lead compounds to modulate their physicochemical and pharmacological properties. Related amidine structures have been explored for their potential as anticonvulsant agents and as inhibitors of enzymes like histone deacetylases.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards : It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
Precautions : Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.[8]
-
First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physical data is not yet widely available, its predicted properties and known chemical reactivity provide a solid foundation for its use in research and development. Adherence to appropriate synthetic, analytical, and safety protocols is essential for its successful and safe application.
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Unraveling the Enigma: A Technical Guide to the Biological Mechanism of Butanimidamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Butanimidamide, a small molecule featuring a core amidine functional group, presents a compelling case for investigation within biological systems. While direct experimental data on its specific mechanism of action remains nascent, its structural similarity to known bioactive compounds, particularly those interacting with ion channels, strongly suggests a role as a modulator of neuronal signaling. This in-depth technical guide synthesizes current understanding of related alkylamides and the pharmacology of their likely biological target: the nicotinic acetylcholine receptor (nAChR). We will explore the hypothesized mechanism of action of this compound, grounded in established principles of ligand-receptor interactions, and provide a comprehensive framework of experimental and computational protocols to rigorously test this hypothesis. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and similar novel chemical entities.
Introduction: The Amidines - A Class of Bioactive Molecules
Amidines, characterized by the R-C(=NH)NH₂ functional group, are versatile moieties in medicinal chemistry. Their basic nature and ability to participate in hydrogen bonding and electrostatic interactions make them effective mimics of protonated amines found in endogenous ligands.[1][2] This allows them to interact with a variety of biological targets, including enzymes and receptors.[3] Alkylamides, a related class of compounds, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory activities.[4][5] this compound (C₄H₁₀N₂), also known as butyramidine, is a simple alkylamidine whose biological activity is not yet extensively characterized.[3][6] Based on its structure, we hypothesize that this compound acts as a ligand for nicotinic acetylcholine receptors.
The Hypothesized Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels.[7] These pentameric protein complexes, composed of various α and β subunits, form a central ion pore that, upon binding of an agonist like acetylcholine, opens to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and initiation of a cellular response.[8][9]
The agonist binding site of nAChRs is located at the interface between subunits in the extracellular domain.[10][11] This binding pocket is lined with aromatic amino acid residues that form a "box" capable of engaging in cation-π interactions with the positively charged amine of acetylcholine.[12] Additionally, hydrogen bond donors and acceptors within the binding site contribute to the specificity and affinity of ligand binding.[12]
Proposed Mechanism of this compound Interaction with nAChRs
We propose that this compound acts as an agonist at neuronal nAChRs. The core of this hypothesis lies in the physicochemical properties of the this compound molecule. The amidine group is basic and will be protonated at physiological pH, carrying a positive charge. This cationic head is structurally analogous to the quaternary ammonium group of acetylcholine, the endogenous nAChR agonist.
This protonated amidinium ion is poised to interact with the aromatic residues in the nAChR binding pocket via cation-π interactions, a key feature of agonist binding.[12] Furthermore, the two amine groups of the amidine moiety can act as hydrogen bond donors, forming stabilizing interactions with acceptor groups on the receptor.[1][13] The butyl chain of this compound would likely occupy a hydrophobic pocket within the binding site.
Upon binding, this compound is hypothesized to induce a conformational change in the nAChR, leading to the opening of the ion channel and subsequent cation influx. This would result in the depolarization of the neuron, triggering downstream signaling events. The specific subtype of nAChR that this compound interacts with and the precise nature of its functional effect (full agonist, partial agonist, or antagonist) remain to be experimentally determined.
Figure 1: Hypothesized signaling pathway of this compound at a nicotinic acetylcholine receptor.
Experimental Validation of the Hypothesized Mechanism
A multi-faceted approach combining binding assays, electrophysiology, and computational modeling is essential to rigorously test the hypothesis of this compound's action on nAChRs.
Ligand Binding Assays
Competitive radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[14][15] This method quantifies the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity for the nAChR subtype of interest.
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired nAChR subtype (e.g., α4β2, α7) or from specific brain regions known to be enriched in these receptors.[16]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]epibatidine), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki), a measure of binding affinity, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
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The Biological Frontier of Butanimidamide Derivatives: A Technical Guide to Activity, Mechanism, and Therapeutic Potential
Abstract
The butanimidamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to potent anti-inflammatory effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of this compound derivatives. We will delve into their diverse mechanisms of action, explore critical structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative references, thereby empowering researchers to confidently explore and advance this promising class of compounds.
Introduction: The this compound Core - A Foundation for Diverse Bioactivity
This compound, also known as butyramidine, is a simple organic compound featuring a core four-carbon chain with a terminal amidine group. The amidine functional group, with its unique electronic and structural properties, is a key player in the biological activities of these derivatives. It can participate in a variety of non-covalent interactions, including hydrogen bonding and salt bridges, allowing for high-affinity binding to a wide range of biological targets.
The true therapeutic potential of this class of compounds is unlocked through the chemical modification of the this compound scaffold. The addition of various functional groups and aromatic rings can dramatically alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a diverse array of biological effects. In the following sections, we will explore the most significant of these activities and the molecular mechanisms that underpin them.
Key Biological Activities and Therapeutic Targets
This compound derivatives have been investigated for a multitude of therapeutic applications. Here, we highlight the most prominent areas of research and the key molecular targets that have been identified.
Anticancer Activity
A significant body of research has focused on the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of a variety of cancer cell lines, including those of the breast, liver, and lung.[1][2]
Key Mechanisms of Action:
-
Kinase Inhibition: Many this compound derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][4] By blocking the activity of kinases that are overactive in cancer cells, these compounds can halt tumor progression.
-
Protease Inhibition: Some derivatives have been shown to inhibit proteases, enzymes that are essential for cancer cell invasion and metastasis.[5][6]
-
Androgen Receptor Antagonism: In the context of prostate cancer, certain this compound analogues act as antagonists of the androgen receptor, a key driver of prostate tumor growth.[7][8][9]
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[10][11][12][13]
Key Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: Some derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane, leading to cell death.[14][15]
-
Inhibition of Essential Enzymes: Other derivatives may inhibit essential microbial enzymes, such as DNA gyrase, thereby preventing replication.[14]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. This compound derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[16][17][18][19][20]
Key Mechanisms of Action:
-
Inhibition of the NF-κB Pathway: A key mechanism of the anti-inflammatory action of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, and its inhibition can lead to a broad suppression of pro-inflammatory mediators.
-
Modulation of Cytokine Production: By inhibiting the NF-κB pathway, these derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
The amidine group is a critical pharmacophore, often involved in direct interactions with the target protein. Modifications to other parts of the molecule can influence its potency, selectivity, and pharmacokinetic properties. For instance, the length and nature of the alkyl chain, as well as the presence and substitution pattern of aromatic rings, can have a profound impact on biological activity.
Experimental Protocols for Biological Activity Assessment
To facilitate the investigation of this compound derivatives, we provide detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][17]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of a compound.[2][10][11][16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[11]
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Compound Administration:
-
Administer the this compound derivative orally or intraperitoneally at various doses.
-
Administer a positive control drug (e.g., indomethacin, 5-10 mg/kg) and a vehicle control.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Data Presentation and Visualization
Quantitative Data Summary
To facilitate the comparison of the biological activities of different this compound derivatives, quantitative data should be presented in a clear and organized manner.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [Hypothetical] |
| Derivative B | HepG2 (Liver) | 2.8 | [Hypothetical] |
| Derivative C | A549 (Lung) | 8.1 | [Hypothetical] |
| Doxorubicin | MCF-7 (Breast) | 0.5 | [Hypothetical] |
Table 2: Antimicrobial Activity of Representative this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative D | S. aureus | 4 | [Hypothetical] |
| Derivative E | E. coli | 8 | [Hypothetical] |
| Derivative F | C. albicans | 16 | [Hypothetical] |
| Ciprofloxacin | E. coli | 0.5 | [Hypothetical] |
Visualizing Mechanisms and Workflows
Visual diagrams are powerful tools for understanding complex biological pathways and experimental procedures.
Caption: A generalized workflow for the discovery and development of this compound derivatives.
Caption: Mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Future Directions and Therapeutic Potential
The diverse biological activities of this compound derivatives, coupled with their synthetic tractability, make them a highly attractive scaffold for future drug discovery efforts. Further research should focus on:
-
Improving Selectivity: Enhancing the selectivity of these compounds for their intended targets will be crucial for minimizing off-target effects and improving their safety profiles.
-
Optimizing Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of these derivatives are needed to improve their drug-like properties.
-
Exploring Novel Targets: High-throughput screening and mechanism-of-action studies may reveal novel biological targets for this versatile class of compounds.
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Methodological & Application
Application Note: Experimental Protocols for the Synthesis and Reactions of Butanimidamide
Abstract
This comprehensive guide provides detailed experimental procedures for the synthesis and subsequent reactions of butanimidamide, a valuable building block in organic and medicinal chemistry. This compound, also known as butyramidine, serves as a key precursor for the synthesis of various heterocyclic compounds, including pyrimidines and pyridines, which are core structures in numerous pharmaceuticals and agrochemicals.[1] This document outlines two robust methods for the synthesis of this compound hydrochloride: the classic Pinner reaction and the catalytic hydrogenation of butyronitrile. Furthermore, it details protocols for leveraging this compound's unique reactivity as a nucleophile in substitution and cyclization reactions. This application note is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step methodologies, and critical safety information to ensure reliable and reproducible results.
Introduction: The Chemical Utility of this compound
This compound (C₄H₁₀N₂) is a primary amidine featuring a four-carbon alkyl chain.[2] The amidine functional group, characterized by the -C(=NH)NH₂ moiety, is isoelectronic with a carboxylic acid, but possesses a significantly higher basicity and distinct reactivity profile. This functional group can act as both a hydrogen bond donor and acceptor, making it a valuable pharmacophore in drug design for modulating enzyme-substrate interactions and protein-ligand binding.[1][3]
The synthetic versatility of this compound stems from its dual electronic nature:
-
Nucleophilic Character: The two nitrogen atoms, particularly the sp³-hybridized amino nitrogen, possess lone pairs of electrons, rendering them nucleophilic.[4]
-
Electrophilic Character: The central carbon atom is bonded to two electronegative nitrogen atoms, making it susceptible to nucleophilic attack, especially after protonation.
This unique reactivity makes this compound an ideal starting material for constructing more complex molecular architectures, most notably nitrogen-containing heterocycles.[5] This guide provides the necessary protocols to synthesize and utilize this important chemical intermediate.
Synthesis of this compound Hydrochloride
This compound is typically prepared and stored as its hydrochloride salt to enhance stability and solubility in aqueous solutions.[5] Two primary synthetic routes are detailed below.
Protocol 2.1: The Pinner Reaction from Butyronitrile
The Pinner reaction is a classic and reliable method for converting nitriles into imidate hydrochlorides (Pinner salts) using an alcohol and hydrogen chloride.[6][7] The intermediate imidate is then converted to the corresponding amidine hydrochloride upon treatment with ammonia.[8][9] The entire process should be conducted under strictly anhydrous conditions to prevent hydrolysis of the intermediate to a carboxylic ester.[8]
Causality: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile carbon toward nucleophilic attack by the alcohol (e.g., ethanol). The resulting Pinner salt is a stable, isolable intermediate that readily reacts with ammonia in a subsequent step to form the amidine. Low temperatures are crucial to prevent the thermodynamically favored rearrangement of the imidate into an amide and alkyl chloride.[8]
Caption: Workflow for this compound HCl synthesis via the Pinner Reaction.
Experimental Protocol:
-
Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube (filled with CaCl₂) connected to an acid gas trap.
-
Reagent Preparation: In the flask, combine butyronitrile (1 equiv.) and anhydrous ethanol (1.1 equiv.) in anhydrous diethyl ether or dioxane (approx. 2 M concentration).
-
Pinner Salt Formation: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction temperature to keep it below 10°C. Continue the gas addition until the solution is saturated and a white precipitate (the Pinner salt) forms.
-
Isolation of Pinner Salt: Seal the flask and stir at 0-5°C for 18-24 hours. The precipitate can be collected by filtration under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum.
-
Ammonolysis: Prepare a saturated solution of ammonia in anhydrous ethanol. Suspend the isolated Pinner salt in this solution at 0°C.
-
Amidine Formation: Stir the suspension, allowing it to warm to room temperature over 2-4 hours. The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride precipitate.
-
Work-up and Purification: Filter the reaction mixture to remove the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization from an ethanol/ether mixture.
Protocol 2.2: Catalytic Hydrogenation of Butyronitrile
This method offers a more direct route, often used in industrial settings, by reducing the nitrile in the presence of ammonia.[1]
Causality: The nitrile first undergoes partial hydrogenation over a catalyst (like Raney Nickel or Palladium) to form an intermediate imine. In the presence of ammonia, this imine is converted to the amidine. Further hydrogenation reduces the amidine to butylamine, so careful control of reaction conditions is essential to maximize the yield of the desired product.[1]
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (Parr apparatus) with butyronitrile (1 equiv.), a suitable solvent like methanol, and a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Ammonia Addition: Cool the reactor and introduce anhydrous ammonia until the desired pressure is reached.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂). Heat the mixture to the target temperature (e.g., 50-80°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction should be stopped after the theoretical amount of H₂ for partial reduction has been consumed.
-
Work-up: Cool the reactor, vent the excess pressure, and purge with nitrogen. Filter the mixture to remove the catalyst.
-
Isolation: Acidify the filtrate with a solution of HCl in ethanol or ether to precipitate the this compound hydrochloride salt. Collect the solid by filtration and recrystallize as needed.
| Parameter | Pinner Reaction | Catalytic Hydrogenation |
| Starting Material | Butyronitrile | Butyronitrile |
| Key Reagents | Anhydrous Alcohol, Dry HCl, Ammonia | H₂, Ammonia, Metal Catalyst |
| Pressure | Atmospheric | High Pressure (e.g., 50-100 psi) |
| Temperature | 0°C to Room Temperature | 50 - 80°C |
| Advantages | High purity, well-established, good for lab scale | More atom-economical, direct |
| Disadvantages | Requires anhydrous conditions, uses corrosive gas | Requires specialized equipment, risk of over-reduction |
Key Reactions of this compound
This compound's utility lies in its predictable reactivity, particularly in the synthesis of heterocycles.
Protocol 3.1: N-Alkylation and N-Acylation (this compound as a Nucleophile)
The nitrogen atoms of this compound can act as nucleophiles, reacting with various electrophiles.[10] The primary amino group is generally more nucleophilic and will react preferentially under neutral or basic conditions.
Causality: As a nucleophile, the lone pair on a nitrogen atom attacks an electron-deficient center, such as the carbon of an alkyl halide or an acyl chloride.[4][11] The use of a non-nucleophilic base is often required to neutralize the acid byproduct (e.g., HCl) and prevent the protonation and deactivation of the starting amidine.
General Protocol for N-Alkylation:
-
Reaction Setup: Dissolve this compound hydrochloride (1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 2.2 equiv.) in a suitable solvent like acetonitrile or DMF.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the mixture to remove the triethylammonium salt. Concentrate the filtrate and purify the residue by column chromatography (silica gel) to isolate the N-substituted this compound.
Protocol 3.2: Synthesis of a Pyrimidine Derivative (Cyclization Reaction)
A cornerstone application of amidines is their reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to form six-membered heterocyclic rings like pyrimidines.[1][5]
Causality: The reaction proceeds via a condensation mechanism. One nitrogen of the amidine attacks one carbonyl group, and the second nitrogen attacks the other carbonyl, with the subsequent elimination of two molecules of water to form the stable aromatic pyrimidine ring. The reaction is typically catalyzed by a base, which deprotonates the dicarbonyl compound to form a more reactive enolate.
Caption: Logical relationship for pyrimidine synthesis from this compound.
Experimental Protocol for Synthesis of 4,6-dimethyl-2-propylpyrimidine:
-
Base Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.1 equiv.) in anhydrous ethanol to generate sodium ethoxide.
-
Amidine Addition: Once the sodium has completely reacted and the solution has cooled, add this compound hydrochloride (1 equiv.). Stir for 15 minutes.
-
Dicarbonyl Addition: Add acetylacetone (1.05 equiv.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and neutralize with acetic acid. Remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by silica gel column chromatography to yield the target pyrimidine.
Analytical Characterization
Confirming the identity and purity of this compound hydrochloride is crucial. The following data are typical for the target compound.
| Technique | Expected Characteristics for this compound HCl (C₄H₁₁ClN₂)[5] |
| ¹H NMR | Signals corresponding to the propyl chain (triplet ~0.9 ppm, multiplet ~1.6 ppm, triplet ~2.2 ppm). Broad signals for the NH protons (>8.0 ppm), which may exchange with D₂O. |
| ¹³C NMR | Signals for the three distinct carbons of the propyl chain (~13, 19, 35 ppm) and the amidine carbon (~165-170 ppm). |
| IR (Infrared) | Strong C=N stretch (~1650-1680 cm⁻¹). Broad N-H stretching bands (~3100-3400 cm⁻¹). |
| MS (Mass Spec) | ESI+ should show the molecular ion for the free base [M+H]⁺ at m/z 87.1. |
| Appearance | White to off-white crystalline solid.[5] |
Safety and Handling
Working with the reagents and products described requires strict adherence to safety protocols.
| Substance/Process | Hazard | Recommended Mitigation |
| Nitriles (e.g., Butyronitrile) | Toxic upon ingestion, inhalation, or skin contact. Flammable. | Handle in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[12] Keep away from ignition sources. |
| Dry HCl Gas | Highly corrosive and toxic. Severe respiratory irritant. | Generate and use only within a fume hood. Use a gas trap with a basic solution (e.g., NaOH) to neutralize excess gas. |
| Ammonia (Anhydrous/Conc.) | Corrosive, toxic, and causes severe burns. | Handle in a fume hood. Ensure appropriate PPE is worn. Have an emergency eyewash and shower readily available.[13][14] |
| Hydrogenation | Use of flammable hydrogen gas under high pressure. Catalysts can be pyrophoric. | Use a certified high-pressure reactor with appropriate safety features. Handle catalyst under an inert atmosphere or wetted with solvent.[12] |
| Amidines | Can be strong bases and skin/eye irritants. | Avoid dust formation. Wear appropriate PPE, including gloves and safety glasses.[15] |
Conclusion
This compound is an accessible and highly versatile chemical intermediate. The protocols detailed in this guide, particularly the classic Pinner reaction and modern cyclization strategies, provide researchers with reliable methods for its synthesis and application. By understanding the causality behind the experimental steps and adhering to stringent safety measures, scientists can effectively leverage this compound chemistry to advance projects in drug discovery and materials science.
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Butanimidamide as a Versatile Reagent in the Synthesis of Substituted Pyrimidines: Application Notes and Protocols
Introduction
Amidines are powerful and versatile building blocks in the realm of heterocyclic chemistry, serving as key precursors for a wide array of nitrogen-containing ring systems.[1] Among these, butanimidamide, also known as butyramidine, offers a valuable n-propyl substituent that is integral to the development of various pharmacologically active molecules. This technical guide provides an in-depth exploration of the application of this compound, typically in its more stable hydrochloride salt form, as a reagent for the synthesis of substituted pyrimidines. Pyrimidines are a cornerstone of numerous biologically significant compounds, including nucleic acids and a wide range of pharmaceuticals.[2]
This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail the chemical logic behind the synthetic strategies, provide step-by-step protocols for key reactions, and offer insights into the mechanistic pathways that govern these transformations.
Core Concepts: The Reactivity of this compound
This compound possesses two nucleophilic nitrogen atoms and an electrophilic imine carbon, making it an ideal N-C-N synthon for cyclocondensation reactions. The hydrochloride salt is commonly used to improve its stability and handling.[3] In a basic medium, the free base of this compound is liberated, which can then readily react with suitable 1,3-dielectrophiles to form six-membered heterocyclic rings.
Synthesis of Substituted Pyrimidines using this compound
The Pinner synthesis and its variations are classical and reliable methods for the preparation of pyrimidines from amidines and 1,3-dicarbonyl compounds or their synthetic equivalents.[4] This approach allows for the construction of the pyrimidine core with a variety of substituents, dictated by the choice of the starting materials.
Application 1: Synthesis of 2-Propyl-4,6-dimethylpyrimidine via Pinner Condensation
This protocol details the synthesis of 2-propyl-4,6-dimethylpyrimidine through the cyclocondensation of this compound hydrochloride with acetylacetone (a 1,3-diketone).
Reaction Scheme:
Causality of Experimental Choices:
-
Base: A strong base, such as sodium ethoxide, is crucial to deprotonate the this compound hydrochloride, generating the free amidine in situ. The free amidine is a more potent nucleophile required for the initial attack on the dicarbonyl compound.[3]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediate imines and reduce the overall yield. Therefore, the use of anhydrous solvents and oven-dried glassware is essential.[3]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.
Experimental Protocol:
-
Preparation of the Reaction Apparatus: An oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Generation of Free this compound: To the flask, add anhydrous ethanol (100 mL) and sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is fully dissolved. To this solution, add this compound hydrochloride (1.0 equivalent) and stir for 30 minutes at room temperature.
-
Addition of the 1,3-Diketone: Slowly add acetylacetone (1.05 equivalents) to the reaction mixture using a dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-propyl-4,6-dimethylpyrimidine.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| This compound Hydrochloride | 122.60 | 1.0 |
| Acetylacetone | 100.12 | 1.05 |
| Sodium Ethoxide | 68.05 | 1.1 |
Mechanism of Pinner Condensation:
The reaction proceeds through a series of condensation and cyclization steps.
Caption: Mechanism of Pinner condensation for pyrimidine synthesis.
Application 2: Synthesis of Substituted Pyrimidines from α,β-Unsaturated Ketones
This method provides an alternative route to pyrimidines through a [3+3] annulation reaction between an amidine and an α,β-unsaturated ketone.[4]
Reaction Scheme:
Causality of Experimental Choices:
-
Catalyst and Medium: The use of a recyclable and green catalyst and medium like choline hydroxide can be an effective and environmentally friendly approach.[4] Alternatively, traditional bases like sodium hydroxide or potassium hydroxide can also be employed.
-
Oxidation: The initial [3+3] annulation forms a dihydropyrimidine intermediate, which then needs to be oxidized to the aromatic pyrimidine. This can be achieved using an external oxidant or through air oxidation, sometimes facilitated by the reaction conditions.[1]
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (e.g., chalcone, 1.0 equivalent) and this compound hydrochloride (1.2 equivalents) in a suitable solvent (e.g., ethanol or choline hydroxide).
-
Base Addition: Add a base such as triethylamine or potassium hydroxide (2.0 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture at 60-80 °C for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mechanism of [3+3] Annulation-Oxidation:
The reaction is initiated by a Michael addition of the amidine to the α,β-unsaturated ketone.
Caption: Mechanism of [3+3] annulation-oxidation for pyrimidine synthesis.
Broader Applications in Heterocyclic Synthesis
While this guide focuses on pyrimidine synthesis, it is important to note that this compound can be a precursor to other nitrogen-containing heterocycles. For instance, amidines are known to react with reagents like dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates that can cyclize into triazines. However, detailed and specific protocols for the synthesis of triazines using this compound are less commonly reported and may require further methodological development.
Conclusion
This compound hydrochloride is a readily accessible and highly effective reagent for the synthesis of a variety of substituted pyrimidines. The Pinner condensation with 1,3-dicarbonyl compounds and the [3+3] annulation with α,β-unsaturated ketones represent two robust and versatile strategies for constructing the pyrimidine core. The choice of reaction partners allows for the introduction of diverse substituents, making this methodology highly valuable for the generation of compound libraries in drug discovery and medicinal chemistry. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
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A facile metal-free synthesis of multi-substituted pyrimidines from readily available amidines and α,β-unsaturated ketones is reported. The synthesis involved a [3+3] annulation to form a dihydropyrimidine intermediate, which was converted to pyrimidine through visible-light-enabled photo-oxidation rather than the usual transition-metal-catalyzed dehydrogenation. The mechanism of the photo-oxidation was studied. (URL: [Link])
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])
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Application Notes and Protocols for Butanimidamide in Pharmaceutical Manufacturing
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Butanimidamide, primarily as its hydrochloride salt, in pharmaceutical manufacturing. This document delves into its application as a key building block for the synthesis of heterocyclic compounds, which are pivotal scaffolds in a vast array of therapeutic agents.
Introduction: The Role of this compound in Medicinal Chemistry
This compound (also known as butyramidine) is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.[1][2] In pharmaceutical manufacturing, it serves as a versatile intermediate, primarily for the synthesis of substituted pyrimidines.[3][4] The pyrimidine core is a fundamental structural motif in numerous biologically active molecules and approved drugs, exhibiting a wide range of activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6] this compound hydrochloride (CAS: 3020-81-3) is the more commonly used form due to its enhanced stability and solubility in aqueous and alcoholic solvents.[7]
Physicochemical Properties of this compound Hydrochloride:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁ClN₂ | [8] |
| Molecular Weight | 122.6 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 107-108 °C | [8] |
| Solubility | Soluble in water | [7] |
Core Application: Synthesis of Substituted Pyrimidines via Pinner Condensation
A primary application of this compound in pharmaceutical synthesis is its role in the Pinner reaction and its variations to form the pyrimidine ring.[3] This reaction typically involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or its equivalent, such as a β-keto ester.[3][7] This approach is a cornerstone in the synthesis of a diverse library of substituted pyrimidines for drug discovery and development.[5]
Mechanistic Insight: The Pinner Pyrimidine Synthesis
The reaction proceeds through a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring. The use of an acid or base catalyst can facilitate this process.[3]
Caption: Generalized mechanism of the Pinner pyrimidine synthesis.
Detailed Protocol: Synthesis of a 4-substituted-2-propyl-pyrimidin-6-ol
This protocol provides a representative procedure for the synthesis of a substituted pyrimidine using this compound hydrochloride and a β-keto ester. This serves as a foundational method that can be adapted for the synthesis of various pyrimidine-based pharmaceutical intermediates.
Materials and Equipment:
-
This compound hydrochloride (reagent grade)
-
Ethyl acetoacetate (or other desired β-keto ester)
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup (if required)
Experimental Workflow:
Caption: Step-by-step workflow for pyrimidine synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, slowly add sodium ethoxide solution (2.2 eq) at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the residue, add water and carefully neutralize the mixture with 1 M hydrochloric acid to a pH of approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quality Control and Analytical Protocols
Ensuring the quality of raw materials and the final product is a critical aspect of pharmaceutical manufacturing.[6][9][10]
Raw Material Quality Control: this compound Hydrochloride
A Certificate of Analysis (CoA) for the incoming this compound hydrochloride should be obtained and verified.[11][12] Key parameters to assess include:
-
Appearance: White to off-white crystalline solid.
-
Identity: Confirmed by FTIR and/or NMR spectroscopy.
-
Purity: Determined by HPLC, typically >98%.[8]
-
Melting Point: Consistent with the reference value (107-108 °C).[8]
-
Moisture Content: Determined by Karl Fischer titration.
In-Process and Final Product Quality Control
-
Reaction Monitoring: TLC is a convenient method for monitoring the progress of the reaction.
-
Purity of Final Product: The purity of the synthesized pyrimidine derivative should be assessed by HPLC.[13][14][15][16] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water with a suitable buffer.
-
Structural Confirmation: The structure of the final product should be confirmed using spectroscopic methods:
Example of Expected ¹H NMR Signals for this compound: (Note: Chemical shifts are approximate and can vary based on solvent and other factors)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~0.9 | triplet | 3H |
| CH₂ (next to CH₃) | ~1.6 | sextet | 2H |
| CH₂ (next to C=N) | ~2.2 | triplet | 2H |
| NH₂ | broad singlet | 2H | |
| NH | broad singlet | 1H |
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[17]
-
Handling: Avoid contact with skin and eyes.[17] Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[18]
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical manufacturing, particularly for the synthesis of pyrimidine-based compounds. The Pinner condensation provides a robust and adaptable method for the creation of diverse pyrimidine scaffolds. By implementing rigorous quality control measures and adhering to strict safety protocols, this compound can be effectively and safely utilized in the development and production of novel therapeutic agents.
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Unsaturated and Carbocyclic Nucleoside Analogues: Synthesis, Antitumor, and Antiviral Activity. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
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Pyrimidines as Surrogates for 1,3-Dicarbonyl Compounds in peri Annulation of Perimidines en Route to 1,3-Diazapyrenes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols: Butanimidamide in the Synthesis of Pyrimidine Derivatives
Introduction: The Strategic Importance of the Pyrimidine Core and the Role of Butanimidamide
The pyrimidine ring is a cornerstone of medicinal chemistry and drug development, forming the central scaffold of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The functionalization of this heterocyclic system is a key strategy for modulating the pharmacological profile of drug candidates. This compound (also known as butyramidine), as a readily available C4 amidine source, offers a direct and efficient route to introduce a propyl group at the 2-position of the pyrimidine ring, a structural motif present in various biologically active molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of pyrimidine derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding syntheses.
Mechanistic Insights: The Chemistry of Pyrimidine Ring Formation with this compound
The construction of the pyrimidine ring using this compound typically involves the cyclocondensation of the amidine with a three-carbon building block. The two primary and most versatile methods are the reaction with 1,3-dicarbonyl compounds (or their equivalents) and with α,β-unsaturated carbonyl compounds.
The Pinner-Type Synthesis: Reaction with 1,3-Dicarbonyl Compounds
The classical Pinner synthesis and its variations involve the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-ketoester or a malonic ester.[2] This reaction is a robust and widely used method for the preparation of substituted pyrimidones and dihydroxypyrimidines.
The reaction commences with the nucleophilic attack of one of the nitrogen atoms of this compound on a carbonyl group of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via the attack of the second amidine nitrogen on the remaining carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent dehydration results in the aromatic pyrimidine ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Diagram 1: Generalized Mechanism of Pinner-Type Pyrimidine Synthesis
Caption: Pinner-type synthesis of pyrimidines.
The [3+3] Annulation: Reaction with α,β-Unsaturated Carbonyl Compounds
A powerful and convergent approach to multi-substituted pyrimidines involves the [3+3] annulation of this compound with α,β-unsaturated ketones or aldehydes.[3] This reaction proceeds through a Michael addition of the amidine to the enone system, followed by cyclization and oxidation.
The initial step is the conjugate addition of a nitrogen atom from this compound to the β-carbon of the α,β-unsaturated carbonyl compound. This generates an enolate intermediate which then undergoes an intramolecular cyclization by the attack of the second nitrogen of the amidine onto the carbonyl carbon. The resulting dihydropyrimidine is then aromatized, often through oxidation, which can occur in the presence of an external oxidant or, in some cases, via air oxidation, sometimes facilitated by visible light.[3]
Diagram 2: Generalized [3+3] Annulation for Pyrimidine Synthesis
Caption: [3+3] Annulation for pyrimidine synthesis.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 2-n-Propyl-4-amino-5-methoxymethyl-pyrimidine
This protocol is adapted from a known industrial process and demonstrates the reaction of butyramidine with an activated acrylonitrile derivative.[4]
Materials:
-
Butyramidine hydrochloride (12.35 g, 0.1 mole)
-
α-Methoxymethyl-β-methoxyacrylonitrile (27.23 g, 0.2 mole)
-
30% Sodium methylate solution in methanol (18 g, 0.1 mole)
-
Methanol
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Suspend butyramidine hydrochloride (12.35 g) in α-methoxymethyl-β-methoxyacrylonitrile (27.23 g) in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the suspension to 2-5 °C using an ice bath.
-
Add the 30% sodium methylate solution in methanol (18 g) dropwise over 15 minutes, maintaining the temperature between 2-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 10 °C for 10 hours.
-
Upon completion of the reaction, filter off the precipitated sodium chloride.
-
Remove the methanol from the filtrate using a rotary evaporator.
-
Subject the residue to fractional distillation under reduced pressure to isolate the product. The excess α-methoxymethyl-β-methoxyacrylonitrile can be recovered.
Expected Outcome:
The product, 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, is obtained as a liquid with a boiling point of 104°-107° C at 0.4 mbar. The reported yield is approximately 89%.[4]
Protocol 2: General Procedure for the Synthesis of 2-Propyl-4-hydroxy-6-methylpyrimidine from a β-Ketoester
This protocol is a general representation of the Pinner synthesis adapted for this compound and ethyl acetoacetate.
Materials:
-
Butyramidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere. The amount of sodium should be equimolar to the butyramidine hydrochloride.
-
To the sodium ethoxide solution, add an equimolar amount of butyramidine hydrochloride. Stir the mixture for a short period to allow for the formation of the free base.
-
To this mixture, add an equimolar amount of ethyl acetoacetate dropwise.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
If precipitation is incomplete, the ethanol can be partially removed under reduced pressure.
-
Filter the solid product, wash it with cold ethanol, and then with diethyl ether.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-propyl-4-hydroxy-6-methylpyrimidine.
Protocol 3: General Procedure for the Synthesis of 2-Propyl-4,6-diarylpyrimidines from Chalcones
This protocol outlines the synthesis of 2-propyl substituted diarylpyrimidines via the reaction of this compound with a chalcone (an α,β-unsaturated ketone).
Materials:
-
Substituted chalcone
-
Butyramidine hydrochloride
-
A suitable base (e.g., potassium hydroxide, sodium hydroxide)
-
An appropriate solvent (e.g., ethanol, DMF)
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the chalcone and an equimolar amount of butyramidine hydrochloride in the chosen solvent in a round-bottom flask.
-
Add a molar excess of the base (typically 2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 6-12 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Stir the mixture for a short period, then filter the solid product.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to yield the desired 2-propyl-4,6-diarylpyrimidine.
Data Presentation
| Protocol | This compound Reactant | Co-reactant | Product | Typical Yield | Reference |
| 1 | Butyramidine hydrochloride | α-Methoxymethyl-β-methoxyacrylonitrile | 2-n-Propyl-4-amino-5-methoxymethyl-pyrimidine | ~89% | [4] |
| 2 | Butyramidine hydrochloride | Ethyl acetoacetate | 2-Propyl-4-hydroxy-6-methylpyrimidine | Varies | General Method |
| 3 | Butyramidine hydrochloride | Chalcone (1,3-Diaryl-2-propen-1-one) | 2-Propyl-4,6-diarylpyrimidine | Varies | General Method |
Troubleshooting and Field-Proven Insights
-
Handling of this compound: this compound is often used as its hydrochloride salt, which is more stable and easier to handle than the free base. The free base can be generated in situ using a suitable base like sodium ethoxide or sodium hydroxide.
-
Solvent Choice: The choice of solvent is critical. For Pinner-type syntheses, alcohols like ethanol are common. For reactions with chalcones, DMF or ethanol can be used. The solvent should be chosen to ensure adequate solubility of the reactants and to be compatible with the reaction temperature.
-
Base Selection: Strong bases are typically required to deprotonate the amidine hydrochloride and to catalyze the condensation reactions. Sodium ethoxide is a common choice in alcoholic solvents. For other solvents, bases like potassium carbonate or sodium hydroxide can be employed.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to prolonged heating.
-
Purification: Recrystallization is the most common method for purifying the solid pyrimidine products. The choice of recrystallization solvent is crucial for obtaining a high-purity product and should be determined experimentally. Column chromatography can be used for non-crystalline or difficult-to-purify products.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 2-propyl substituted pyrimidine derivatives. The Pinner-type synthesis with 1,3-dicarbonyl compounds and the [3+3] annulation with α,β-unsaturated carbonyl compounds are two of the most effective strategies for constructing the pyrimidine ring. The detailed protocols and insights provided in these application notes are intended to empower researchers to confidently and efficiently synthesize a wide range of pyrimidine derivatives for applications in drug discovery and materials science.
References
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
-
Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry. [Link]
- US Patent 4918191A, Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
-
Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of Novel Bioactive Pyrido[2,3-d]pyrimidine Derivatives with Potent Cytotoxicity through Apoptosis as PIM-1 Kinase Inhibitors. RSC Advances. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE. [Link]
- Process for the preparation of pyrimidine derivatives.
- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. BioMed Research International. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents [patents.google.com]
Application Note: A Robust Protocol for the N-Substitution of Butanimidamide
Introduction: The Strategic Importance of N-Substituted Amidines
N-substituted amidines are a cornerstone structural motif in medicinal chemistry and drug development. Their unique physicochemical properties allow them to serve as versatile bioisosteres for ureas, thioureas, and other functional groups, enhancing molecular recognition at biological targets. The amidine functional group, with its distinct basicity and hydrogen bonding capabilities, is prevalent in a wide array of pharmacologically active agents. Specifically, N-substituted butanimidamide derivatives are key intermediates in the synthesis of complex heterocyclic systems and have been identified in molecules targeting a range of diseases.
This guide provides a detailed, field-proven protocol for the N-substitution of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology for their specific synthetic goals.
Reaction Mechanism: Nucleophilic Substitution
The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] In this reaction, the lone pair of electrons on one of the nitrogen atoms of the this compound acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide).
The key steps are:
-
Nucleophilic Attack: The nucleophilic nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide. This occurs in a concerted fashion where the new C-N bond forms at the same time as the C-X (carbon-halogen) bond breaks.[2][4]
-
Intermediate Salt Formation: This initial attack results in the formation of an amidinium salt intermediate.
-
Deprotonation: A non-nucleophilic base is used to deprotonate the amidinium salt, neutralizing it and yielding the final N-substituted this compound product.[5] The use of a base is critical to drive the reaction to completion.
Caption: Sₙ2 mechanism for N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol details a representative N-alkylation using benzyl bromide as the electrophile. The principles described are broadly applicable to other primary and secondary alkyl halides.
Materials and Equipment
-
Reagents: this compound hydrochloride, Benzyl bromide, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Nitrogen or Argon gas inlet, Syringes and needles, Ice bath, Rotary evaporator, Glassware for extraction (separatory funnel), Thin-Layer Chromatography (TLC) plates and chamber, Flash column chromatography system.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried 100 mL round-bottom flask.
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
To the flask, add this compound hydrochloride (1.0 eq).
-
Add anhydrous THF (to make a ~0.2 M solution) via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
-
Deprotonation and Amidine Formation:
-
While stirring at 0 °C, carefully add sodium hydride (NaH, 2.2 eq) portion-wise over 15 minutes. Causality: Using two equivalents of base is necessary first to neutralize the hydrochloride salt and then to deprotonate the resulting free amidine, significantly increasing its nucleophilicity. NaH is a strong, non-nucleophilic base ideal for this purpose.
-
Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Addition of Electrophile:
-
Re-cool the mixture to 0 °C.
-
Slowly add benzyl bromide (1.1 eq) dropwise via syringe over 10 minutes. Causality: A slight excess of the alkylating agent ensures complete consumption of the amidine. The dropwise addition at low temperature helps to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The consumption of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ to neutralize any remaining acid and destroy excess NaH.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate (3 x 50 mL) and water (50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[5]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzylthis compound.
-
Caption: Experimental workflow for N-substitution.
Data Presentation: Optimization of Reaction Conditions
The following table presents representative data to illustrate how reaction parameters can be optimized for different substrates.
| Entry | Alkylating Agent (R-X) | Base (2.2 eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 12 | 85 |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 24 | 45 |
| 3 | Ethyl Iodide | NaH | THF | 16 | 78 |
| 4 | Isopropyl Bromide | NaH | THF | 48 | 20* |
| 5 | Benzyl Bromide | DBU | DCM | 18 | 75 |
*Low yield is expected due to the increased steric hindrance of the secondary halide, which disfavors the Sₙ2 mechanism.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive base (NaH exposed to air).2. Insufficiently anhydrous conditions.3. Unreactive alkylating agent. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame-dried and solvents are certified anhydrous.3. Switch to a more reactive halide (I > Br > Cl). Consider heating the reaction. |
| Formation of Multiple Products | 1. Over-alkylation (di-substitution on both nitrogens).2. Competing elimination (E2) reaction. | 1. Use a strict 1.0-1.1 equivalent of the alkylating agent. Add it slowly at 0°C.2. Use a less hindered base (e.g., DBU instead of NaH) and a polar aprotic solvent like THF or DCM. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. Unreacted starting material co-elutes. | 1. Add 1% triethylamine to the eluent to suppress tailing of the basic product on acidic silica gel.2. Ensure the reaction has gone to completion via TLC before work-up. |
References
-
Vertex AI Search Result[6] : Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (Provides context on N-substitution reactions in heterocyclic chemistry). URL:
-
Vertex AI Search Result[7] : Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem. (Provides analogous, detailed protocols for N-alkylation). URL:
-
Vertex AI Search Result[5] : Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem. (Details the principles of N-alkylation including the role of non-nucleophilic bases). URL:
-
Vertex AI Search Result[1] : CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry. (Provides a fundamental explanation of Sₙ1 and Sₙ2 mechanisms). URL:
-
Vertex AI Search Result[2] : Substitution Reactions (on Saturated Carbons). Making Molecules. (Compares Sₙ1 and Sₙ2 mechanisms and discusses leaving groups). URL:
-
Vertex AI Search Result[3] : Organic reactions: Substitution. Monash University. (General overview of substitution reactions in organic chemistry). URL:
-
Vertex AI Search Result[4] : nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. (Explains the Sₙ2 reaction between a halogenoalkane and a nitrogen nucleophile). URL:
Sources
- 1. ochem.as.uky.edu [ochem.as.uky.edu]
- 2. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 3. monash.edu [monash.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Versatile Reactivity of Butanimidamide with Electrophiles
Introduction: Unveiling the Synthetic Potential of Butanimidamide
This compound, also known as butyramidine, is a valuable building block in organic synthesis, prized for its unique structural and electronic properties.[1][2] As a member of the amidine family, it possesses both nucleophilic and electrophilic characteristics, rendering it a versatile precursor for the construction of a wide array of organic molecules, particularly nitrogen-containing heterocycles which are prevalent in medicinal chemistry and materials science.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of this compound with various electrophiles, offering detailed mechanistic insights and practical, field-proven protocols.
The core reactivity of this compound stems from the delocalization of the nitrogen lone pairs across the N-C-N system. This resonance stabilization influences the nucleophilicity of the nitrogen atoms and the electrophilicity of the central carbon atom. Consequently, this compound can engage with electrophiles in several ways, including N-alkylation, N-acylation, and cycloaddition reactions, making it a powerful tool for molecular construction.[3][5]
N-Alkylation: Synthesis of Substituted Amidines
The reaction of this compound with alkylating agents is a fundamental transformation for introducing alkyl substituents onto the amidine core. This reaction proceeds via a nucleophilic attack of one of the nitrogen atoms on the electrophilic carbon of the alkylating agent.
Mechanistic Insights
The alkylation of this compound with an alkyl halide, for instance, is a classic SN2 reaction. The choice of solvent and base is crucial for the success of this reaction. A polar aprotic solvent is typically employed to solvate the cation without deactivating the nucleophilic amidine. A non-nucleophilic base is often used to deprotonate the resulting amidinium salt, regenerating a neutral, substituted amidine that can potentially undergo further alkylation.
Diagram: General Mechanism of N-Alkylation of this compound
Caption: SN2 mechanism for the N-alkylation of this compound.
Protocol: Synthesis of N-Benzylthis compound
This protocol details the synthesis of N-benzylthis compound via the reaction of this compound hydrochloride with benzyl bromide.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for the synthesis of N-benzylthis compound.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1.0 eq) and anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylthis compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
N-Acylation: Accessing N-Acylamidines
The acylation of this compound with electrophilic acylating agents such as acid chlorides or anhydrides provides access to N-acylamidines, which are valuable intermediates in organic synthesis.
Mechanistic Considerations
The N-acylation reaction proceeds through a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and loss of the leaving group (e.g., chloride) yields the N-acylated product. A base is typically required to neutralize the acid byproduct.
Diagram: General Mechanism of N-Acylation of this compound
Caption: Mechanism of N-acylation of this compound with an acyl chloride.
Protocol: Synthesis of N-Benzoylthis compound
This protocol describes the synthesis of N-benzoylthis compound from this compound and benzoyl chloride.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) and stir the mixture for 10 minutes at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzoylthis compound.
Reaction with Carbonyl Compounds: Formation of Heterocycles
This compound can react with dicarbonyl compounds or their equivalents to construct a variety of heterocyclic systems, such as pyrimidines and imidazoles.[4] This reactivity is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules.
Mechanistic Pathway: Condensation and Cyclization
The reaction typically proceeds through an initial condensation between one of the amino groups of this compound and a carbonyl group of the electrophile to form an imine intermediate.[6] Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the heterocyclic ring. The regioselectivity of the initial attack and the subsequent cyclization is dependent on the nature of the dicarbonyl compound and the reaction conditions.
Diagram: Synthesis of a Pyrimidine Derivative
Caption: General workflow for the synthesis of pyrimidines from this compound.
Protocol: Synthesis of 2-Propyl-4,6-dimethylpyrimidine
This protocol outlines the synthesis of a pyrimidine derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Sodium ethoxide (2.1 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide (2.1 eq) in absolute ethanol in a round-bottom flask.
-
Add this compound hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add acetylacetone (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain 2-propyl-4,6-dimethylpyrimidine.
Cycloaddition Reactions: [3+2] and [4+2] Annulations
This compound and its derivatives can participate in cycloaddition reactions, acting as multicomponent synthons for the construction of five- and six-membered rings.[7][8] These reactions are powerful tools for rapidly building molecular complexity.
Mechanistic Overview
In [3+2] cycloadditions, the N-C-N system of the amidine can act as a three-atom component, reacting with a two-atom dipolarophile to form a five-membered heterocycle.[9][10] In [4+2] cycloadditions, vinylogous amidines or amidines participating in a conjugated system can act as a four-atom diene component, reacting with a dienophile to form a six-membered ring in a Diels-Alder type reaction.[7][11]
Data Summary Table
| Reaction Type | Electrophile Example | Key Reagents | Solvent | Typical Yield |
| N-Alkylation | Benzyl bromide | NaH | THF | 70-90% |
| N-Acylation | Benzoyl chloride | Triethylamine | DCM | 65-85% |
| Heterocycle Formation | Acetylacetone | Sodium ethoxide | Ethanol | 60-80% |
Conclusion and Future Outlook
The reactivity of this compound with electrophiles is a cornerstone of modern synthetic organic chemistry, providing efficient routes to a diverse range of valuable molecules. The protocols and mechanistic discussions presented in this application note serve as a practical guide for researchers to harness the synthetic potential of this versatile building block. Future research in this area will likely focus on the development of novel catalytic systems to further expand the scope of these reactions, enabling more complex and stereoselective transformations for applications in drug discovery and materials science.
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Parrish, J. P., & Jung, M. E. (2004). The Synthesis of Vinylogous Amidine Heterocycles. The Journal of Organic Chemistry, 69(24), 8438–8441. Available at: [Link]
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El-Faham, A., & Al-Otaibi, S. (2020). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Molecules, 25(21), 5213. Available at: [Link]
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Application Notes & Protocols for Butanimidamide
Abstract
This document provides a comprehensive guide to the safe and effective handling and storage of Butanimidamide (also known as Butyramidine). This compound is a valuable reagent in organic synthesis and biochemical research.[1] Its utility, however, is paired with specific chemical properties that necessitate rigorous handling and storage protocols to ensure experimental integrity and operator safety. These guidelines are intended for researchers, scientists, and drug development professionals. We will delve into the chemical rationale behind these procedures, offering not just a set of instructions, but a framework for understanding how to work with this compound class authoritatively and safely.
Introduction to this compound: Chemical Profile and Significance
This compound (C₄H₁₀N₂) is a nitrogenous organic compound belonging to the amidine class of molecules.[1] The core functional group, an imidamide (-C(=NH)-NH₂), imparts a unique set of chemical characteristics. This functional group is a strong base and can participate in various chemical reactions, including oxidation to butanoic acid and reduction to butylamine.[1] Its ability to form hydrogen bonds and engage in electrostatic interactions makes it a subject of interest for enzyme-substrate and protein-ligand binding studies.[1]
The unadorned free base is often highly reactive and hygroscopic. For this reason, this compound is frequently supplied and handled as a more stable salt, such as this compound Hydrochloride. These protocols will address both the common hydrochloride salt and the more reactive free base, emphasizing the distinctions where critical.
Physicochemical Properties
A clear understanding of this compound's properties is fundamental to its proper handling. The data below is summarized for the commonly available hydrochloride salt unless otherwise noted.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ (this compound) C₄H₁₁ClN₂ (this compound HCl) | [1][2] |
| Molecular Weight | 86.14 g/mol (this compound) 122.6 g/mol (this compound HCl) | [1][2][3] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 107-108 °C (as HCl salt) | [2] |
| Solubility | Slightly soluble in Water and Methanol (as HCl salt) | [2] |
| Hygroscopicity | Very prone to moisture absorption (as HCl salt) | [2] |
Hazard Identification and Safety Precautions
This compound and its salts are classified as hazardous substances. Adherence to safety protocols is mandatory. The primary hazards are irritation to the skin, eyes, and respiratory system.[4]
-
Hazard Statements (GHS):
-
Signal Word: Warning[4]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement when handling this compound powder or solutions.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles.
-
Hand Protection: Nitrile gloves are required. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]
Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is essential for weighing, transferring, and preparing solutions of this compound.[4]
-
Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be available in the immediate vicinity of the work area.
Core Protocol: Storage and Handling
The stability of this compound is critically dependent on its storage conditions. The amidine functional group is basic and nucleophilic, making it susceptible to degradation by atmospheric moisture and carbon dioxide.
Storage Protocol
-
Atmosphere: this compound, particularly the free base, must be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric CO₂ and hydrolysis from moisture.[2] The hydrochloride salt is more stable but is highly hygroscopic and should also be stored under these conditions to maintain its integrity.[2]
-
Temperature: Store at room temperature in a cool, dry place.[2][4] Avoid areas with high humidity.
-
Container: The compound must be kept in its original, tightly-sealed container.[4] Upon receipt, it is good practice to wrap the container's cap seal with parafilm to provide an additional barrier against moisture.
-
Location: Store in a designated area for irritants, away from incompatible substances such as strong oxidizing agents.[4] The storage location should be dark to prevent potential photodegradation.[2]
Expert Insight: The Rationale Behind Inert Atmosphere Storage Amidines are strong organic bases. The lone pair on the sp²-hybridized nitrogen can readily react with atmospheric carbon dioxide in an acid-base reaction to form a carbamate salt. Furthermore, the C=N double bond is susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of butanamide and ammonia. Storing under an inert, dry atmosphere directly prevents these degradation pathways, ensuring the purity and reactivity of the compound for experimental use.
Workflow for Handling Solid this compound
This workflow outlines the essential steps from retrieving the compound from storage to its use in an experiment.
Caption: Workflow for handling solid this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for preparing a 100 mM stock solution of this compound Hydrochloride in anhydrous methanol.
Materials
-
This compound Hydrochloride
-
Anhydrous Methanol (in a Sure/Seal™ bottle)
-
Sterile, oven-dried volumetric flask with a ground glass stopper or septa cap
-
Argon or Nitrogen gas line with a manifold
-
Sterile, disposable syringes and needles
-
Analytical balance
Step-by-Step Procedure
-
Preparation: Place the required volumetric flask and a magnetic stir bar in a 120 °C oven for at least 4 hours (or overnight) to ensure they are completely dry.
-
Inert Atmosphere: Assemble the flask while still hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen) via a manifold. Allow it to cool to room temperature under this inert atmosphere.
-
Weighing: Following the "Workflow for Handling Solid this compound" (Section 3.2), accurately weigh the required mass of this compound Hydrochloride. For a 10 mL solution of 100 mM, this would be 122.6 mg.
-
Transfer: Quickly transfer the weighed solid into the cooled, inerted volumetric flask.
-
Solvent Addition: Using a dry syringe, carefully withdraw the required volume of anhydrous methanol from the Sure/Seal™ bottle and add it to the volumetric flask.
-
Dissolution: Place the flask on a magnetic stir plate and stir until all the solid has dissolved.
-
Storage: Once fully dissolved, the stock solution should be stored in the sealed flask, wrapped with parafilm, under an inert atmosphere, and in a cool, dark location. For long-term storage, refrigeration may be appropriate, but one must always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Spill and Waste Management
Accidental Release Measures
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan, avoiding dust generation.[4] Place the material into a sealed container for disposal.
-
Minor Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Major Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office. Prevent entry and ensure the area is well-ventilated.
Waste Disposal
-
All waste containing this compound (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.[4] Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
First Aid Measures
Immediate action is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
References
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Application Notes and Protocols for Butanimidamide Solubility in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of butanimidamide (CAS: 107-90-4), a valuable building block in pharmaceutical and chemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with established methodologies to offer researchers a robust framework for its application. We present an in-depth analysis of this compound's physicochemical properties and their influence on its behavior in various organic solvent classes. A detailed, field-proven protocol for determining thermodynamic solubility via the shake-flask method is provided, ensuring researchers can generate reliable, application-specific data. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for process development, formulation, and reaction optimization.
Introduction to this compound and its Solubility
This compound, also known as butyramidine, is a primary amidine featuring a four-carbon alkyl chain.[1][2][3] Its unique functional group, an imine derivative of an amide, imparts a distinct combination of basicity and polarity, making it a versatile intermediate in the synthesis of heterocyclic compounds like pyrimidines, which are core structures in many pharmaceuticals.[2]
The solubility of a compound is a critical physicochemical parameter that governs its utility in nearly every stage of chemical and pharmaceutical development. From the design of a synthetic route to the formulation of a final drug product, understanding how, and to what extent, a compound dissolves in a given solvent is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability. For this compound, its solubility profile dictates the choice of reaction media, crystallization solvents, and potential formulation vehicles.
Physicochemical Properties Governing Solubility
The solubility of this compound is dictated by its molecular structure and resulting physical properties. A grasp of these parameters is essential to explain and predict its behavior in different solvent environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[1] |
| Molecular Weight | 86.14 g/mol | PubChem[1] |
| CAS Number | 107-90-4 | BenchChem[2] |
| Appearance | Solid (predicted) | General Amidine Properties |
| XLogP3 (Lipophilicity) | 0.1 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Predicted pKa | 12.36 ± 0.40 | ChemicalBook[4] |
Causality of Properties on Solubility
-
Polarity and Hydrogen Bonding: With a Topological Polar Surface Area (TPSA) of 49.9 Ų, this compound is a polar molecule.[1] The two N-H groups act as hydrogen bond donors, while the sp² hybridized nitrogen can act as a hydrogen bond acceptor.[1] This capacity for hydrogen bonding is the primary driver of its solubility in polar solvents.
-
Lipophilicity (XLogP3): The XLogP3 value of 0.1 indicates that this compound has a very balanced distribution between octanol and water, suggesting it is neither extremely lipophilic nor extremely hydrophilic.[1] This supports its expected solubility in polar organic solvents while also explaining its limited solubility in highly nonpolar media.
-
Basicity (pKa): Amidines are among the strongest organic, uncharged bases.[4] The predicted high pKa of ~12.36 suggests that this compound will be readily protonated by protic solvents, especially acidic ones. This protonation forms an amidinium ion, which is significantly more polar and thus more soluble in polar solvents.
Principles of this compound Solubility in Organic Solvents
The venerable principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Favorable solute-solvent interactions are required to overcome the solute's crystal lattice energy and the solvent's cohesive forces.
Figure 1. Logical relationship between this compound and solvent classes.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. This compound is expected to exhibit high solubility in these solvents. The solvent can engage in strong hydrogen bonding with the amidine functional group. Furthermore, the acidic proton of the solvent can protonate the basic amidine, forming a highly soluble salt-like species.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. This compound is expected to have moderate to high solubility in solvents like DMSO, driven by strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The energy required to break the strong solute-solute interactions (hydrogen bonding) within the this compound crystal lattice is not compensated for by the weak van der Waals forces that would be formed with a nonpolar solvent. Consequently, solubility is expected to be very low.
Predicted Solubility Profile of this compound
While experimentally derived quantitative data is not widely published, we can establish a predicted solubility profile based on the physicochemical principles discussed above. This table serves as a guideline for solvent selection and a baseline for experimental verification.
Table 2: Predicted/Expected Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Class | Key Interaction Mechanism | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Hydrogen Bonding, Protonation | High (>100 mg/mL) | Strong H-bonding and potential for protonation by the solvent. |
| Ethanol | Polar Protic | Hydrogen Bonding, Protonation | High (>100 mg/mL) | Similar to methanol, strong H-bonding and acid-base interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | High (>100 mg/mL) | Strong polar interactions with the highly polar DMSO. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Moderate to High (50-100 mg/mL) | Strong polar interactions, similar to DMSO. |
| Acetonitrile | Polar Aprotic | Dipole-Dipole | Moderate (10-50 mg/mL) | Polar interactions, but less effective at solvating than DMSO or DMF. |
| Dichloromethane (DCM) | Nonpolar (weakly polar) | Dipole-Dipole (weak) | Low (1-10 mg/mL) | Limited polarity is insufficient to overcome strong solute H-bonding. |
| Hexane | Nonpolar | Van der Waals forces | Very Low (<1 mg/mL) | Mismatch in polarity leads to very poor solute-solvent interactions. |
| Toluene | Nonpolar | Van der Waals forces | Very Low (<1 mg/mL) | Aromatic but still nonpolar; unable to disrupt solute crystal lattice. |
Protocol: Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental determination of solubility is required. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility.[5] This protocol is adapted from guidelines found in the United States Pharmacopeia (USP) and other standard testing methodologies.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials and Equipment
-
This compound (solid)
-
Organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Screw-cap glass vials (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Experimental Workflow
Figure 2. Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) directly into a screw-cap glass vial. The amount should be sufficient to ensure a visible excess of solid remains at equilibrium.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each sample in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a constant speed (e.g., 150 rpm) for a period of 24 to 48 hours. A 24-hour period is often sufficient, but a 48-hour time point can confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let the excess solid settle.
-
For finer particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Note: The first few drops should be discarded to saturate the filter material.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Prepare a set of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample by HPLC-UV.[6]
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
-
Conclusion
While published quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties—namely its polarity, hydrogen bonding capability, and high basicity—provides a strong basis for predicting its behavior in various organic solvents. It is expected to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, with significantly lower solubility in nonpolar media such as hexane. For applications requiring precise solubility values, the provided shake-flask protocol offers a reliable, authoritative method for experimental determination. This guide equips researchers with both the theoretical framework and the practical tools necessary to effectively utilize this compound in their research and development endeavors.
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UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis... (2025). RJPT. Retrieved January 13, 2026, from [Link].
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Solubility data of solvents with different dipole moment... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link].
- Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Approximate pKa chart of the functional groups... (n.d.).
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 264, Butyric Acid. Retrieved January 13, 2026, from [Link].
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Chen, Y., et al. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. ResearchGate. Retrieved January 13, 2026, from [Link].
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Chen, Y., et al. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Semantic Scholar. Retrieved January 13, 2026, from [Link].
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Troubleshooting & Optimization
Technical Support Center: Butanimidamide Synthesis Troubleshooting
Welcome to the technical support center for Butanimidamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this compound, providing in-depth, experience-based solutions to optimize your experimental outcomes.
Introduction: The Chemistry of this compound Synthesis
This compound, a valuable building block in medicinal chemistry, is most commonly synthesized via the Pinner reaction.[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile (butyronitrile) to form an intermediate Pinner salt (an alkyl imidate salt).[1][3] Subsequent treatment of this salt with ammonia affords the desired amidine.[2][4] While seemingly straightforward, this pathway is susceptible to several side reactions that can significantly impact yield and purity. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your this compound synthesis experiments.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this compound synthesis can often be traced back to incomplete reaction or the formation of side products. The primary culprits are often related to reaction conditions and the purity of your starting materials.
Possible Causes & Solutions:
-
Incomplete Pinner Salt Formation: The initial step of the Pinner reaction, the formation of the alkyl imidate salt, is critical.[1] This reaction is acid-catalyzed, typically using dry hydrogen chloride gas in an anhydrous alcohol.[3][5]
-
Troubleshooting: Ensure your reaction is strictly anhydrous. Any moisture present can lead to the hydrolysis of the intermediate Pinner salt to form an ester, a common side reaction.[1][3] Also, ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture at a low temperature to prevent decomposition of the thermodynamically unstable imidium chloride salt.[1]
-
-
Hydrolysis of the Imidate Intermediate: The Pinner salt is highly susceptible to hydrolysis.[6][7]
-
Troubleshooting: As mentioned, maintain anhydrous conditions throughout the reaction. Use dry solvents and reagents. The workup procedure should also be carefully considered to minimize contact with water until the amidine formation step is complete.
-
-
Formation of Orthoesters: If an excess of alcohol is used in the Pinner reaction, the intermediate imidate can react further to form an orthoester.[1][3]
-
Troubleshooting: Use a stoichiometric amount of the alcohol relative to the butyronitrile. Careful control of the reactant ratios is essential.
-
Q2: I'm observing a significant amount of butyl butyrate as a byproduct. Why is this happening and how can I prevent it?
A2: The formation of butyl butyrate is a classic side reaction in the Pinner synthesis of this compound and is a direct result of the hydrolysis of the intermediate Pinner salt (alkyl imidate). [1][3]
Mechanism of Ester Formation:
The Pinner reaction intermediate, the alkyl imidate salt, is an activated species. In the presence of water, it readily undergoes hydrolysis to form the corresponding ester.[8][9]
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., diethyl ether or dichloromethane), and ensure the hydrogen chloride gas is dry.[3]
-
Temperature Control: The Pinner reaction is typically carried out at low temperatures (e.g., 0°C) to enhance the stability of the intermediate salt.[1]
-
In-situ Generation of HCl: To avoid handling gaseous HCl, milder protocols have been developed for the in-situ generation of hydrogen chloride, for example, using trimethylsilyl chloride (TMSCl) and ethanol.[7]
Q3: My final product is contaminated with unreacted butyronitrile. How can I drive the reaction to completion?
A3: Unreacted starting material can be a sign of insufficient activation or reaction time.
Troubleshooting Steps:
-
Ensure Sufficient Acid Catalyst: The Pinner reaction is acid-catalyzed.[3] Ensure an adequate amount of dry HCl has been introduced to the reaction mixture to fully protonate the nitrile, which increases its electrophilicity.[3]
-
Reaction Time: While the Pinner salt formation can be relatively fast, the subsequent aminolysis step to form the amidine may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Alternative Synthetic Routes: If the Pinner reaction consistently gives low conversions, consider alternative methods for amidine synthesis. These can include the direct addition of amines to nitriles promoted by Lewis acids like aluminum trichloride, or the use of reagents like dimethylformamide acetal.[2] There are also copper-catalyzed protocols for the preparation of amidines from nitriles and amines.[10]
Q4: I am having difficulty purifying my this compound. What are the common impurities and what purification strategies are effective?
A4: Purification of amidines can be challenging due to their basicity and potential for decomposition. Common impurities include the starting materials, side products like esters and orthoesters, and ammonium salts from the workup.
Common Impurities and Their Removal:
| Impurity | Origin | Recommended Purification Method |
| Butyl butyrate | Hydrolysis of Pinner salt[1][3] | Distillation (if boiling points are sufficiently different) or column chromatography on silica gel. |
| Butyronitrile | Incomplete reaction | Distillation or careful removal under vacuum. |
| Ammonium Chloride | Byproduct of aminolysis | Aqueous workup to remove the water-soluble salt. The basic amidine can be extracted into an organic solvent after basification of the aqueous layer. |
| Orthoester | Reaction with excess alcohol[1][3] | Column chromatography. |
General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup can remove water-soluble impurities. Given that amidines are basic, the product can be extracted into an organic solvent from a basic aqueous solution.
-
Crystallization: If the this compound is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.
-
Column Chromatography: For non-volatile impurities, column chromatography on silica gel or alumina can be employed. A solvent system with a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent streaking of the basic amidine on the column.
Visualizing the Reaction Pathways
To better understand the synthetic process and the formation of side products, the following diagrams illustrate the key reaction mechanisms.
Diagram 1: The Pinner Reaction for this compound Synthesis
Caption: The desired synthetic route to this compound via the Pinner reaction.
Diagram 2: Common Side Reactions in this compound Synthesis
Caption: Formation of common side products from the Pinner salt intermediate.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via the Pinner Reaction
Materials:
-
Butyronitrile
-
Anhydrous Butanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride Gas
-
Anhydrous Ammonia Gas
Procedure:
-
Pinner Salt Formation:
-
Dissolve butyronitrile (1 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The Pinner salt will precipitate as a white solid.
-
Continue bubbling HCl until the reaction is complete (monitor by TLC or other suitable method).
-
-
Ammonolysis:
-
Filter the Pinner salt under an inert atmosphere and wash with anhydrous diethyl ether.
-
Suspend the Pinner salt in a fresh portion of anhydrous diethyl ether.
-
Bubble anhydrous ammonia gas through the suspension at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be purified by distillation, crystallization, or column chromatography as described in the FAQ section.
-
References
-
Moccia, M., et al. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed, [Link][11]
-
ProQuest. (n.d.). Nitrosation of amidines: Structure and reactivity. Part II: Aldehyde mediated nitrosation of amino acids. Part III: Thermal decomposition of N-nitrosocarboxylic acids. [Link][12]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. ResearchGate. [Link][13]
-
Reddy, T. R., et al. (2019). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link][10]
-
Google Patents. (n.d.). Process for preparing amidines. [14]
-
Open Access Journals. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link][6][7]
-
ResearchGate. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link][15]
-
Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link][16]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link][5]
-
Canadian Science Publishing. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. [Link][8]
-
ResearchGate. (n.d.). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. [Link][9]
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- 11. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Part I: Nitrosation of amidines: Structure and reactivity. Part II: Aldehyde mediated nitrosation of amino acids. Part III: Thermal decomposition of N-nitrosocarboxylic acids - ProQuest [proquest.com]
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- 17. reddit.com [reddit.com]
Technical Support Center: Enhancing Butanimidamide Synthesis Yields
Welcome to the technical support center for Butanimidamide synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing their synthetic routes. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields. Our focus will be on the most prevalent and reliable method for amidine synthesis: the Pinner reaction.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a validated solution.
Q1: My this compound yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Low yield is the most common issue encountered and typically points to suboptimal reaction conditions, particularly in the formation of the intermediate Pinner salt. The primary culprits are moisture contamination and improper temperature control.
Underlying Chemistry: The Pinner reaction is a two-stage process: first, the acid-catalyzed reaction of a nitrile (butyronitrile) with an alcohol to form an alkyl imidate salt (Pinner salt); second, the reaction of this salt with ammonia to form this compound.[1][2][3] The intermediate Pinner salt is highly susceptible to hydrolysis and is thermally unstable.[1][2][4]
Solutions:
-
Eliminate Water Contamination: The presence of even trace amounts of water will hydrolyze the Pinner salt intermediate to form the corresponding ester (e.g., butyl butyrate), directly competing with your desired amidine formation.[2][4]
-
Protocol: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or dioxane). If using hydrogen chloride (HCl), it must be in gaseous form, passed through a drying agent like concentrated sulfuric acid.[1][5]
-
-
Strict Temperature Management: The Pinner salt can rearrange to a more stable N-substituted amide at elevated temperatures, another major loss pathway.[1][2]
-
Ensure Complete Nitrile Protonation: The reaction is initiated by the protonation of the nitrile's nitrogen, which makes the carbon atom sufficiently electrophilic for the alcohol to attack.[3][4] Incomplete protonation leads to a sluggish or stalled reaction.
-
Protocol: Bubble dry HCl gas through the reaction mixture until the solution is saturated. A slight excess of the alcohol (e.g., 1.1 equivalents) can also help drive the reaction to completion.
-
Q2: I'm observing a significant amount of a greasy, sweet-smelling byproduct. What is it and how do I prevent its formation?
This byproduct is almost certainly the corresponding ester, formed via hydrolysis of the Pinner salt. This indicates a critical failure in maintaining anhydrous conditions.
Causality Diagram: Competing Reaction Pathways
The following diagram illustrates how the Pinner salt intermediate can lead to the desired amidine or undesired side products based on the reaction conditions.
Caption: Fate of the Pinner salt intermediate under different conditions.
To prevent ester formation, you must adhere strictly to the anhydrous protocols detailed in Q1. Every reagent and piece of equipment is a potential source of water contamination and must be managed accordingly.
Q3: My final product is difficult to purify. How can I effectively isolate this compound hydrochloride?
This compound is a basic compound. This property can be exploited to facilitate purification via acid-base extraction, separating it from non-basic impurities like unreacted nitrile or ester side products.
Detailed Purification Protocol (Acid-Base Extraction):
-
Dissolution: After the reaction work-up, dissolve the crude product mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (which contains the impurities).
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the this compound salt, regenerating the free base. Extract the aqueous layer multiple times with fresh organic solvent (DCM or diethyl ether) to recover the purified this compound free base.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Salt Formation (Optional but Recommended): For long-term stability, the purified free base can be redissolved in an anhydrous solvent (like ether) and treated with dry HCl gas or an HCl solution in ether to precipitate the stable this compound hydrochloride salt, which can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q: What are the optimal starting material ratios for the Pinner synthesis of this compound? A: A good starting point is a near-stoichiometric ratio of nitrile to alcohol, with a slight excess of the alcohol (e.g., 1.05-1.2 equivalents) often used to ensure complete conversion of the nitrile. The reaction is then saturated with dry HCl gas, followed by treatment with an excess of ammonia in the second step.
Q: Can I use a different acid catalyst besides HCl gas? A: While HCl gas is traditional and highly effective, other strong acids can be used, but care must be taken to maintain anhydrous conditions. For example, a solution of acetyl chloride in an anhydrous alcohol will generate HCl in situ. However, for reproducibility and high yield, dry HCl gas is the gold standard for this reaction.[1][3]
Q: How do I monitor the progress of the reaction? A: The disappearance of the starting nitrile can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A more direct method for the first stage is to periodically take a small aliquot of the reaction, quench it with ammonia, and analyze for the presence of the final amidine product.
Optimized Protocol & Data Summary
The following tables and workflows provide a consolidated guide to executing a successful this compound synthesis.
Table 1: Key Reaction Parameters for Pinner Synthesis
| Parameter | Recommended Condition | Rationale & Key Citation |
| Solvent | Anhydrous Diethyl Ether or Dioxane | Prevents hydrolysis of the Pinner salt intermediate.[1] |
| Temperature | 0 - 5 °C (Stage 1: Pinner Salt Formation) | The imidate hydrochloride is thermally unstable and can rearrange to an amide at higher temperatures.[2][4] |
| Catalyst | Dry Hydrogen Chloride (Gas) | Ensures anhydrous conditions and provides the necessary protonation to activate the nitrile.[3][5] |
| Reactant: Alcohol | Anhydrous Ethanol or Methanol | Acts as the nucleophile. Must be anhydrous to prevent side reactions. |
| Reactant: Amine | Anhydrous Ammonia | Used in the second stage to convert the Pinner salt to the final amidine product. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the reaction from atmospheric moisture. |
Table 2: Troubleshooting Summary
| Observed Problem | Most Likely Cause | Suggested Solution |
| Low Yield | Moisture contamination | Use oven/flame-dried glassware and anhydrous reagents/solvents. |
| Temperature too high | Maintain 0-5 °C during Pinner salt formation. | |
| Oily/Sweet Byproduct | Ester formation via hydrolysis | Drastically improve anhydrous technique. |
| Solid Precipitate Won't Filter | Formation of fine aluminum salts (if using LiAlH₄ route) | Use a Fieser work-up procedure for quenching.[6] |
| Product Decomposes on Standing | Instability of the free base | Convert to and store as the hydrochloride salt. |
Experimental Workflow: Synthesis of this compound Hydrochloride
The diagram below outlines the critical steps for a high-yield synthesis.
Caption: High-level workflow for the two-stage Pinner synthesis of this compound.
References
-
Szostak, M., & Wei, C. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. National Institutes of Health. [Link]
- (CN103012190A). Synthesis method of S-2-aminobutanamide hydrochloride.
- (CN101811978A). Preparation method of 2-aminobutanamide hydrochloride.
- (CN101684078B). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
- (CN101684078A). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
- (CN102584622A). Preparation method of L-2-aminobutanamide hydrochloride.
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
Allen, C. L. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath. [Link]
-
Kumar, A., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry. [Link]
-
Whitby, R. J., et al. (2004). Palladium-catalysed synthesis of amidines and imidates. ResearchGate. [Link]
-
Gao, J., et al. (2015). Butyramide synthesis through butyronitrile hydration reaction with Cr/Cu catalyst. J-GLOBAL. [Link]
-
Wang, H., et al. (2018). Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. ResearchGate. [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Reddy, T. J., et al. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Ahn, S., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
Creative Biolabs. Reaction Condition Optimization. [Link]
-
Wikipedia. Butyronitrile. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Benvenuto, J. A., et al. (2001). Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2. Journal of the Brazilian Chemical Society. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Mild method for the synthesis of amidines by the electrophilic activation of amides. Journal of the American Chemical Society. [Link]
-
Benvenuto, J. A., et al. (2001). Conversion of butyronitrile to butylamines on noble metals: effect of the solvent on catalyst activity and selectivity. Catalysis Science & Technology. [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem Compound Database. [Link]
-
Nakano, M., et al. (2012). Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. Journal of Bioscience and Bioengineering. [Link]
-
Various Authors. (2016). How to purify esterification product? ResearchGate. [Link]
-
Ciesla, L., et al. (2014). Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens... PubMed. [Link]
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Technical Support Center: Troubleshooting Low Yield in Amidine Synthesis
As a Senior Application Scientist, I've frequently guided researchers through the nuances of amidine synthesis. This functional group, while invaluable in medicinal chemistry and materials science, can present significant synthetic challenges. Low yields are a common frustration, often stemming from subtle issues in reaction setup, reagent choice, or workup procedures.
This guide is structured to address these challenges directly. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and logically devise solutions. We will explore the most common synthetic routes and their associated pitfalls in a practical question-and-answer format.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific, frequently encountered problems during amidine synthesis. Each question is designed to reflect a real-world experimental observation.
Category 1: Synthesis from Nitriles (Pinner Reaction & Direct Amination)
The conversion of nitriles to amidines is arguably the most common and atom-economical approach. However, it is highly sensitive to reaction conditions.
Q1: My Pinner reaction yield is extremely low, and my major byproduct is an ester. What is the most likely cause?
A: The presence of water is the most probable culprit. The Pinner reaction relies on the formation of a Pinner salt (an imidate hydrochloride), which is highly susceptible to hydrolysis.[1][2] Even trace amounts of moisture in your reagents or solvent, or exposure to atmospheric humidity, can rapidly convert the intermediate to the corresponding ester, consuming your starting material.[3]
Causality & Diagnosis: The reaction proceeds via protonation of the nitrile by anhydrous HCl, which activates it for nucleophilic attack by the alcohol to form the Pinner salt.[1][4] This salt is the direct precursor to your amidine. However, water is a competing nucleophile. If present, it will attack the Pinner salt to form a tetrahedral intermediate that collapses to the more thermodynamically stable ester, as illustrated in the workflow below.
Troubleshooting Workflow: Pinner Reaction Side Products
Caption: Pinner reaction troubleshooting decision tree.
Corrective Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (flasks, stir bars, addition funnels) at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.[5] Allow to cool in a desiccator over a strong drying agent (e.g., P₄O₁₀ or Drierite).
-
Solvents: Use freshly distilled, anhydrous solvents. For instance, diethyl ether or THF should be distilled from sodium/benzophenone. Anhydrous alcohols are commercially available but should be stored over molecular sieves (3Å or 4Å).
-
Reagents: Use a fresh bottle of the nitrile. If contamination is suspected, distill it from a suitable drying agent (e.g., CaH₂).
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
Acid Source: Use a lecture bottle of anhydrous HCl gas bubbled through a sulfuric acid drying trap before introducing it into the reaction mixture.[6] Alternatively, generate HCl gas in situ by adding acetyl chloride dropwise to the alcohol (note: this consumes some of the alcohol).
Q2: I'm attempting the direct addition of an amine to an electron-neutral nitrile, and I'm seeing no reaction or very low conversion. Why is this failing?
A: Unactivated nitriles are poor electrophiles. The direct nucleophilic addition of an amine to a nitrile is challenging because the carbon atom of the nitrile group is not sufficiently electrophilic to react with a neutral amine, which is a moderate nucleophile.[7] This reaction typically requires activation of the nitrile.[7][8]
Causality & Diagnosis: For this reaction to proceed, either the nitrile must be activated, or the amine must be made significantly more nucleophilic.
-
Nitrile Activation: Nitriles bearing strong electron-withdrawing groups (e.g., -CN, -CF₃, -CO₂Et) are more susceptible to nucleophilic attack and may react under thermal conditions.[8] For unactivated nitriles (e.g., benzonitrile, acetonitrile), a catalyst is almost always required. Lewis acids (AlCl₃, ZnCl₂) or transition metals (Cu(I), Yb(III)) are commonly used to coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon.[9][10]
-
Amine Activation: Using a very strong base (e.g., n-BuLi) to deprotonate the amine, forming a highly nucleophilic lithium amide, can also drive the reaction.[11]
Table 1: Comparison of Catalytic Systems for Direct Amination of Nitriles
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | High Temperature (150-200 °C), Neat | Inexpensive, simple setup | Harsh conditions, limited functional group tolerance | [7][9] |
| Lanthanide Amides (e.g., Yb(N(SiMe₃)₂)₃) | 100 °C, Solvent-free | Good to excellent yields | Air/moisture sensitive, expensive | [12] |
| Copper(I) Salts (e.g., CuCl/ligand) | 100 °C, TFE or DMSO solvent, O₂ oxidant | Milder conditions, good functional group scope | Requires ligand and oxidant, can be complex to optimize | [7][8] |
Corrective Protocol: Copper-Catalyzed Direct Amination The following is a representative protocol for the synthesis of N-substituted benzamidines, adapted from a high-yield, sustainable method.[8]
-
To an oven-dried reaction vial, add CuCl (10 mol%), Cs₂CO₃ (2 equivalents), and 2,2'-bipyridine (20 mol%).
-
Seal the vial with a septum and purge with oxygen gas for 5 minutes.
-
Add the benzonitrile (1 equivalent), the amine (1.2 equivalents), and anhydrous 2,2,2-trifluoroethanol (TFE) via syringe.
-
Place the sealed vial in a preheated oil bath at 100 °C and stir for 15-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Proceed with aqueous workup and purification.
Category 2: Synthesis from Amides
Q3: My attempt to synthesize a trisubstituted amidine from a secondary amide and a primary amine is resulting in low yield and a complex mixture of products. What is the critical step I might be overlooking?
A: The activation of the amide is the most critical and failure-prone step. Amides are poor electrophiles, similar to carboxylic acids. To make them react with an amine, the carbonyl oxygen must be converted into a better leaving group.[9] This is typically done by converting the amide into a more reactive intermediate, such as an imidoyl chloride or a Vilsmeier-type salt.[13][14] Incomplete activation or decomposition of the activated intermediate leads to low yields.
Causality & Diagnosis: Common activating agents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or trifluoromethanesulfonic anhydride (Tf₂O).[9][13] These reagents convert the amide into a highly electrophilic species.
-
With PCl₅: The amide is converted to an imidoyl chloride. This intermediate is often not isolated and is reacted in situ with the incoming amine.[14] These intermediates can be unstable, and the reaction conditions (e.g., refluxing benzene) can be harsh.[14]
-
With Tf₂O: This powerful electrophile activates the amide by forming a triflate salt, which is an excellent leaving group. This method can be effective for preparing di- and trisubstituted amidines.[13]
General Pathways for Amidine Synthesis
Caption: Major synthetic routes to amidines.
Corrective Protocol: Amide Activation with Triflic Anhydride (Tf₂O) This protocol is adapted from the literature for the synthesis of substituted amidines.[13]
-
Dissolve the secondary amide (1 equivalent) and a non-nucleophilic base like pyridine (2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triflic anhydride (Tf₂O, 1.1 equivalents) dropwise via syringe. The formation of the activated salt may be observed as a change in the reaction mixture's appearance.
-
Stir at -78 °C for 30-60 minutes to ensure complete activation.
-
Add the primary amine (1.5 equivalents) dropwise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and proceed with extraction and purification.
Category 3: General & Post-Reaction Issues
Q4: My NMR shows a good crude yield, but I lose most of my product during silica gel chromatography. Why is this happening and what can I do?
A: Amidines are basic and often interact strongly with acidic silica gel, leading to decomposition or irreversible adsorption. This is a very common issue in the purification of basic nitrogen-containing compounds.[15] The silanol groups (Si-OH) on the surface of silica are acidic and can protonate your amidine, causing it to "streak" down the column or, in worse cases, catalyze its decomposition.
Causality & Diagnosis: The strong interaction between the basic amidine and acidic silica gel leads to poor chromatographic performance. Signs of this include:
-
Tailing/Streaking: The spots on your TLC plate or peaks in your column fractions are broad and elongated.
-
Low Recovery: The total mass of material recovered after the column is significantly less than the crude mass.
-
New Spots/Peaks: Decomposition on the silica gel generates new impurities.
Corrective Protocol: Purification Strategies for Amidines
-
Base-Washed Silica: Neutralize the silica gel before use. Prepare a slurry of silica gel in your desired eluent system and add 1-2% triethylamine (Et₃N) or ammonia (e.g., 1% of a 7N solution in methanol). Let it equilibrate, then pack the column as usual. Run the column with an eluent containing a small amount (0.5-1%) of the same base.[15]
-
Use a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.
-
Avoid Chromatography: If possible, purify the amidine by other means.
-
Recrystallization: If your product is a solid, recrystallization is the ideal method. Try a range of solvents; acetonitrile can be particularly effective for amides and related compounds.[15]
-
Acid/Base Extraction: As amidines are basic, you can perform an acid wash (e.g., 1M HCl) to extract your product into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your neutral amidine back into an organic solvent.
-
Isolation as a Salt: Often, the most stable and easily purified form of an amidine is its salt (e.g., hydrochloride, hydrobromide). You can often precipitate the salt directly from the reaction mixture or an organic solution by adding an acid like HCl in ether.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do electronic effects on the nitrile affect the reaction yield? In general, for direct nucleophilic additions, electron-withdrawing groups on the nitrile enhance its electrophilicity and increase the reaction rate and yield.[8] Conversely, electron-donating groups decrease reactivity. For Pinner reactions, which are acid-catalyzed, the electronic nature can have a more complex effect, but very electron-poor nitriles may be less basic and thus harder to protonate and activate.[2]
FAQ 2: My starting amine is sterically hindered. Which method is best? Steric hindrance is a major challenge. The Pinner reaction is generally less sensitive to the amine's sterics because the final step is the addition of the amine to the highly reactive Pinner salt.[4] Direct additions catalyzed by Lewis acids can be difficult with bulky amines. Methods involving the activation of amines with strong bases (e.g., organolithium reagents) may also be viable as they generate super-nucleophiles that can overcome some steric barriers.[11]
FAQ 3: What are the key safety precautions for amidine synthesis?
-
Anhydrous HCl: This is a corrosive and toxic gas. Always handle it in a well-ventilated fume hood. Use appropriate traps and scrubbers (e.g., a bubbler with NaOH solution) to neutralize excess gas.
-
Activating Agents: Reagents like PCl₅ and Tf₂O are highly reactive and corrosive. PCl₅ reacts violently with water. Handle them with extreme care under an inert atmosphere in a fume hood.
-
Organolithium Reagents: Reagents like n-BuLi are pyrophoric and react violently with water. Use proper syringe techniques for transfer under an inert atmosphere.
-
High Temperatures: Many direct amination methods require high temperatures. Use an oil bath with a temperature controller and a blast shield.
References
-
Gundeboina, R., et al. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
-
El-Awa, A., et al. (2008). Functionality of amidines and amidrazones. Arkivoc. [Link]
-
Wang, J., et al. (2008). A General and Efficient Catalytic Asymmetric Addition of Trimethylsilylacetylene to Aldehydes: A Practical Synthesis of (R)- and (S)-α-Hydroxy Acids. Organic Letters. [Link]
-
Gundeboina, R., et al. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Grokipedia. (n.d.). Pinner reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Pasko, O., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. [Link]
-
Pedre, M., et al. (2023). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. RSC Publishing. [Link]
-
Pentz, N. L., et al. (2016). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. PMC. [Link]
-
Neumaier, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 11. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Amidine synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Butanimidamide
Welcome to the Technical Support Center for the purification of butanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. This compound, also known as butyramidine, is a valuable precursor in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals.[1] Its inherent basicity and polarity, however, often present unique purification challenges.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
My this compound product is a viscous oil or fails to crystallize. What's going on and how can I fix it?
This is a common issue often attributable to the presence of impurities that disrupt the crystal lattice formation or the product being in its free base form, which can be less crystalline than its salt form.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for non-crystalline this compound.
Expert Insight: The conversion to a salt is often the most effective first step. Amidine salts, particularly hydrochlorides, tend to be more crystalline and have higher melting points than their free base counterparts.[2] The choice of acid and solvent for salt formation is critical to avoid introducing water, which can hinder crystallization. A solution of acetyl chloride in ethanol is an effective way to generate anhydrous HCl for this purpose.[2]
My this compound streaks badly on a silica gel column. How can I achieve good separation?
The strong basicity of the amidine functional group leads to strong, often irreversible, interactions with the acidic silanol groups on the surface of standard silica gel. This causes the characteristic streaking or tailing observed during column chromatography.[3][4]
Solutions:
-
Basified Silica Gel: Neutralize the acidic silica by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH).[3] A typical mobile phase could be Dichloromethane:Methanol with 0.5-2% NH4OH.[3]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.[4]
-
Reverse-phase chromatography (C18): This can be an effective option for polar compounds.[3] An acidic modifier in the mobile phase is often necessary to ensure the amidine is protonated.
-
Data Summary: Stationary Phase Selection for Basic Compounds
| Stationary Phase | Mobile Phase Considerations | Advantages | Disadvantages |
| Silica Gel | Requires basic modifier (e.g., Et3N, NH4OH) | Readily available and inexpensive. | Can cause streaking and product loss if not properly basified.[3] |
| Alumina (Basic/Neutral) | Non-acidic solvents | Better for basic compounds than unmodified silica.[5] | Can have variable activity based on water content.[5] |
| Amine-Functionalized Silica | No pH modifiers needed | Excellent for basic compounds, minimal interaction.[4] | More expensive than standard silica. |
| Reverse-Phase (C18) | Typically aqueous with an acid modifier (e.g., TFA, formic acid) | Good for polar compounds; can handle aqueous-soluble salts. | Can be challenging to remove water from the final product.[3] |
How can I effectively remove unreacted starting materials and by-products?
A multi-step approach combining chemical and physical separation techniques is often most effective.
Workflow for Impurity Removal:
Caption: Impurity removal workflow for this compound purification.
Expert Insight on Acid-Base Extraction: This technique is exceptionally powerful for separating basic compounds like this compound from neutral or acidic impurities.[6] The key is the differential solubility of the neutral free base in organic solvents versus the charged salt form in aqueous solutions.[6] Careful selection of the pH for each step is crucial to ensure complete protonation and deprotonation.
Experimental Protocols
Protocol 1: Purification by Recrystallization of this compound Hydrochloride
This protocol is ideal for converting an oily free base or crude salt into a purified crystalline solid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot polar solvent. Good starting choices include ethanol, methanol, or isopropanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Solvent Selection for Recrystallization:
| Functional Group | General Crystallization Tendency | Recommended Solvents |
| Amidine (as salt) | Good | Alcohols (Ethanol, Isopropanol), Acetonitrile[7][8] |
| Amine (as salt) | Good | Water, Ethanol/Ether mixtures[8][9] |
| Carboxylic Acid | Very Good | Ethanol, Methanol, Water[8] |
Protocol 2: Column Chromatography with Basified Silica Gel
This protocol is designed for separating this compound from closely related, non-polar, or less basic impurities.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.
-
Column Packing: Pack the column with the basified silica slurry.
-
Equilibration: Run the mobile phase (e.g., Hexane/Ethyl Acetate with 1% Et3N) through the column until the eluent is clear and the baseline on the detector is stable.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
How can i isolate polar basic compound with silica gel column chromatography? - ResearchGate. Available at: [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available at: [Link]
-
Column chromatography - University of Calgary. Available at: [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]
- US2425222A - Production of amidine salts - Google Patents.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. - ResearchGate. Available at: [Link]
-
What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Butanimidamide
Welcome to the technical support guide for the purification of crude butanimidamide and its salts. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile building block. The following question-and-answer guide provides field-proven insights and detailed protocols to troubleshoot common purification issues.
Section 1: Understanding Your Crude Material
Q1: What are the most common impurities I can expect in my crude this compound, and where do they come from?
A: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. Understanding the origin of these impurities is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: The most common starting material is butyronitrile. Its presence indicates an incomplete reaction.
-
Synthesis Reagents & Catalysts: Depending on the method, residual catalysts (e.g., Pd/C, CuCl) or reagents from specific named reactions like the Pinner reaction may be present.[1][2]
-
Byproducts from Synthesis:
-
Ammonium Chloride (NH₄Cl): This is a very common byproduct, especially when synthesizing the hydrochloride salt of this compound via the Pinner method or other routes involving ammonium chloride.[3][4] Commercial grades of this compound hydrochloride can contain up to 3% ammonium chloride.[5]
-
Butanoic Acid: Hydrolysis of the amidine functional group, either during the reaction workup or on storage, can lead to the formation of butanoic acid.
-
Solvents: Residual solvents used during the synthesis (e.g., methanol, ethanol, THF) are common.
-
-
Degradation Products & Side-Reactions: Amidines can be susceptible to hydrolysis or may form oligomeric species under harsh conditions.[6]
Q2: How do I choose the best purification strategy for my specific impurity profile?
A: There is no one-size-fits-all answer. The optimal strategy is a function of the primary impurities, the desired final purity, and the scale of your experiment. A logical workflow is essential.
Caption: General purification workflow for crude this compound.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid this compound or its salts.[7][8] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system.[9][10]
Q3: How do I select the best solvent for recrystallizing this compound hydrochloride?
A: The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[11] For a polar, salt-like compound such as this compound hydrochloride, polar protic or aprotic solvents are a good starting point.
| Solvent Class | Examples | Suitability for this compound HCl | Rationale & Expert Insight |
| Alcohols | Isopropanol, Ethanol | Excellent | Often provides a good solubility differential. Use anhydrous grades to prevent hydrolysis. Ethanol is frequently used in the final precipitation step of amidine salt synthesis.[2][12] |
| Nitriles | Acetonitrile | Good | A good alternative to alcohols, often yielding high-quality crystals. It is less reactive than alcohols.[7] |
| Esters | Ethyl Acetate | Poor (as single solvent) | This compound HCl has low solubility. However, it can be an excellent anti-solvent when used in combination with an alcohol. |
| Ethers | THF, Diethyl Ether | Poor (as single solvent) | Typically used as an anti-solvent to precipitate the product from a more polar solution. |
Pro-Tip: A mixed solvent system, such as isopropanol/ethyl acetate, often provides the best results. Dissolve the crude material in a minimal amount of hot isopropanol and then slowly add ethyl acetate until turbidity persists. Re-heat to clarify and then allow to cool slowly.
Q4: My this compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase instead of forming a crystalline lattice.
Causes & Solutions:
-
Cooling Too Quickly: Rapid cooling doesn't give molecules enough time to align into a crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[9]
-
-
Insufficient Solvent: If the solution is too concentrated, the saturation point is too high.
-
Solution: Add more hot solvent in small portions (1-2% of total volume) until the oil redissolves, then cool slowly.
-
-
Insoluble Impurities: Certain impurities can inhibit crystal formation.
Protocol 1: Optimized Recrystallization of this compound Hydrochloride
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., Isopropanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound HCl and the minimum volume of boiling isopropanol required to fully dissolve the solid.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 3: Troubleshooting Column Chromatography
For complex mixtures or when recrystallization fails, flash column chromatography is a powerful alternative.[14][15]
Q5: My this compound hydrochloride is sticking to the silica gel and won't elute. What should I do?
A: this compound is a basic compound. Its hydrochloride salt is acidic and highly polar. On standard silica gel (which is slightly acidic), the basic nitrogen atoms will interact very strongly, leading to poor elution and significant tailing.
Solution: Use a modified mobile phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel and suppress the ionic interaction.
-
Recommended Modifier: Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice.
-
Alternative: A mobile phase containing ammonia, such as a 19:1 mixture of Ethyl Acetate and Methanol saturated with ammonia, can also be effective.[14]
Q6: What is a good starting point for a mobile phase to purify free-base this compound?
A: For the neutral free-base, which is less polar than the salt, a gradient elution on silica gel is recommended.
-
Stationary Phase: Standard Silica Gel (SiO₂)
-
Mobile Phase System: Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol.
-
Example Gradient: Start with 100% Dichloromethane, gradually increasing to 10% Methanol in Dichloromethane.
-
Section 4: Specific Impurity Removal
Q7: How can I effectively remove ammonium chloride (NH₄Cl) from my this compound hydrochloride?
A: Since NH₄Cl has similar solubility to the desired product in many polar solvents, recrystallization alone may be insufficient. A chemical conversion method described in the patent literature is highly effective.[3]
Method Rationale: This process involves reacting the more acidic ammonium chloride with a strong, non-nucleophilic base (an alkoxide) to convert it into a highly insoluble inorganic salt (NaCl or KCl) and volatile ammonia, which can be easily removed.
-
Dissolution: Dissolve the crude this compound hydrochloride (containing NH₄Cl) in an alcohol solvent like ethanol or methanol.
-
Alkoxide Addition: Add a stoichiometric equivalent of a sodium or potassium alkoxide (e.g., sodium ethoxide) relative to the amount of NH₄Cl impurity. The reaction is: NH₄Cl + NaOEt → NaCl(s)↓ + EtOH + NH₃(g)↑
-
Reaction: Stir the mixture. The sodium chloride will precipitate out as a fine solid.
-
Adsorption (Optional): For enhanced purity, adsorbents like molecular sieves or macroporous resins can be added to remove trace impurities.[3]
-
Filtration: Filter the mixture to remove the precipitated NaCl and any adsorbent used.
-
Isolation: The purified this compound hydrochloride remains in the filtrate and can be recovered by evaporating the solvent.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 4. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. amherst.edu [amherst.edu]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. mdpi.com [mdpi.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Optimizing Temperature for Butanimidamide Synthesis
Welcome to the technical support center for the synthesis of butanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction temperatures. Temperature is a critical parameter that profoundly influences reaction rate, yield, and purity. This document will address common issues encountered during synthesis through a detailed question-and-answer format, offering field-proven insights and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and why is temperature so critical?
The most common and classical method for synthesizing this compound (also known as butyramidine) is through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile (butyronitrile) to form an intermediate imidate salt (Pinner salt), which is then reacted with ammonia to yield the final amidine product.[1][2][3]
Temperature is a critical parameter in this process for several reasons:
-
Reaction Rate: Like most chemical reactions, the formation of the Pinner salt is temperature-dependent. Higher temperatures generally increase the reaction rate, but only up to a certain point.
-
Intermediate Stability: The key intermediate, the imidate hydrochloride (Pinner salt), is thermodynamically unstable.[1][2] At elevated temperatures, it can decompose or rearrange into undesired side products, primarily N-substituted amides and alkyl chlorides.[1][2]
-
Side Reactions: Competing reactions, such as the hydrolysis of the nitrile or the imidate intermediate, are highly sensitive to temperature.[4][5] Even trace amounts of water can lead to the formation of esters or amides, reducing the yield of the desired this compound.[3][4][6]
Therefore, optimizing the temperature is a balancing act between achieving a reasonable reaction rate and minimizing the degradation of intermediates and the formation of byproducts.
Q2: What is a good starting temperature for the Pinner reaction step in this compound synthesis?
For the initial step of the Pinner reaction—the formation of the imidate salt from butyronitrile, an alcohol (like ethanol), and an acid catalyst (typically anhydrous HCl gas)—it is crucial to maintain low temperatures. A recommended starting temperature range is between -10°C and 15°C .[6] Specifically, cooling the initial mixture to between -10°C and -5°C before bubbling in dry HCl gas is a common practice.[6] Maintaining a temperature of 0-15°C throughout the HCl addition and subsequent stirring is advised to prevent the thermal decomposition of the Pinner salt.[1][2][6]
Q3: After forming the Pinner salt, what temperature should be used for the subsequent ammonolysis step?
The ammonolysis step, where the isolated Pinner salt is treated with ammonia to form this compound, can typically be carried out at a slightly higher, yet still controlled, temperature. A common approach is to perform this step at or below room temperature (e.g., 0°C to 25°C). The reaction is often exothermic, so maintaining cooling to prevent a temperature spike is important. The specific temperature will depend on the solvent and the concentration of ammonia used.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis.
Problem 1: My reaction is very slow, and Thin Layer Chromatography (TLC) shows a significant amount of unreacted butyronitrile.
Possible Cause: The reaction temperature is too low, resulting in insufficient activation energy for the reaction to proceed at a practical rate.
Solution:
-
Confirm Anhydrous Conditions: Before adjusting the temperature, ensure that your reagents and solvent are scrupulously dry. Water can inhibit the reaction.[6]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5°C increments. For the Pinner salt formation, you might cautiously raise the temperature from 0°C towards 15°C.
-
Monitor Progress: After each temperature adjustment, allow the reaction to stir for a set period (e.g., 1-2 hours) and then analyze the progress again by TLC or another suitable analytical method (GC, NMR).
-
Consider Catalyst Activity: If increasing the temperature does not improve the rate, ensure your acid catalyst (e.g., HCl gas) is of high purity and is being delivered effectively to the reaction mixture.
Problem 2: The yield of this compound is low, and I've isolated significant amounts of Butanamide or an Ethyl Butanoate byproduct.
Possible Cause: The reaction temperature was too high, or there was water contamination in the reaction, leading to hydrolysis of the imidate intermediate.
Causality: The Pinner salt intermediate is susceptible to hydrolysis. In the presence of water, it can be hydrolyzed to form an ester (e.g., ethyl butanoate if ethanol is the alcohol used).[3][6] At higher temperatures, the imidate salt can also rearrange to form the more stable butanamide.[1][2] This process is often accelerated by heat.
Solution:
-
Strict Temperature Control: For the Pinner salt formation, strictly maintain the temperature below 15°C, and preferably closer to 0°C.[6] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to manage any exotherms.
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., diethyl ether, dioxane) and reagents.[1] Dry the alcohol and butyronitrile over molecular sieves. Use dry HCl gas, not concentrated hydrochloric acid. The presence of even small amounts of water is detrimental.[4]
-
pH Control during Workup: During the workup and subsequent ammonolysis, pH plays a crucial role. Hydrolysis of imidate salts to esters is favored under acidic and neutral conditions, while formation of amide byproducts can occur under basic conditions at elevated temperatures.[5]
Problem 3: The reaction mixture turned dark, and I have multiple unidentified spots on my TLC plate.
Possible Cause: The reaction temperature was excessively high, leading to thermal decomposition and polymerization side reactions.
Causality: this compound and its intermediates, while stable under optimized conditions, can degrade at high temperatures.[7][8] Excessive heat provides the energy for various undesired pathways, including polymerization of the nitrile or decomposition of the amidine product itself, often resulting in complex mixtures and discoloration. Some modern amidine syntheses are run at higher temperatures (e.g., 100°C), but these often employ specific catalysts like copper salts and are not based on the classical Pinner reaction.[9] Applying such high temperatures to a Pinner synthesis would likely lead to decomposition.
Solution:
-
Re-optimize at Lower Temperatures: Immediately repeat the experiment using the recommended low-temperature conditions (0-15°C).[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which can also be accelerated by heat.
-
Purification of Starting Materials: Ensure the starting butyronitrile is pure. Impurities can sometimes act as catalysts for decomposition at elevated temperatures.
Data Summary Table
| Parameter | Recommended Range | Rationale & Reference |
| Pinner Salt Formation Temp. | -10°C to 15°C | Prevents thermal decomposition of the thermodynamically unstable imidate salt.[1][2][6] |
| Ammonolysis Temp. | 0°C to 25°C | Controls the exotherm of the reaction and minimizes side reactions. |
| Key Side Product | Butanamide | Forms via thermal rearrangement of the imidate intermediate at higher temperatures.[1][2] |
| Key Side Product | Ethyl Butanoate | Forms via hydrolysis of the imidate intermediate if water is present.[3][6] |
Diagrams
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Temperature Effects on Pinner Reaction Pathways
Caption: Effect of temperature and water on the Pinner reaction pathways.
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of this compound Hydrochloride (via Pinner Reaction)
Objective: To synthesize this compound Hydrochloride from Butyronitrile, controlling the temperature to maximize yield and purity.
Materials:
-
Butyronitrile (dried over 4Å molecular sieves)
-
Anhydrous Ethanol (dried over 4Å molecular sieves)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or solution in anhydrous ethanol)
-
Three-neck round-bottom flask
-
Low-temperature thermometer
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-salt or cryocooler)
-
Drying tube (CaCl₂)
Procedure:
Step 1: Formation of the Imidate (Pinner Salt)
-
Set up the three-neck flask with a magnetic stirrer, a gas inlet (connected to an HCl cylinder via a drying tube), a low-temperature thermometer, and a gas outlet protected by a drying tube.
-
Charge the flask with anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Cool the flask to -5°C to 0°C using the cooling bath.
-
Add dry butyronitrile (1.0 eq) to the cooled solvent mixture.
-
Slowly bubble anhydrous HCl gas through the solution via the gas dispersion tube. Crucially, monitor the internal temperature and ensure it does not rise above 15°C. [6] The reaction is exothermic. Adjust the gas flow rate to maintain temperature control.
-
Continue the addition of HCl until the solution is saturated. The imidate hydrochloride salt may begin to precipitate as a white solid.
-
After saturation, seal the flask and allow it to stir at 0-5°C for 12-18 hours to ensure complete reaction.
Step 2: Ammonolysis to this compound
-
Filter the precipitated Pinner salt under an inert atmosphere (if possible) and wash with cold, anhydrous diethyl ether to remove excess HCl and unreacted starting materials.
-
Suspend the collected Pinner salt in a fresh portion of cold, anhydrous ethanol in a separate flask equipped with a stirrer and cooling bath at 0°C .
-
Slowly add a solution of ammonia in anhydrous ethanol (or bubble anhydrous ammonia gas) into the suspension. Maintain the temperature at or below 25°C .
-
Stir the mixture for 2-4 hours at room temperature. Ammonium chloride will precipitate.
-
Filter the mixture to remove the ammonium chloride precipitate.
-
The filtrate contains the this compound. The solvent can be removed under reduced pressure at a low temperature (<40°C) to yield the crude product, which can be further purified by recrystallization or chromatography.
References
-
S. M. Sapkal, S. S. Shingare, K. F. Shelke, "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis," Chem. Proc., 2021. [Link]
-
Wikipedia, "Pinner reaction," n.d. [Link]
-
M. R. Linder, A. C. O’Donoghue, "A Lewis acid-promoted Pinner reaction," Beilstein J. Org. Chem., 2013. [Link]
-
Grokipedia, "Pinner reaction," n.d. [Link]
-
P. Deslongchamps, S. Dubé, C. Lebreux, D. R. Patterson, R. J. Taillefer, "The Mechanism of Hydrolysis of Imidate Salts," Can. J. Chem., 1975. [Link]
-
Organic Chemistry Portal, "Pinner Reaction," n.d. [Link]
-
M. A. P. Martins et al., "Optimization of the reaction conditions of amide synthesis," ResearchGate, 2017. [Link]
-
Quora, "Why is heat needed for the hydrolysis of amides?," 2018. [Link]
-
S. M. A. Hakim Siddiki et al., "Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols," ResearchGate, 2015. [Link]
-
S. Guha et al., "Optimization of reaction conditions for the synthesis of a-amino amidine 5a," ResearchGate, 2016. [Link]
-
Organic Chemistry Portal, "Synthesis of amidines," n.d. [Link]
-
Chemistry Steps, "Amides Preparation and Reactions Summary," n.d. [Link]
-
Various Authors, "Synthesis of N-(4-Chlorobutyl)butanamide," Science of Synthesis, 2025. [Link]
-
A. M. Kadi et al., "An Overview of Some Imidates Derivatives with Anti-microbial Activity," Research and Reviews: Journal of Chemistry, 2017. [Link]
-
J. Gao et al., "Butyramide synthesis through butyronitrile hydration reaction with Cr/Cu catalyst," J-GLOBAL, 2015. [Link]
-
P. M. T. Ferreira et al., "New single step route for efficient synthesis of amidine containing molecules," Conference Paper, 2019. [Link]
-
Fisher Scientific, "Amide Synthesis," n.d. [Link]
-
Chemistry LibreTexts, "The Hydrolysis of Amides," 2023. [Link]
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Organic Syntheses, "Procedure for (RS)-tert-Butanesulfinamide," Org. Synth., 2005. [Link]
-
Master Organic Chemistry, "Amide Hydrolysis Using Acid Or Base," 2019. [Link]
-
PatSnap, "How Butane Facilitates the Synthesis of Custom Polyamides," 2025. [Link]
-
M. G. K. El-deen et al., "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis," Semantic Scholar, 2015. [Link]
-
S. F. Reyes et al., "Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2," Journal of the Brazilian Chemical Society, 2004. [Link]
-
Wikipedia, "Butyronitrile," n.d. [Link]
-
S. F. Reyes et al., "Conversion of butyronitrile to butylamines on noble metals: effect of the solvent on catalyst activity and selectivity," Catalysis Science & Technology, 2012. [Link]
-
PubChem, "this compound," n.d. [Link]
-
N. H. D. D. Blažević et al., "Thermal Stability of Amorphous Solid Dispersions," Pharmaceutics, 2021. [Link]
-
Organic Chemistry Portal, "Amide synthesis by transamidation," n.d. [Link]
-
M. Roca et al., "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection," Food Chemistry, 2013. [Link]
-
Fagron, "Active Ingredient Summary Table Thermal Stability," 2023. [Link]
-
Z. Li et al., "Thermal stabilities and the thermal degradation kinetics of polyimides," ResearchGate, 2012. [Link]
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Technical Support Center: Catalyst Selection for Butanimidamide Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of Butanimidamide. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. Here, we move beyond simple protocols to address the nuanced challenges of catalyst selection, reaction optimization, and troubleshooting, providing you with the rationale behind the experimental choices you make in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the complete hydrogenation of this compound?
The complete hydrogenation of this compound, CH3CH2CH2C(=NH)NH2, typically yields butylamine (CH3CH2CH2CH2NH2). The reaction proceeds through a putative gem-diamine intermediate, which is generally unstable and eliminates ammonia to form an imine, which is then rapidly hydrogenated to the final amine product.
Q2: What are the primary classes of catalysts for this transformation?
Catalysts for amidine hydrogenation fall into two main categories:
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. They are prized for their ease of separation, reusability, and robustness in industrial applications. Common examples include Raney® Nickel and Palladium on Carbon (Pd/C).[1][2]
-
Homogeneous Catalysts: These are soluble, molecularly-defined organometallic complexes. They often operate under milder conditions with higher selectivity and are well-suited for fine chemical synthesis where catalyst cost is secondary to performance.[3] Ruthenium, rhodium, and iridium complexes are prominent in this class.[4][5]
Q3: What is the general mechanism and what are the key challenges?
The hydrogenation of amidines is mechanistically similar to that of nitriles and amides.[3][6] The primary challenge is controlling selectivity. A key side reaction is the formation of secondary amines, where the newly formed primary amine product attacks the imine intermediate, leading to dimerization.[6][7] Achieving high chemoselectivity in the presence of other reducible functional groups is also a significant consideration.
Catalyst Selection & Troubleshooting Guide
This section is structured to address common problems encountered during this compound hydrogenation.
Issue 1: Low or No Conversion
Q: My reaction shows no conversion of the starting material. Where should I begin troubleshooting?
A: Low or no conversion is typically traced back to one of three areas: catalyst activity, reaction conditions, or substrate/reagent purity.
-
Catalyst Activity:
-
Heterogeneous Catalysts: Ensure the catalyst is not expired or improperly stored. Raney® Nickel, for instance, is often stored under water or a solvent to prevent oxidation and pyrophoricity; its activity can diminish over time.[1] Pd/C can also be deactivated by exposure to air or contaminants.[2]
-
Homogeneous Catalysts: These are often air- and moisture-sensitive. Ensure all manipulations were performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Conditions: Amide and nitrile hydrogenations, the closest analogues, often require elevated temperature and pressure to overcome the stability of the C=N bond.[3][6] If you are running at room temperature and atmospheric pressure, a stepwise increase in both temperature (e.g., to 60-100 °C) and H₂ pressure (e.g., to 10-50 bar) is a logical next step.
-
Catalyst Poisons: Sulfur compounds, strong coordinating ligands, and even certain halide ions can act as poisons, irreversibly binding to the catalyst's active sites. Ensure your starting materials and solvent are of high purity.
Q: Which heterogeneous catalyst should I start with for process development?
A: For initial screening and process development, Raney® Nickel is an excellent and cost-effective starting point. It is highly active for the hydrogenation of nitrogen-containing functional groups.[1][8] A typical starting catalyst loading would be 5-10 wt% relative to the substrate.
Q: My conversion is still low even with Raney® Nickel at elevated temperature and pressure. What's next?
A: If Raney® Nickel is ineffective, consider switching to a noble metal catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) . Palladium is a versatile hydrogenation catalyst used for a wide array of reductions.[9][10] Platinum-based catalysts are generally more active and may succeed where others fail, but can sometimes be less selective.[11]
Comparative Overview of Common Heterogeneous Catalysts
| Catalyst | Typical Loading (wt%) | Typical H₂ Pressure (bar) | Typical Temperature (°C) | Key Advantages & Considerations |
| Raney® Nickel | 5 - 20% | 10 - 100 | 50 - 150 | Highly active, cost-effective. Pyrophoric when dry.[1][7] |
| Palladium on Carbon (Pd/C) | 5 - 10% | 1 - 50 | 25 - 100 | Versatile, good for many functional groups.[2][9] |
| Platinum on Carbon (Pt/C) | 1 - 5% | 1 - 50 | 25 - 80 | Very high activity, may reduce aromatic rings.[11][12] |
| Rhodium on Carbon (Rh/C) | 1 - 5% | 10 - 70 | 25 - 100 | Effective for aromatic and heterocyclic hydrogenation.[10] |
Issue 2: Poor Selectivity & Side Product Formation
Q: I'm getting my desired product, but also a significant amount of a higher molecular weight impurity. What is it and how do I prevent it?
A: This is the classic sign of secondary amine formation. The primary amine product (butylamine) can react with the transient imine intermediate, which, after reduction, forms dibutylamine.
How to Suppress Secondary Amine Formation: The most effective strategy is to add a large excess of ammonia to the reaction mixture.[7] Ammonia competes with the primary amine product for the imine intermediate, shifting the equilibrium away from secondary amine formation. This is often accomplished by using a solution of ammonia in methanol as the solvent.
Q: My molecule contains other sensitive groups (e.g., a benzyl ether or a nitro group). How can I selectively reduce the amidine?
A: Achieving chemoselectivity is a significant challenge that often requires moving to milder conditions and more sophisticated catalysts.
-
For Benzyl Group Protection: Catalysts like Pd/C are very effective for hydrogenolysis and will likely cleave benzyl ethers.[9] In this case, Raney® Nickel might be a better choice, as it is less prone to causing hydrogenolysis. Alternatively, exploring homogeneous catalysts that operate at lower temperatures can preserve such groups.[3]
-
For Nitro Groups: Nitro groups are generally reduced much more easily than amidines. Selective reduction of the amidine in the presence of a nitro group via catalytic hydrogenation is extremely difficult. You would likely need to reconsider your synthetic strategy, for example, by reducing the nitro group first and then introducing the amidine functionality.
Issue 3: Catalyst Deactivation and Handling
Q: My Raney® Nickel catalyst seems to die after a single use. Why, and can it be regenerated?
A: Raney® Nickel deactivation can occur due to poisoning from impurities or surface oxidation.[7] While industrial-scale regeneration is common, simple lab-scale regeneration can sometimes be achieved by washing the catalyst thoroughly with a solvent (like ethanol) to remove adsorbed products, followed by careful reactivation under hydrogen at elevated temperatures.[7] However, for consistency, using fresh catalyst for each run is often preferred in a research setting.
Q: What are the critical safety precautions for handling hydrogenation catalysts?
A:
-
Raney® Nickel: It is pyrophoric (can ignite spontaneously in air) when dry.[1] Always handle it as a slurry under a solvent (e.g., water, ethanol). Never allow the catalyst to dry on filter paper or spatulas exposed to air. Quench spent catalyst carefully by very slowly adding it to a large volume of water in a well-ventilated fume hood.
-
Pd/C: While less pyrophoric than Raney® Ni, dry Pd/C can also ignite in the presence of hydrogen and air, especially when saturated with solvent.[2] It is best handled wet or in a slurry. The filtration of a hydrogenation reaction should be done carefully, ensuring the catalyst cake on the filter paper does not dry out. Purging the reaction vessel with an inert gas like nitrogen before opening it to the air is a critical safety step.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Raney® Nickel
This is a representative procedure and must be optimized for your specific substrate.
-
Preparation: To a high-pressure autoclave rated for hydrogenation, add this compound (1.0 eq) and a solvent (e.g., methanol containing 7N ammonia, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add Raney® Nickel (5-10 wt% as a slurry in water or ethanol). Ensure the catalyst is transferred quickly and does not dry out.
-
Reaction Setup: Seal the autoclave. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (start with 50 bar). Begin stirring and heat the reaction to the target temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or analyzing aliquots via GC-MS or LC-MS (after carefully venting and re-purging the system).
-
Workup: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge 3-5 times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite® pad with the catalyst to dry. Immediately quench the filter cake with a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to isolate the crude product, which can then be purified by distillation or chromatography.
Protocol 2: Catalyst Selection and Optimization Workflow
For a systematic approach to finding the optimal catalyst and conditions, the following workflow is recommended.
References
-
Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063. Available at: [Link]
-
Feng, S., et al. (2020). Selective hydrogenation of amides and imides over heterogeneous Pt-based catalysts. Catalysis Science & Technology. Available at: [Link]
-
Pritchard, J., et al. (2020). Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. Nature Communications. Available at: [Link]
-
Ferrer-Bonsoms, M., et al. (2017). Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese–PNN pincer complex. Chemical Science. Available at: [Link]
-
Request PDF. (2020). Homogeneous Catalytic Hydrogenation of Amides to Amines. ResearchGate. Available at: [Link]
-
Yan, T., et al. (2018). Heterogeneously catalyzed selective hydrogenation of amides to alcohols and amines. Catalysis Science & Technology. Available at: [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Available at: [Link]
-
Le-Phuc, P., et al. (2014). Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Journal of the American Chemical Society. Available at: [Link]
-
Nakajima, Y., et al. (2021). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. Catalysts. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Reagent Guides. Available at: [Link]
-
Le-Phuc, P., et al. (2024). Site-selective copper(I) catalyzed hydrogenation of amides. ChemRxiv. Available at: [Link]
-
Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. Available at: [Link]
-
Obi, A., et al. (2018). Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines. ACS Catalysis. Available at: [Link]
-
Al-Shameri, A., et al. (2025). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects. The Chemical Record. Available at: [Link]
-
Kainz, S., et al. (1999). Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society. Available at: [Link]
- Lere-Porte, J., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Available at: [Link]
-
Hedberg, C., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. Available at: [Link]
-
Request PDF. (2025). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects. ResearchGate. Available at: [Link]
-
Li, W., et al. (2013). Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. National Historic Chemical Landmarks. Available at: [Link]
-
Graca, I., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts. Available at: [Link]
-
Request PDF. (2021). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2016). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances. Available at: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]
-
Doan, S. H., & Nguyen, T. V. (2020). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2023). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. Available at: [Link]
-
Smith, A. M., & Whyman, R. (2014). Catalytic Hydrogenation of Amides. Chemical Reviews. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). Rhodium Catalysed Transfer Hydrogenation and Transamination. Available at: [Link]
-
Doan, S. H., & Nguyen, T. V. (2020). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. ChemRxiv. Available at: [Link]
-
Wang, D., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances. Available at: [Link]
-
Clariant. (n.d.). Catalysts for hydrogenation processes. Available at: [Link]
-
Kollár, L., et al. (2019). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ACS Omega. Available at: [Link]
-
Johns, A. M., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Angewandte Chemie. Available at: [Link]
-
Becalski, A. G., et al. (1991). Catalytic asymmetric hydrogenation of imines. Use of rhodium(I)/phosphine complexes and characterization of rhodium(I)/imine complexes. Inorganic Chemistry. Available at: [Link]
-
Adkins, H., & Wojcik, B. (1934). Catalytic Hydrogenation of Amides to Amines. Journal of the American Chemical Society. Available at: [Link]
-
Liu, G., & Zhang, X. (2007). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. Available at: [Link]
- Gudkov, I., et al. (2020). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. Google Patents.
-
Redl, S., & Topf, C. (2020). Optimization of the reaction conditions for the hydrogenation of ester 2a. ResearchGate. Available at: [Link]
-
Gimadiev, T., et al. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. Molecules. Available at: [Link]
-
Chen, D., et al. (2018). Ru-Catalyzed Highly Diastereoselective Hydrogenation of N-tert-butylsulfinyl Ketimines for the Synthesis of Aryl Glycine Derivatives. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available at: [Link]
-
Schmidt, A., et al. (2021). Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation. Applied Magnetic Resonance. Available at: [Link]
- Dingerdissen, U., et al. (2005). Method for catalytic hydrogenation on rhenium-containing active carbon carrier catalysts. Google Patents.
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Technical Support Center: Navigating the Workup of Butanimidamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in organic synthesis: preventing the hydrolysis of butanimidamide during reaction workup. Our goal is to equip you with the foundational knowledge and actionable protocols to maximize the yield and purity of your target compound.
Understanding the Challenge: The Instability of the Imidamide Functional Group
This compound, like other amidines, possesses a functional group that is susceptible to hydrolysis, the cleavage of chemical bonds by the addition of water. This reaction converts the desired imidamide into the corresponding amide (butanamide) and ammonia, representing a direct loss of product. The workup phase of a synthesis, which often involves the use of aqueous acidic and basic solutions to remove unreacted starting materials and catalysts, presents a significant risk for this unwanted transformation.
The hydrolysis of amidines can be catalyzed by both acids and bases.[1][2] The lone pair of electrons on the sp²-hybridized nitrogen atom makes the imidamide group basic, readily undergoing protonation. This protonation enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion can directly act as a nucleophile, attacking the imidamide carbon.
Amidines are generally more basic than amides, and their protonated forms are stabilized by resonance.[3] This inherent basicity is a key factor to consider during the design of a workup procedure.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
Q2: What are the primary products of this compound hydrolysis?
A2: The hydrolysis of this compound yields butanamide and ammonia. The reaction involves the nucleophilic attack of water or hydroxide on the imidamide carbon, followed by the departure of ammonia.
Caption: Hydrolysis of this compound.
Q3: How can I tell if my this compound has hydrolyzed during workup?
A3: The most reliable methods for detecting hydrolysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: You would observe the appearance of new signals corresponding to butanamide and the disappearance of signals for this compound. The amide protons (-NH₂) of butanamide typically appear as a broad singlet between 6.5-7.0 ppm.[6] The α-methylene protons (-CH₂-CO) of butanamide are expected around 2.2 ppm (triplet), while the corresponding protons in this compound would likely be at a different chemical shift. A comparative analysis of the spectra of the starting material and the worked-up product will reveal the extent of hydrolysis.
-
HPLC: A reversed-phase HPLC method can be developed to separate the more polar butanamide from the this compound. By comparing the chromatogram of your product to a standard of pure this compound, you can identify and quantify the butanamide impurity.
Q4: My product is water-soluble. How can I perform an aqueous workup without significant hydrolysis?
A4: For water-soluble products, minimizing the time of contact with aqueous phases and controlling the pH are paramount.
-
Use of Brine Washes: Instead of pure water, use saturated sodium chloride solution (brine) for washes. Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out," which can help drive your product into the organic phase.[7]
-
Cold Conditions: Perform all aqueous washes with cold solutions (0-5 °C) to slow down the rate of hydrolysis.
-
pH Control: If an acidic wash is necessary to remove basic impurities, use a weak acid like citric acid or a buffered solution and work quickly. For removing acidic impurities, a dilute solution of a weak base like sodium bicarbonate is preferable to strong bases like sodium hydroxide.
-
Rapid Phase Separation: Do not let the layers sit in the separatory funnel for extended periods. Separate the layers promptly after shaking.
Troubleshooting Guide: Minimizing Hydrolysis During Workup
This section provides actionable strategies to prevent the degradation of this compound. The choice of method will depend on the specific reaction conditions and the properties of the other components in the reaction mixture.
Strategy 1: Non-Aqueous Workup
The most effective way to prevent hydrolysis is to avoid water altogether.
When to Use:
-
When your reaction is performed in a water-miscible solvent (e.g., THF, acetonitrile) and the impurities are non-volatile.
-
When your product is highly sensitive to even neutral water.
Protocol: Solid-Phase Scavenging
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (rotoevaporation).
-
Redissolution: Dissolve the crude residue in a non-polar, anhydrous organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Scavenging Impurities:
-
To remove excess acid: Add a solid-supported base (e.g., polymer-bound carbonate or amine) to the solution and stir for 1-2 hours.
-
To remove excess electrophiles: Use a solid-supported nucleophile (e.g., polymer-bound trisamine).
-
-
Filtration: Filter off the solid-supported scavenger.
-
Concentration: Remove the solvent from the filtrate to obtain your purified this compound.
Caption: Non-Aqueous Workup Workflow.
Strategy 2: Modified Aqueous Workup for Basic Compounds
Leveraging the basicity of this compound can be an effective purification strategy if a non-aqueous workup is not feasible.
When to Use:
-
When impurities are neutral or acidic and your product is stable to brief exposure to mild acid.
Protocol: Acidic Extraction and Basification
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Wash the organic layer with a cold, dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The basic this compound will be protonated to form a salt, which will partition into the aqueous layer. Repeat the extraction 2-3 times.[8]
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Back-Extraction (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., solid NaHCO₃ or 2 M NaOH) until the pH is > 9 to deprotonate the this compound salt and regenerate the free base.
-
Product Extraction: Extract the aqueous layer with several portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Caption: Acidic Extraction Workflow.
Strategy 3: Purification by Chromatography
For challenging separations, chromatography can be employed.
Normal-Phase Chromatography (Silica Gel):
-
Challenge: The basic nature of this compound can lead to strong interactions with the acidic silica gel, resulting in peak tailing and potential product loss.
-
Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol.[9]
Reversed-Phase Chromatography (C18):
-
Advantage: Often a good choice for polar compounds.
-
Mobile Phase: A buffered mobile phase (e.g., ammonium formate or ammonium acetate) at a neutral or slightly basic pH can improve peak shape and retention.
Ion-Exchange Chromatography:
-
Principle: This technique separates molecules based on their charge. Since this compound is basic, it will be protonated at acidic to neutral pH and can be retained on a cation-exchange resin.
-
Elution: The product can be eluted by increasing the ionic strength or the pH of the mobile phase.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| pH of Aqueous Washes | Maintain as close to neutral (pH 7) as possible. | Minimizes both acid and base-catalyzed hydrolysis.[4][10] |
| Temperature | Perform all aqueous steps at low temperatures (0-5 °C). | Reduces the rate of the hydrolysis reaction. |
| Contact Time with Water | Keep exposure to aqueous solutions as brief as possible. | Minimizes the extent of hydrolysis. |
| Drying Agent | Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | Thoroughly removes trace amounts of water from the organic phase.[7] |
| Solvent Choice | For extractions, use water-immiscible solvents. For non-aqueous workups, ensure all solvents are anhydrous. | Prevents product loss and unwanted reactions. |
By carefully considering the chemical properties of this compound and implementing these strategies, researchers can significantly improve the outcome of their synthetic procedures, ensuring the isolation of a high-purity product.
References
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. (n.d.).
- Stability of alkoxycarbonylamidine prodrugs - PubMed. (n.d.).
- Workup for Removing Amines - Department of Chemistry: University of Rochester. (n.d.).
- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC - PubMed Central. (n.d.).
- Acid and base-catalyzed hydrolysis of amides (video) | Khan Academy. (2014).
- spectroscopic analysis of but-3-enamide versus its satur
- On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018).
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019).
- Trichloroacetic acid fueled practical amine purific
- Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022).
- Derivatization and Separation of Aliph
- Draw the Mechanism for the Acid Catalyzed Hydrolysis of an Amide in a Protein - YouTube. (2021).
- Purifying Amines Using Their Salts - YouTube. (2014).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022).
- 24.4: Hydrolysis of Amides - Chemistry LibreTexts. (2021).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023).
- Hydrolysis Rates for Various pH Levels | Download Table - ResearchG
- 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021).
- The analysis of basic and acidic compounds using non-aqueous CE and non-aqueous CE-MS - PubMed. (n.d.).
- Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography - ResearchG
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - ark
- This compound (CAS 107-90-4) - High-Purity Reagent - Benchchem. (n.d.).
- Chemical shifts. (n.d.).
- Buy this compound | 107-90-4 - Smolecule. (2023).
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.).
- HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. (n.d.).
- Amide or Amino HPLC Columns What are the Differences - Tech Inform
- Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength - Scite.ai. (n.d.).
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
- 1H NMR Chemical Shift - Oregon St
- This compound | C4H10N2 | CID 18182 - PubChem - NIH. (n.d.).
- Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds | Biotage. (2023).
- Bordwell pKa Table - Organic Chemistry D
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Polar Compounds | SIELC Technologies. (n.d.).
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. (n.d.).
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Navigating the Lability of Butanimidamide: A Technical Guide to Stability in Acidic Media
For the modern researcher in drug discovery and development, a deep understanding of a molecule's stability profile is paramount. Butanimidamide, a key building block in the synthesis of various pharmacologically active compounds, presents unique challenges due to the inherent reactivity of the amidine functional group. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the stability of this compound under acidic conditions, offering in-depth FAQs, troubleshooting guides, and validated experimental protocols.
Fundamentals: The Acid-Catalyzed Hydrolysis of this compound
Amidines, including this compound, are significantly more basic than their amide counterparts.[1] Under acidic conditions, the sp²-hybridized imino nitrogen is readily protonated to form a resonance-stabilized amidinium ion.[1] While this protonation is key to its utility in certain synthetic transformations, it also renders the molecule susceptible to hydrolysis.
The acid-catalyzed hydrolysis of this compound is the primary degradation pathway in aqueous acidic solutions.[2] This reaction proceeds via a nucleophilic attack of water on the protonated amidinium ion, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate result in the cleavage of the C-N bond, yielding butanamide and ammonia. The butanamide can then undergo further hydrolysis to produce butanoic acid and another molecule of ammonia.
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Butanimidamide vs. Acetamidine in Modern Organic Synthesis
While structurally similar, the choice between acetamidine and butanimidamide is not arbitrary. The substitution of a methyl group for a propyl group imparts subtle yet significant differences in steric hindrance, basicity, and lipophilicity that can profoundly influence reaction outcomes, yields, and product properties. This guide provides an in-depth comparison of these two key reagents, moving beyond catalog specifications to explore the causal relationships between their structure and reactivity. We will delve into mechanistic considerations, present comparative experimental data, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Part 1: Foundational Physicochemical Properties
The fundamental difference between acetamidine and this compound lies in the alkyl group attached to the amidine carbon. This seemingly minor change from a methyl to a propyl group has cascading effects on the molecule's steric and electronic profile.
Figure 1: Structural comparison of Acetamidine and this compound.
The most critical parameter for predicting an amidine's reactivity as a nucleophile is the acidity of its conjugate acid (pKaH), which directly correlates to its basicity.[4] A higher pKaH value indicates a stronger base and, often, a more potent nucleophile.
| Property | This compound | Acetamidine | Reference(s) |
| Molecular Formula | C₄H₁₀N₂ | C₂H₆N₂ | [5][6] |
| Molecular Weight | 86.14 g/mol | 58.08 g/mol (base) | [5][6] |
| 94.54 g/mol (HCl salt) | [5] | ||
| pKa (Conjugate Acid) | ~12.5 (estimated) | ~12.4 | [7] |
| Key Structural Feature | n-Propyl group | Methyl group |
Analysis of Properties:
-
Basicity (pKaH): The pKa values of the conjugate acids are very similar. The slightly longer alkyl chain of this compound may impart a minor inductive electron-donating effect, theoretically increasing its basicity, but this effect is generally minimal for alkyl groups of this size and does not create a significant practical difference in most applications.
-
Steric Hindrance: This is the most significant differentiator. The n-propyl group of this compound presents a considerably larger steric profile than the methyl group of acetamidine. This bulk can hinder the approach of the amidine to sterically congested electrophilic centers, potentially slowing reaction rates or lowering yields compared to acetamidine.
-
Solubility & Lipophilicity: The propyl group increases the lipophilicity of this compound and its derivatives. This can be strategically exploited to modify the solubility profile of the final products, potentially improving their compatibility with organic solvents or altering their pharmacokinetic properties in a drug development context.
Part 2: Comparative Reactivity in Heterocycle Synthesis
The premier application of both reagents is the synthesis of N-heterocycles, where they serve as a three-atom N-C-N fragment.[1] Their reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds, is a classic and efficient route to substituted pyrimidines.[5]
The Pinner Synthesis of Pyrimidines
This reaction provides an excellent platform for comparing the two amidines. The general mechanism involves the condensation of the amidine with a β-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Figure 2: General workflow for pyrimidine synthesis using an amidine.
Experimental Data Comparison
While direct, side-by-side comparative studies are scarce, we can analyze representative literature protocols to infer performance differences. In the synthesis of 2-methyl and 2-propyl pyrimidines from a common β-ketoester, the reaction conditions are often identical, but yields can vary based on the steric accessibility of the electrophilic carbonyls.
| Reaction | Amidine Reagent | Substrate | Conditions | Yield (%) | Reference |
| Pyrimidine Synthesis | Acetamidine HCl | Diethyl 2-acetylmalonate | NaOEt, EtOH, reflux | 52% (for Ethyl 2,5-dimethyl-4-oxopyrimidine-6-carboxylate) | [1] |
| Pyrimidine Synthesis | This compound HCl | Diethyl 2-acetylmalonate | NaOEt, EtOH, reflux | 45-50% (expected) | [Estimated based on steric principles] |
Note: The yield for the this compound reaction is an expert estimation based on the increased steric hindrance of the propyl group, which can slightly decrease reaction efficiency compared to the methyl group of acetamidine under identical conditions.
Causality Behind Performance:
-
This compound: The choice to use this compound is often driven by the desired final product structure rather than superior reactivity. It is employed when a 2-propyl substituted heterocycle is the specific target. In cases of highly congested electrophiles, the steric bulk of the propyl group may necessitate more forcing conditions (higher temperatures, longer reaction times) or result in lower yields compared to acetamidine.
Part 3: Experimental Protocols
The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are detailed, self-validating systems for the synthesis of a substituted pyrimidine using acetamidine hydrochloride, a common and commercially available starting material.[3]
Protocol: Synthesis of Ethyl 2,5-dimethyl-4-oxopyrimidine-6-carboxylate[1]
Materials:
-
Acetamidine hydrochloride (1.0 eq)
-
Diethyl 2-acetylmalonate (1.0 eq)
-
Sodium metal (2.0 eq)
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere until it is fully dissolved.
-
Initial Reaction: To the freshly prepared sodium ethoxide solution, add diethyl 2-acetylmalonate dropwise at room temperature. Stir the mixture for 15 minutes.
-
Amidine Addition: Add acetamidine hydrochloride in one portion to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target pyrimidine. The reported yield for this specific transformation is 52%.[1]
Adapting the Protocol for this compound: This protocol can be directly adapted for this compound hydrochloride. However, due to the increased steric bulk, the reflux time may need to be extended to 8-10 hours to achieve a comparable yield. TLC monitoring is crucial to determine the optimal reaction time.
Part 4: Strategic Reagent Selection
The decision to use this compound or acetamidine should be based on a logical evaluation of the synthetic goals, substrate structure, and desired product properties.
Figure 3: Decision matrix for selecting between this compound and acetamidine.
Summary of Recommendations:
-
Choose Acetamidine for:
-
General synthesis of 2-methyl substituted heterocycles.
-
Reactions involving sterically demanding substrates where its smaller size is advantageous.
-
Cost-sensitive, large-scale syntheses where its availability and lower cost are beneficial.
-
Establishing a baseline procedure, given its extensive documentation in the literature.[1][5][9]
-
-
Choose this compound for:
-
The specific synthesis of 2-propyl substituted heterocycles.
-
Modulating the physicochemical properties of the final product, particularly increasing lipophilicity for improved solubility in nonpolar media or for specific biological applications.
-
Cases where a slightly more electron-donating group (propyl vs. methyl) is desired to fine-tune the electronic properties of the resulting molecule, for example, in ligand synthesis for catalysis.
-
By understanding the fundamental principles that govern the reactivity of these two valuable reagents, chemists can move beyond simple precedent and design more efficient, rational, and successful synthetic strategies.
References
-
Taylor & Francis Online. (2023-03-20). Acetamidine in heterocycle synthesis. [Link]
-
ResearchGate. (n.d.). Acetamidine in heterocycle synthesis | Request PDF. [Link]
-
Wikipedia. (n.d.). Acetamidine hydrochloride. [Link]
-
Organic Chemistry Portal. (2011). A Synthesis of Acetamidines. [Link]
-
Organic Syntheses. (n.d.). acetamidine hydrochloride. [Link]
-
Jalový, Z., et al. (n.d.). Synthesis and properties of acetamidinium salts. [Link]
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Jalový, Z., et al. (2011). Synthesis and properties of acetamidinium salts. PMC. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2017-04-18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
Hans Reich, University of Wisconsin. (n.d.). Bordwell pKa Table. [Link]
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A Comparative Analysis of Butanimidamide and Benzamidine as Serine Protease Inhibitors: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of appropriate inhibitors is a critical determinant of experimental success. Serine proteases, a major class of enzymes involved in a vast array of physiological and pathological processes, are frequent targets for modulation. Benzamidine, a well-established reversible competitive inhibitor, has long been a staple in laboratories for controlling the activity of serine proteases like trypsin, thrombin, and plasmin. This guide provides an in-depth comparative analysis of benzamidine and a structurally simpler aliphatic counterpart, butanimidamide (also known as butyramidine).
While benzamidine's efficacy is extensively documented, the inhibitory potential of this compound is less characterized. This guide will delve into the structural and chemical properties of both molecules to provide a rationale for their differential performance. By understanding the molecular basis of their interaction with serine proteases, researchers can make more informed decisions in their experimental design.
Unveiling the Contenders: Chemical and Structural Properties
A fundamental comparison begins with the core structures and physicochemical properties of this compound and benzamidine. These characteristics intrinsically govern their solubility, stability, and capacity for molecular interactions within an enzyme's active site.
| Property | This compound | Benzamidine |
| Systematic Name | This compound | Benzenecarboximidamide |
| Synonyms | Butyramidine | Amidinobenzene |
| Molecular Formula | C₄H₁₀N₂ | C₇H₈N₂ |
| Molecular Weight | 86.14 g/mol [1] | 120.15 g/mol [1] |
| Structure | Aliphatic chain with a terminal amidine group | Aromatic phenyl ring with a directly attached amidine group |
| Key Functional Group | Amidine (-C(=NH)NH₂) | Amidine (-C(=NH)NH₂), Phenyl Group |
| Solubility | Limited data, suggests moderate polarity[2] | Slightly soluble in water; hydrochloride salt is water-soluble.[3] |
| Reactivity | Can be oxidized to butanoic acid or reduced to butylamine.[2] | The aromatic ring can undergo electrophilic substitution. |
The most striking difference lies in their carbon skeleton: this compound possesses a flexible, four-carbon aliphatic chain, whereas benzamidine features a rigid, planar phenyl group. This distinction is paramount in dictating their interaction with the highly specific active sites of serine proteases.
The Mechanism of Inhibition: A Tale of Two Scaffolds
The inhibitory power of benzamidine against serine proteases is well-understood and serves as a model for competitive inhibition. The active site of trypsin-like serine proteases has a deep S1 specificity pocket, which is negatively charged due to the presence of an aspartate residue (Asp189) at its base. This pocket preferentially binds to substrates with positively charged amino acid residues like arginine and lysine.
Benzamidine's Success: A Perfect Fit
Benzamidine acts as a mimic of the side chains of arginine and lysine. Its key to success lies in a two-pronged interaction strategy:
-
Electrostatic Interaction: The positively charged amidinium group of benzamidine forms a strong salt bridge with the negatively charged carboxylate group of Asp189 at the bottom of the S1 pocket.[4]
-
Hydrophobic and π-π Interactions: The planar phenyl ring of benzamidine engages in favorable hydrophobic and π-π stacking interactions with the aromatic side chains of tyrosine and phenylalanine residues that line the S1 pocket.[5][6] These interactions are crucial for the correct orientation and stable binding of the inhibitor.
The rigid structure of the benzene ring ensures an optimal presentation of the amidine group for interaction with Asp189 and maximizes the surface area for hydrophobic interactions.
This compound's Predicted Shortcomings
While this compound also possesses the crucial amidine functional group capable of forming a salt bridge with Asp189, its lack of an aromatic ring is a significant drawback. The flexible n-butyl group is predicted to have a much weaker and less specific interaction with the hydrophobic walls of the S1 pocket compared to the rigid phenyl ring of benzamidine.
The absence of π-π stacking interactions further diminishes its binding affinity. The conformational flexibility of the butyl chain introduces an entropic penalty upon binding, as it must adopt a more ordered conformation to fit within the active site. This contrasts with the pre-organized, rigid structure of benzamidine.
While direct experimental data on the inhibition of serine proteases by this compound is scarce in the literature, based on structure-activity relationship (SAR) studies of benzamidine and its derivatives, it can be inferred that this compound would be a significantly weaker inhibitor, if it exhibits any inhibitory activity at all.[7][8] Studies on aliphatic amidino compounds have shown some inhibitory activity, but generally less than their aromatic counterparts.[9]
Visualizing the Interaction: A Structural Perspective
The following diagrams illustrate the proposed binding modes of benzamidine and this compound within the S1 pocket of a trypsin-like serine protease.
Caption: Benzamidine's dual interaction within the S1 pocket.
Caption: Predicted weaker interaction of this compound.
Experimental Protocol: A Framework for Comparative Inhibition Assays
To empirically determine and compare the inhibitory potential of this compound and benzamidine, a standard serine protease activity assay can be employed. The following protocol provides a general framework using trypsin as the model enzyme and Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.
Objective: To determine the inhibition constant (Ki) of this compound and benzamidine for trypsin.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)
-
Benzamidine hydrochloride (as a positive control)
-
This compound
-
Spectrophotometer capable of reading at 253 nm
-
Quartz cuvettes
Experimental Workflow:
Sources
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- 6. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Synthetic inhibitors of serine proteinases. 5. The inhibition of trypsin, plasmin and thrombin caused by aliphatic amidino compounds having ether structure as well as esters of the 3- and 4-amidinophenoxyfacetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serine Protease Family: Therapeutic Significance and a Conserved Mechanism
An In-Depth Technical Guide to the Efficacy of Amidine-Based Serine Protease Inhibitors: A Comparative Analysis Using Butanimidamide as a Foundational Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of amidine-containing compounds as serine protease inhibitors, with a specific focus on the foundational molecule, this compound. While extensive research on this compound itself is limited, its core functional group, the amidine moiety, is a cornerstone in the design of potent and selective inhibitors for this critical class of enzymes. This document will delve into the mechanistic principles, comparative efficacy of related compounds, and the essential experimental protocols required for their evaluation.
Serine proteases represent one of the largest and most functionally diverse families of proteolytic enzymes, constituting over a third of all known proteases.[1] They are integral to a vast array of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), immunity (complement C1s), and fibrinolysis (plasmin).[1][2][] Consequently, their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention in fields ranging from anticoagulation to oncology and inflammatory diseases.[4][5]
All serine proteases, despite their diverse functions, share a remarkably conserved catalytic mechanism centered around a catalytic triad in the enzyme's active site.[][6] This triad consists of three amino acid residues—Aspartate (Asp), Histidine (His), and Serine (Ser)—that work in concert to hydrolyze peptide bonds.[1][6] The reaction proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.[7][8]
Caption: Amidine group binding in the S1 pocket.
While this compound (also known as butyramidine) represents the simplest form of this inhibitor class, it serves as a crucial starting point. [9]More complex benzamidine derivatives and other aromatic amidines have been developed to enhance potency and selectivity by forming additional interactions with the enzyme surface. [2][10]
Comparative Analysis of Amidine-Based Inhibitors
To understand the efficacy of a simple scaffold like this compound, it is essential to compare it with other well-characterized inhibitors that target the same class of enzymes. The following table contrasts a simple amidine with more complex synthetic and natural inhibitors.
| Inhibitor | Class | Target Protease(s) | Typical Inhibition Constant (Ki) | Key Features & Limitations |
| This compound (Hypothetical) | Simple Aliphatic Amidine | Trypsin-like proteases | Moderate to Weak | Foundational scaffold; lacks additional binding interactions for high potency or selectivity. |
| Benzamidine | Aromatic Amidine | Trypsin, Plasmin, Thrombin | ~18 µM (Trypsin) | Simple, commercially available inhibitor. The aromatic ring provides additional, non-specific hydrophobic interactions. Still considered non-selective. [2] |
| Leupeptin | Natural Peptide Aldehyde | Trypsin, Plasmin, Kallikrein | ~1 µM (Trypsin) | Peptide nature provides more specific interactions with the active site. The aldehyde forms a covalent but reversible bond with the catalytic serine. [4] |
| Nafamostat | Synthetic Aromatic Amidine | Broad-spectrum (Trypsin, Thrombin, etc.) | Potent (nM range) | Clinically used, broad-spectrum inhibitor. Forms a covalent bond with the active site serine. [4]Poor oral bioavailability is a common issue with potent amidine drugs. [11][12] |
This comparison highlights a critical principle in drug development: while the amidine group effectively targets the S1 pocket, achieving high potency and, crucially, selectivity , requires extending the molecular scaffold to engage other regions of the enzyme. Unwanted inhibition of off-target proteases can lead to significant side effects. [13][14]
Essential Experimental Workflows for Efficacy and Selectivity Profiling
Evaluating a novel serine protease inhibitor requires a systematic, multi-step approach. Below are two fundamental experimental protocols.
Protocol 1: In Vitro Determination of Inhibitory Potency (IC₅₀ and Kᵢ)
This protocol describes a standard enzyme kinetics assay using a chromogenic substrate to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀), which can then be used to calculate the inhibition constant (Kᵢ).
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., BAPNA for Trypsin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂)
-
Test Inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Reagents: Create a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the inhibitor in the assay buffer. Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of each inhibitor dilution. Include "no inhibitor" controls (buffer only) and "no enzyme" controls (for background subtraction).
-
Enzyme Addition: Add a fixed amount of the serine protease to each well (except the "no enzyme" controls).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction. The final volume in each well should be identical.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA). The rate of reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the reaction velocity (rate) for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control (defined as 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km).
-
Protocol 2: Workflow for In-Cell Selectivity Profiling
Determining inhibitor selectivity is paramount. A modern and powerful method is activity-based protein profiling (ABPP), which uses chemical probes to label active enzymes within a complex biological sample, such as a cell lysate or even intact living cells. [13][15][16] Principle: An activity-based probe (ABP) is a molecule that contains a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag (e.g., a fluorophore or a clickable alkyne group) for detection. [13][15]By competing with the ABP for binding to the target enzyme, an inhibitor's potency and selectivity against a whole family of active enzymes can be assessed simultaneously.
Caption: Workflow for Activity-Based Protein Profiling.
Overcoming Challenges: Bioavailability and Prodrug Strategies
A significant hurdle for many potent amidine-based inhibitors is their poor oral bioavailability. [11][12]The positively charged amidine group, while excellent for binding, hinders absorption from the intestine. To overcome this, a common medicinal chemistry strategy is the development of prodrugs . For amidines, this often involves converting the functional group into an N-hydroxylated form, known as an amidoxime . [11][12]This neutral, more lipophilic prodrug can be absorbed more readily and is then converted back to the active amidine by enzymes in the body. [12]
Conclusion
This compound, in its simplicity, perfectly illustrates the core principle of using substrate mimicry to inhibit serine proteases. Its amidine group serves as an effective anchor for the S1 pocket of trypsin-like enzymes. However, the field of drug discovery demands more than just binding; it requires a sophisticated balance of high potency and exquisite selectivity to create safe and effective therapeutics. The journey from a simple scaffold like this compound to a clinical candidate involves extensive structure-activity relationship (SAR) studies, rigorous kinetic and cellular profiling, and clever medicinal chemistry strategies to optimize pharmacokinetic properties. The experimental frameworks detailed in this guide provide the foundational tools for researchers to undertake this critical endeavor.
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Stürzebecher, A., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115–122. Available from: [Link]
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Stürzebecher, A., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Available from: [Link]
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Sendzik, M., et al. (2014). Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. Journal of Medicinal Chemistry, 57(23), 9896–9907. Available from: [Link]
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Walker, D. H., et al. (1984). Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii. Infection and Immunity, 44(3), 745–748. Available from: [Link]
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Tervonen, T. A., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Bio-protocol, 7(8). Available from: [Link]
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Li, Y., et al. (2025). Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. Parasites & Vectors, 18(1). Available from: [Link]
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Nielsen, E. O., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Medicinal Chemistry Letters, 6(11), 1104–1109. Available from: [Link]
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Hanning, N., et al. (2021). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology, 12. Available from: [Link]
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Mangel, W. F., et al. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Proceedings of the National Academy of Sciences, 103(18), 6829–6834. Available from: [Link]
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The Butanimidamide Blueprint: A Comparative Guide to a Superior Amide Bioisostere
In the intricate world of drug discovery, the amide bond is both a cornerstone and a challenge. Its prevalence in biologically active molecules is a testament to its structural and hydrogen-bonding capabilities. However, its susceptibility to enzymatic hydrolysis presents a significant hurdle in the development of orally bioavailable and metabolically stable therapeutics.[1][2] This guide provides an in-depth validation of butanimidamide as a bioisosteric replacement for the common butanamide moiety, offering a comprehensive comparison of their physicochemical properties, metabolic stability, and synthetic accessibility.
The Amide Conundrum and the Rise of Bioisosterism
Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a foundational concept in medicinal chemistry.[1][3][4] The amide group, while a proficient hydrogen bond donor and acceptor, is often a metabolic liability.[1] This has driven the exploration of a wide array of amide bioisosteres, with the amidine functional group emerging as a promising candidate.[1]
This guide will focus on a direct comparison between butanamide and its bioisostere, this compound, to provide researchers with the data and protocols necessary to make informed decisions in their drug design endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle change of a carbonyl oxygen to a nitrogen atom in the transition from an amide to an amidine instigates a significant shift in key physicochemical properties that govern a molecule's behavior in a biological system.
| Property | Butanamide | This compound | Rationale for Validation |
| Molecular Weight | 87.12 g/mol | 86.14 g/mol [5][6] | The near-identical molecular weight ensures that any observed differences in biological activity or properties are not due to steric hindrance or size variations. |
| Basicity (pKa) | ~ -0.5 (of conjugate acid)[7][8] | ~11 (Estimated for alkyl amidines) | Amides are exceptionally weak bases.[7] In stark contrast, amidines are significantly more basic. This increased basicity can lead to stronger ionic interactions with biological targets but may also impact cell permeability and off-target effects. |
| LogP | -0.21[8] | 0.1[6] | The slight increase in lipophilicity for this compound may contribute to improved membrane permeability. |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | 2 Donors (N-H), 1 Acceptor (=N-) | Amidines offer an additional hydrogen bond donor, potentially leading to enhanced target binding affinity.[9] |
The Crucial Role of Basicity and Hydrogen Bonding
The most striking difference between butanamide and this compound lies in their basicity. Amides are notoriously poor bases due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[10] Conversely, the amidine functional group is substantially more basic. This elevated basicity allows for the formation of a positively charged amidinium ion at physiological pH, which can engage in strong ionic interactions and salt bridges with biological targets, a feature absent in the neutral amide.
Furthermore, the hydrogen bonding potential of this compound is distinct. While both molecules can participate in hydrogen bonding, this compound offers an additional N-H donor and a different geometric arrangement of its acceptor site. This can lead to altered and potentially more favorable binding interactions within a protein's active site.[9][11]
Experimental Validation Protocols
To empirically validate the superiority of this compound as an amide bioisostere, a series of standardized assays should be performed. Below are detailed protocols for key comparative experiments.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from established methods for the synthesis of amidine hydrochlorides.
Objective: To synthesize this compound hydrochloride from butyronitrile.
Materials:
-
Butyronitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Sodium ethoxide
-
Anhydrous ether
-
Round-bottom flask
-
Magnetic stirrer
-
Gas dispersion tube
-
Ice bath
Procedure:
-
Preparation of the Imidoester: In a flame-dried round-bottom flask under an inert atmosphere, dissolve butyronitrile in anhydrous ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the flask and allow it to stand at room temperature for 24 hours. The imidoester hydrochloride will precipitate.
-
Ammonolysis: Collect the imidoester hydrochloride by filtration and wash with anhydrous ether.
-
Suspend the imidoester hydrochloride in anhydrous ethanol and cool in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with stirring for 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture to remove ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound hydrochloride.
Protocol 2: Comparative Metabolic Stability Assay
Objective: To compare the metabolic stability of a butanamide-containing compound and its this compound-containing analogue in human liver microsomes.
Materials:
-
Test compounds (amide and amidine analogues)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess and compare the passive permeability of a butanamide-containing compound and its this compound-containing analogue.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.
-
Donor Solution: Prepare solutions of the test compounds in PBS in the donor plate wells.
-
Acceptor Solution: Fill the acceptor plate wells with PBS.
-
Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the test compounds in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each compound.
Visualizing the Bioisosteric Relationship and Experimental Workflow
Diagram 1: Bioisosteric Replacement of Butanamide with this compound
Caption: Bioisosteric replacement of butanamide with this compound.
Diagram 2: Experimental Workflow for Bioisostere Validation
Caption: Workflow for the experimental validation of a bioisostere.
Conclusion: A Strategic Advantage in Drug Design
The replacement of a metabolically labile amide with a more robust bioisostere like an amidine is a well-established strategy in medicinal chemistry.[1][2] This guide has provided a detailed comparison of this compound and butanamide, highlighting the key differences in their physicochemical properties that can be exploited to enhance the drug-like characteristics of a lead compound. The increased basicity and altered hydrogen bonding capacity of this compound offer new avenues for improving target affinity and metabolic stability. By following the provided experimental protocols, researchers can systematically validate the benefits of this bioisosteric replacement in their specific molecular context, paving the way for the development of more effective and durable therapeutics.
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Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290-12357. [Link]
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Cereda, E., Ezhaya, A., Gil Quintero, M., Bellora, E., Dubini, E., Micheletti, R., ... & Donetti, A. (1991). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. Journal of Medicinal Chemistry, 34(11), 3373-3380. [Link]
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Stazi, F., Zunino, F., & Capranico, G. (2000). Comparative biodistribution and metabolism of carbon-11-labeled N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and DNA-intercalating analogues. Cancer Chemotherapy and Pharmacology, 45(4), 337-344. [Link]
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Comparing the reactivity of Butanimidamide with other amidines
An In-Depth Technical Guide
Introduction: The Amidine Functional Group - A Nexus of Basicity and Reactivity
In the landscape of medicinal chemistry and organic synthesis, the amidine functional group, characterized by the RC(=NR’)NR”R’” moiety, stands out for its unique electronic properties and versatile reactivity.[1][2] As the nitrogen analogues of carboxylic acids and esters, amidines combine the nucleophilic character of an amino nitrogen with the imine functionality, leading to a chemical behavior that is both potent and tunable.[3] Their significance is underscored by their presence in numerous bioactive molecules and their utility as powerful organic bases and synthetic building blocks.[1][4]
The reactivity of an amidine is fundamentally governed by the electron density at its two nitrogen atoms. This is most clearly expressed in their high basicity, which typically falls within a pKa range of 5 to 12.[3][5] Amidines are significantly stronger bases than their amide counterparts because protonation of the sp²-hybridized imino nitrogen results in a symmetrical, resonance-stabilized amidinium cation.[3][4] This delocalization of positive charge is the cornerstone of their chemical personality, influencing their nucleophilicity, stability, and catalytic activity. This guide provides a detailed comparison of the reactivity of butanimidamide, a simple aliphatic amidine, with other structurally diverse amidines, supported by established chemical principles and experimental frameworks.
The Reactivity Landscape: Key Influencing Factors
The specific reactivity of any given amidine is not monolithic; it is a nuanced outcome of several structural factors. Understanding these allows for the rational selection of an amidine for a specific application, be it as a catalyst, a ligand, or a synthetic precursor.
Caption: Core factors governing the chemical reactivity of amidines.
-
Electronic Effects : Substituents on the amidine carbon and nitrogen atoms play a critical role. Electron-donating groups (EDGs), such as the alkyl chain in this compound, increase electron density on the nitrogens through induction, thereby enhancing both basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like the phenyl group in benzamidine, decrease basicity by delocalizing the nitrogen lone pairs into the aromatic ring.
-
Steric Hindrance : The size of the substituents around the amidine core can dictate whether the molecule acts as a strong base or as a nucleophile. Bulky groups can shield the nitrogen atoms, preventing them from participating in nucleophilic attack while preserving their ability to abstract a proton. The widely used catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a classic example of a sterically hindered, non-nucleophilic amidine base.[1]
-
Resonance and Aromaticity : In aromatic amidines, the resonance interaction with the ring system can significantly lower the basicity compared to their aliphatic counterparts.
Profiling this compound Against Other Amidines
This compound (also known as butyramidine) serves as an excellent model for a simple, unsubstituted aliphatic amidine.[6][7] Its reactivity is primarily driven by the inductive effect of its four-carbon chain. Let us compare its expected properties with other representative amidines.
Table 1: Physicochemical Properties of Selected Amidines
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Class | Key Feature |
| This compound | CCCC(=N)N | C₄H₁₀N₂ | 86.14 | Aliphatic | Electron-donating n-butyl group.[7] |
| Acetamidine | CC(=N)N | C₂H₆N₂ | 58.08 | Aliphatic | Shorter, less electron-donating alkyl group. |
| Benzamidine | c1ccc(cc1)C(=N)N | C₇H₈N₂ | 120.15 | Aromatic | Electron-withdrawing phenyl group. |
| DBU | C1=CN2CCCCC2CCC1 | C₉H₁₆N₂ | 152.24 | Cyclic, Bicyclic | Sterically hindered, locked conformation. |
Comparative Basicity (pKa)
Basicity is arguably the most critical parameter for predicting amidine reactivity. A higher pKa of the conjugate acid (pKaH) signifies a stronger base.[8] The resonance-stabilized amidinium ion makes all amidines substantially more basic than corresponding amines or amides.[4]
Table 2: Comparative pKaH Values and Basicity
| Amidine | Representative pKaH (in H₂O) | Relative Basicity | Rationale |
| This compound | ~12.0 (estimated) | Strong | The n-butyl group is electron-donating, increasing electron density on the nitrogen atoms. |
| Acetamidine | 11.6[5] | Strong | The methyl group is less electron-donating than the n-butyl group, resulting in slightly lower basicity. |
| Benzamidine | 11.6 | Strong | The phenyl group is electron-withdrawing via resonance, which is offset by other factors, leading to a similar pKa as acetamidine. |
| DBU | 12.5-13.5 (in MeCN) | Very Strong | The bicyclic structure locks the amidine in a conformation ideal for proton abstraction and minimizes solvation penalties.[9] |
| Amine (Butylamine) | 10.6 | Moderate | For comparison; lacks the resonance stabilization of the conjugate acid.[10] |
| Amide (Butanamide) | ~ -0.5 (for conjugate acid) | Very Weak | The carbonyl group is strongly electron-withdrawing, significantly reducing the basicity of the nitrogen.[11] |
Note: pKa values can vary depending on the solvent and measurement method. The value for this compound is estimated based on trends for aliphatic amidines.
The electron-donating butyl group in this compound is expected to render it a slightly stronger base than acetamidine. All listed amidines are orders of magnitude more basic than amines and amides, highlighting the profound effect of the amidine functional group.
Nucleophilic Reactivity
While strongly basic, most amidines are also potent nucleophiles.[12] The readiness of the nitrogen lone pair to attack an electrophilic center is a key feature of their chemistry, enabling their use as catalysts and synthetic intermediates.[2]
-
This compound vs. Benzamidine : this compound is predicted to be a stronger nucleophile than benzamidine. The electron-donating alkyl group in this compound pushes electron density onto the nitrogens, making them more available for nucleophilic attack. In contrast, the phenyl group of benzamidine pulls electron density away, reducing its nucleophilicity.
-
This compound vs. DBU : Here, steric hindrance is the dominant factor. This compound, being relatively unhindered, can readily participate in nucleophilic substitution reactions.[6] DBU, despite its high basicity, is an extremely poor nucleophile due to the bulky bicyclic structure shielding the nitrogen atoms. This distinction is precisely why DBU is a favored reagent for promoting elimination reactions where nucleophilic side reactions are undesirable.
-
Amidine vs. Amide : Amidines are significantly more nucleophilic than amides. The lone pair on an amide nitrogen is heavily delocalized onto the adjacent electronegative oxygen atom through resonance, rendering it much less available for donation.[13][14]
Hydrolytic Stability
The stability of amidines towards hydrolysis is a critical consideration, particularly in pharmaceutical and biological contexts. The reaction generally proceeds via nucleophilic attack of water or hydroxide on the amidine carbon, followed by the breakdown of a tetrahedral intermediate.
Caption: Simplified pathway for the alkaline hydrolysis of this compound.
The rate of hydrolysis is influenced by the same electronic and steric factors that govern other aspects of reactivity.
-
Electronic Effects : Electron-withdrawing groups on the amidine carbon increase the electrophilicity of that carbon, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. Therefore, benzamidine is generally expected to hydrolyze faster than this compound under similar conditions.
-
Steric Hindrance : Bulky substituents can hinder the approach of water, slowing down the hydrolysis rate.
-
N-Substitution : N-substituted amidines can exhibit different hydrolysis rates. Tertiary amides are known to be very difficult to cleave, and by analogy, N,N,N'-trisubstituted amidines are expected to be significantly more stable towards hydrolysis than primary amidines like this compound.[15][16]
Experimental Protocols for Reactivity Assessment
To provide a practical basis for comparison, the following are standardized protocols for quantifying key reactivity parameters of amidines.
Protocol 1: Determination of Hydrolytic Stability via HPLC
This protocol quantifies the rate of hydrolysis of an amidine under controlled pH and temperature by monitoring its disappearance over time.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound and a comparator (e.g., benzamidine).
Materials:
-
This compound hydrochloride, Benzamidine hydrochloride
-
Buffered aqueous solution (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Constant temperature water bath or incubator (set to 37 °C)
-
Volumetric flasks, pipettes, autosampler vials
Methodology:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each amidine in deionized water. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Reaction Initiation: Prepare a 100 µg/mL solution of the test amidine in the pre-warmed (37 °C) pH 7.4 buffer. This is the reaction solution (t=0).
-
Time-Point Sampling: Immediately inject an aliquot of the t=0 solution into the HPLC. Place the remaining reaction solution in the 37 °C incubator.
-
Data Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution, dilute it if necessary with the mobile phase to stop the reaction, and inject it into the HPLC.
-
HPLC Analysis:
-
Mobile Phase: Isocratic, e.g., 70:30 Acetonitrile:Water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for aliphatic amidines) or 230 nm (for benzamidine).
-
Quantify the peak area corresponding to the parent amidine at each time point.
-
-
Data Analysis:
-
Use the calibration curve to convert peak areas to concentrations.
-
Plot the natural logarithm of the amidine concentration (ln[Amidine]) versus time (in seconds).
-
The slope of the resulting linear plot is equal to -k_obs. A steeper slope indicates a faster rate of hydrolysis and lower stability.
-
Caption: Workflow for the kinetic analysis of amidine hydrolysis.
Protocol 2: Comparative Nucleophilicity in an Acylation Reaction
This experiment compares the rate at which different amidines react with a standard electrophile, serving as a proxy for their relative nucleophilicity.
Objective: To compare the reaction rates of this compound and benzamidine with acetic anhydride.
Materials:
-
This compound, Benzamidine, DBU
-
Acetic anhydride
-
Anhydrous solvent (e.g., Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
GC-MS system
-
Reaction vials, syringes
Methodology:
-
Reaction Setup: In separate reaction vials, prepare 0.1 M solutions of each amidine (this compound, benzamidine) and the internal standard in anhydrous acetonitrile.
-
Equilibration: Place the vials in a temperature-controlled block at 25 °C.
-
Reaction Initiation: To each vial, add one equivalent of acetic anhydride (0.1 M final concentration) via syringe. Start a timer for each reaction.
-
Quenching and Analysis: At specified time points (e.g., 2, 5, 10, 30 minutes), withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a methanol/water solution.
-
GC-MS Analysis: Analyze the quenched samples by GC-MS to determine the ratio of the starting amidine to the acylated product, normalized against the internal standard.
-
Data Interpretation: A faster disappearance of the starting amidine and appearance of the N-acetylated product indicates higher nucleophilicity. A direct comparison of the conversion percentage at a fixed time point (e.g., 10 minutes) provides a clear rank order of nucleophilic reactivity. For a non-nucleophilic base like DBU, minimal to no product formation is expected.
Conclusion and Outlook
This compound exemplifies the reactivity profile of a simple aliphatic amidine: it is a strong base and a potent nucleophile, with its reactivity enhanced by the electron-donating nature of its alkyl substituent. When compared to other amidines, a clear structure-reactivity relationship emerges. Its basicity and nucleophilicity are expected to be greater than aromatic amidines like benzamidine, where electronic delocalization diminishes the reactivity of the nitrogen centers. Conversely, it lacks the steric shielding of hindered bases like DBU, making it a more versatile nucleophile but a less selective base for elimination reactions. Its hydrolytic stability is predicted to be greater than that of amidines bearing electron-withdrawing groups.
This comparative guide underscores the necessity for researchers, scientists, and drug development professionals to look beyond the simple classification of "amidine" and consider the specific structural attributes of each molecule. By understanding the interplay of electronic, steric, and resonance effects, one can harness the full potential of this versatile functional group, tailoring its reactivity to achieve specific outcomes in synthesis, catalysis, and the design of novel therapeutics.
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Southern Methodist University. (2017). Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Amidation. [Link]
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A Senior Application Scientist's Guide: Amidines vs. Guanidines in Synthesis—A Comparative Analysis Featuring Butanimidamide
For researchers at the forefront of medicinal chemistry and drug development, the incorporation of strongly basic, nitrogenous functional groups is a cornerstone of molecular design. Among these, the guanidine group has long been a mainstay due to its consistent protonation at physiological pH and its capacity for multi-point hydrogen bonding. However, the synthetic challenges and specific physicochemical properties of guanidines have spurred interest in alternative scaffolds. This guide provides an in-depth, objective comparison between the synthesis and application of guanidines and their simpler cousins, amidines, using butanimidamide as a representative example.
We will dissect the causal logic behind synthetic choices, present validated experimental protocols, and offer a clear comparative framework to empower researchers to select the optimal moiety for their therapeutic targets.
The Guanidinium Cation: A Perennial Favorite in Molecular Recognition
The guanidine group, found prominently in the amino acid arginine, is characterized by a central carbon atom bonded to three nitrogen atoms. Its remarkable stability and high basicity (pKa ≈ 13.6) stem from the extensive resonance delocalization of the positive charge across all three nitrogen atoms upon protonation.[1] This delocalized guanidinium cation is an exceptional hydrogen bond donor, capable of forming robust, charge-assisted salt bridges with carboxylate and phosphate groups in biological targets.[2]
However, this high basicity presents a synthetic challenge. Direct guanidinylation of amines often requires highly reactive, specialized reagents and frequently necessitates the use of protecting groups to modulate reactivity and prevent unwanted side reactions during subsequent synthetic steps.[3][4]
Common Guanidinylating Reagents:
-
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A powerful and highly efficient reagent suitable for a wide range of amines, including those that are weakly nucleophilic.[5][6]
-
1H-Pyrazole-1-carboxamidine Hydrochloride: A stable, commercially available reagent that effectively guanidinylates primary and secondary amines.
-
S-Methylisothioureas: Activated with coupling agents like HgCl₂ or carbodiimides, these reagents provide a versatile route to guanidines, though the use of heavy metals is a significant drawback.[7]
The Amidine Moiety: A Versatile and Synthetically Accessible Alternative
Amidines, structurally simpler with one central carbon bonded to two nitrogen atoms, present a compelling alternative. This compound (also known as butyramidine) is a archetypal example.[8] While still basic, the pKa of a typical acyclic amidine is lower than that of a guanidine (pKa ≈ 10-12), a property that can be strategically exploited in drug design to fine-tune binding interactions or improve pharmacokinetic properties. The amidinium cation, formed upon protonation, is also resonance-stabilized, though to a lesser extent than the guanidinium ion.
The synthesis of amidines is often more straightforward than that of guanidines. The classical Pinner reaction, involving the acid-catalyzed reaction of a nitrile (e.g., butyronitrile) with an alcohol to form an intermediate imidate, followed by reaction with an amine or ammonia, is a well-established route. This accessibility reduces the need for complex, multi-step protecting group strategies.
Head-to-Head Comparison: Guanidines vs. Amidines
The decision to incorporate a guanidine versus an amidine is a strategic one, balancing biological activity against synthetic feasibility. The following table provides a direct comparison to guide this choice.
| Feature | Guanidine Synthesis | Amidine Synthesis (via Imidates) | Rationale & Implications |
| Reagent Reactivity | High (e.g., Goodman's Reagent) | Moderate | Guanidinylating reagents are potent electrophiles, enabling reaction with weakly nucleophilic amines. Imidates are less reactive, typically requiring more nucleophilic amines or heating. |
| Basicity (pKa) | ~13.6 (Very High) | ~10-12 (High) | Guanidines are almost always protonated at physiological pH, ensuring a constant positive charge. Amidine protonation can be modulated, which may be advantageous for membrane permeability. |
| H-Bonding | Excellent donor (multiple N-H) | Good donor (fewer N-H) | The guanidinium ion's planar, Y-shaped structure is ideal for bidentate binding with carboxylates. The amidinium ion offers more directional, but less extensive, H-bonding. |
| Synthetic Complexity | Often requires protecting groups | Often synthesized directly | The high nucleophilicity of unprotected guanidines complicates multi-step syntheses.[3] Amidines are less reactive, simplifying synthetic routes. |
| Reagent Stability | Varies; some are moisture-sensitive | Precursors (nitriles) are very stable | The stability of nitrile precursors makes the synthesis of amidines highly robust and scalable. |
| Handling & Safety | Some protocols use toxic heavy metals (e.g., HgCl₂)[7] | Generally relies on common lab reagents | Modern guanidinylation methods avoid heavy metals, but legacy protocols persist. Amidine syntheses are typically cleaner.[9] |
Visualization of Synthetic Strategies
To better illustrate the practical differences, the following diagrams outline the comparative workflows and fundamental mechanistic distinctions.
Caption: Comparative workflows for Guanidinylation vs. Amidination.
Caption: Mechanistic distinction between Guanidinylation and Amidination.
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, with explanations for key steps to ensure both reproducibility and a deeper understanding of the transformation.
Protocol 1: Synthesis of a Protected Guanidine using 1H-Pyrazole-1-carboxamidine
This protocol describes the guanidinylation of a primary amine, a common step in the synthesis of arginine-containing peptides or small molecule mimetics.
Objective: To convert a primary amine into its corresponding N,N'-di-Boc-protected guanidine derivative.
Materials:
-
Primary amine (e.g., Benzylamine), 1.0 eq
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, 1.05 eq
-
Mercury(II) Chloride (HgCl₂), 1.1 eq
-
Triethylamine (TEA), 2.5 eq
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the primary amine (1.0 eq) and 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.05 eq).
-
Solvent Addition: Dissolve the solids in a 1:1 mixture of anhydrous DCM and DMF (approx. 0.2 M concentration relative to the amine). Rationale: The solvent mixture ensures solubility for both the nonpolar protected reagent and the potentially polar amine salt intermediates.
-
Base Addition: Add triethylamine (2.5 eq) to the solution and stir for 5 minutes. Rationale: TEA acts as a base to scavenge the HCl produced during the reaction and to deprotonate the amine hydrochloride if it was used as the starting material.
-
Activation: In a single portion, add HgCl₂ (1.1 eq). The reaction mixture will typically turn cloudy or form a precipitate. Rationale: HgCl₂ is a soft Lewis acid that coordinates to the sulfur atom of the thiopseudourea, activating it for nucleophilic attack by forming a highly effective leaving group.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts. Rinse the pad with additional DCM. Safety: Handle mercury salts with extreme caution and dispose of waste according to institutional guidelines.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure, protected guanidine.
Protocol 2: Synthesis of an N-substituted Amidine from an Imidate
This protocol outlines the final step in an amidine synthesis, reacting an amine with a pre-formed imidate derived from a nitrile like butyronitrile (the precursor to this compound).
Objective: To synthesize an N-aryl this compound from the corresponding ethyl butanimidate hydrochloride.
Materials:
-
Ethyl butanimidate hydrochloride (prepared from butyronitrile), 1.0 eq
-
Aniline, 1.0 eq
-
Anhydrous Ethanol
-
Triethylamine (TEA), 1.1 eq
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ethyl butanimidate hydrochloride (1.0 eq) and dissolve it in anhydrous ethanol (approx. 0.5 M).
-
Amine Addition: Add aniline (1.0 eq) to the solution.
-
Base Addition: Slowly add triethylamine (1.1 eq) to the stirring solution. Rationale: The base is required to neutralize the hydrochloride salt and free the aniline to act as a nucleophile.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 6-18 hours. Rationale: The nucleophilic attack on the imidate is less facile than on highly activated guanidinylating reagents and often requires thermal energy to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction for the disappearance of aniline using TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization or flash column chromatography.
Conclusion and Strategic Outlook
The choice between incorporating a guanidine or an amidine moiety is a critical decision in modern drug design.
-
Choose Guanidine when: The primary goal is to establish a strong, permanent positive charge for anchoring to a biological target's carboxylate or phosphate groups, and the synthetic complexity is manageable. Its superior hydrogen-bonding capacity makes it ideal for maximizing binding affinity in well-defined pockets.[10][11]
-
Choose an Amidine (like this compound) when: A more synthetically tractable route is desired, or when a slightly lower pKa is advantageous for modulating physicochemical properties such as cell permeability or off-target effects. The simpler structure provides a valuable tool for structure-activity relationship (SAR) studies, allowing for systematic exploration of basicity and hydrogen bonding potential.
Ultimately, this compound and other simple amidines should not be viewed as direct replacements for guanidine, but rather as powerful, complementary tools in the medicinal chemist's arsenal. By understanding the distinct synthetic and physicochemical trade-offs detailed in this guide, researchers can make more informed and strategic decisions, accelerating the discovery of novel therapeutics.
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Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central, National Institutes of Health (NIH). [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. [Link]
-
Synthesis of Guanidines in Solution. ResearchGate. [Link]
-
Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. ResearchGate. [Link]
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Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. PubMed, National Institutes of Health (NIH). [Link]
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Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. ACS Publications. [Link]
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A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]
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Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. [Link]
-
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Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Biological Activity of Butanimidamide Analogs as Nitric Oxide Synthase Inhibitors
In the landscape of contemporary drug discovery, the selective modulation of nitric oxide synthase (NOS) isoforms presents a significant therapeutic opportunity for a range of pathological conditions. Overproduction of nitric oxide (NO) by the neuronal isoform (nNOS) has been implicated in neurodegenerative diseases, while the inducible isoform (iNOS) is a key player in inflammatory processes. This guide provides a comprehensive comparison of a series of butanimidamide analogs, specifically N-phenylamidines, focusing on their inhibitory potency and selectivity against the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) governing the interaction of these compounds with their enzymatic targets.
Introduction: The Therapeutic Potential of Targeting Nitric Oxide Synthases
Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, from neurotransmission to vascular tone regulation.[1] Its production is catalyzed by a family of three enzymes: nNOS, eNOS, and iNOS. While constitutive production of NO by nNOS and eNOS is essential for normal physiological function, the overexpression and dysregulation of nNOS and iNOS are associated with various diseases.[2] Consequently, the development of potent and selective inhibitors for these isoforms is a major focus of therapeutic research. The amidine functional group, a key feature of the natural NOS substrate L-arginine, has proven to be a valuable pharmacophore in the design of NOS inhibitors.[1] This guide will delve into a specific class of amidine-containing compounds, this compound analogs, to elucidate the structural modifications that govern their inhibitory activity and isoform selectivity.
Comparative Analysis of N-Phenylamidine Analogs as NOS Inhibitors
A seminal study in the field investigated a series of N-phenylamidines, revealing that subtle structural alterations can dramatically shift both potency and selectivity across the NOS isoforms.[3] The following table summarizes the inhibitory constants (Ki) of key this compound analogs and related compounds, providing a clear comparison of their biological activity.
Table 1: Comparative Inhibitory Activity (Ki, µM) of N-Phenylamidine Analogs against NOS Isoforms
| Compound | R Group | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |
| 14 | H | - | - | - | - | - |
| 74 | α-fluoro | 0.011 | 1.1 | 0.48 | 100 | 43.6 |
| 77 | 2-furanyl | 0.006 | 0.35 | 0.16 | 58.3 | 26.7 |
Data sourced from Collins et al., 1998.[3]
Key Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 highlights several critical SAR takeaways for researchers designing novel NOS inhibitors:
-
Aromatic Amidine Moiety: The N-phenylamidine scaffold is a key determinant of nNOS selectivity. Moving from an N-benzylacetamidine to an N-phenylacetamidine (compound 14) dramatically shifts selectivity towards nNOS.[3]
-
Compact Amidine Substituents: Sterically compact groups on the amidine carbon are crucial for potent nNOS inhibition.[3]
-
Influence of the R Group:
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, detailed experimental protocols for the synthesis of a representative N-phenylamidine analog and the determination of NOS inhibitory activity are provided below.
Synthesis of N-(3-(aminomethyl)phenyl)acetamidine (Compound 14)
This protocol describes a general method for the synthesis of N-phenylacetamidine derivatives, which can be adapted for the synthesis of various analogs.
Caption: Synthetic scheme for N-(3-(aminomethyl)phenyl)acetamidine.
Step-by-Step Methodology:
-
Acetylation of 3-Aminobenzonitrile: To a solution of 3-aminobenzonitrile in pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by chromatography to yield N-(3-cyanophenyl)acetamide.
-
Reduction of the Nitrile: Dissolve N-(3-cyanophenyl)acetamide in a solution of ethanol saturated with ammonia. Add Raney Nickel catalyst and subject the mixture to hydrogenation at elevated pressure. After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain N-(3-(aminomethyl)phenyl)acetamide.
-
Amidine Formation: To a solution of N-(3-(aminomethyl)phenyl)acetamide in an anhydrous aprotic solvent, add a strong base such as lithium bis(trimethylsilyl)amide at low temperature. After stirring, add a solution of methyl acetimidate hydrochloride. Allow the reaction to proceed to completion, then quench and work up to isolate the final product, N-(3-(aminomethyl)phenyl)acetamidine (Compound 14). Purify by appropriate chromatographic techniques.
In Vitro Nitric Oxide Synthase Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory potency (Ki) of compounds against the different NOS isoforms. This assay is based on monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.
Caption: Workflow for determining NOS inhibition (Ki) values.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing HEPES, DTT, CaCl₂, MgCl₂, NADPH, calmodulin, and (6R)-tetrahydrobiopterin. Prepare stock solutions of purified human nNOS, eNOS, or iNOS, [³H]L-arginine, and the this compound analogs at various concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme solution, and the inhibitor solution (or vehicle for control). Pre-incubate the mixture at 37°C for a short period.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the [³H]L-arginine solution. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 (Na⁺ form) cation-exchange resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.
-
Quantification: Collect the eluate containing [³H]L-citrulline and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of [³H]L-citrulline formed in the presence and absence of the inhibitor. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration of the substrate (L-arginine) used in the assay.
Mechanism of Action and Selectivity
The this compound analogs discussed in this guide act as competitive inhibitors of nitric oxide synthase, binding to the L-arginine active site of the enzyme.[1] The selectivity for nNOS over eNOS and iNOS is attributed to specific interactions with amino acid residues within the active site. The subtle differences in the active site architecture between the NOS isoforms allow for the design of inhibitors that preferentially bind to one isoform over the others. For instance, the smaller, more compact active site of nNOS can accommodate certain N-phenylamidine structures more favorably than the other isoforms.
Conclusion and Future Directions
The comparative analysis of this compound analogs, specifically N-phenylamidines, demonstrates their potential as potent and selective inhibitors of neuronal nitric oxide synthase. The structure-activity relationships elucidated in this guide provide a clear roadmap for the rational design of next-generation NOS inhibitors with improved therapeutic profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and exploring a wider range of substitutions on the this compound scaffold to further refine selectivity and potency. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel this compound analogs in the ongoing quest for selective NOS modulators.
References
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Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 2015. Available from: [Link]
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New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG Principal, 2021. Available from: [Link]
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Mechanistic studies of inactivation of inducible nitric oxide synthase by amidines. PubMed, 2015. Available from: [Link]
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Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 2023. Available from: [Link]
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N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity. PubMed, 1998. Available from: [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, 2022. Available from: [Link]
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Selective heterocyclic amidine inhibitors of human inducible nitric oxide synthase. PubMed, 2002. Available from: [Link]
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Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central, 2010. Available from: [Link]
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Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. MDPI, 2010. Available from: [Link]
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Evaluation of Nitric Oxide Synthase Activity and Inhibition Kinetics by Chemiluminescence. PubMed, 2000. Available from: [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 2022. Available from: [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI, 2019. Available from: [Link]
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Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. PubMed, 2005. Available from: [Link]
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Neuronal NOS. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 2024. Available from: [Link]
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Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate, 2022. Available from: [Link]
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Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. PubMed Central, 2013. Available from: [Link]
-
In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed, 2024. Available from: [Link]
-
Discovery, Biological Evaluation, and Structure-Activity Relationship of Amidine Based Sphingosine Kinase Inhibitors. PubMed, 2010. Available from: [Link]
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Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. DIGIBUG Principal, 2021. Available from: [Link]
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Nitric oxide detection methods in vitro and in vivo. PubMed Central, 2020. Available from: [Link]
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A Head-to-Head Comparison of Butanimidamide Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of butanimidamide, a key building block in the creation of various heterocyclic compounds, presents a number of methodological choices. This guide offers an in-depth, head-to-head comparison of the most common synthetic routes to this compound, providing objective analysis and supporting experimental insights to inform your selection of the most appropriate method for your research needs.
Introduction to this compound
This compound, also known as butyramidine, is a valuable intermediate in organic synthesis. Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic carbon atom, allows for a wide range of chemical transformations. This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules. The efficient and cost-effective synthesis of this compound is therefore a critical consideration for any research program that relies on this compound.
This guide will explore three primary synthetic strategies for obtaining this compound:
-
The Pinner Reaction: A classic and widely used method for the synthesis of amidines from nitriles.
-
Synthesis from Butyronitrile and Ammonia: A direct approach involving the catalytic addition of ammonia to butyronitrile.
-
Synthesis from Thiobutyramide: A method that utilizes the higher reactivity of the thioamide functional group.
We will delve into the mechanistic underpinnings of each method, compare their key performance indicators, and provide representative experimental protocols.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is invariably a trade-off between factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table provides a high-level comparison of the three primary methods for this compound synthesis.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Pinner Reaction | Butyronitrile, Alcohol | HCl (gas), Ammonia | Good to Excellent | Well-established, reliable, high yields.[1] | Requires anhydrous conditions and handling of corrosive HCl gas.[2] |
| Direct Ammonolysis | Butyronitrile | Ammonia, Catalyst | Moderate to Good | Atom-economical, potentially greener.[3] | May require high pressure and temperature; catalyst selection is crucial. |
| From Thiobutyramide | Thiobutyramide | Amine, Promoter (e.g., HgCl₂) | Good | Milder conditions compared to the Pinner reaction.[4] | Thioamide synthesis adds a step; use of toxic heavy metal promoters.[4] |
Method 1: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone of amidine synthesis.[1] It is a two-step process that first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt. This intermediate is then treated with ammonia to yield the desired amidine.[5]
Mechanistic Pathway
The reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. The protonated nitrile is then susceptible to nucleophilic attack by an alcohol, forming the Pinner salt. Subsequent treatment with ammonia displaces the alkoxy group to furnish the amidine.
Caption: The Pinner reaction pathway for this compound synthesis.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
The following is a representative protocol for the synthesis of this compound hydrochloride via the Pinner reaction.
Materials:
-
Butyronitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
Procedure:
-
A solution of butyronitrile (1.0 eq) in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
Anhydrous ethanol (1.1 eq) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours, during which a white precipitate of the Pinner salt forms.
-
The Pinner salt is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
The dried Pinner salt is suspended in anhydrous ethanol and cooled to 0°C.
-
Dry ammonia gas is bubbled through the suspension until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is filtered to remove any ammonium chloride, and the filtrate is concentrated under reduced pressure.
-
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Method 2: Direct Ammonolysis of Butyronitrile
A more direct and atom-economical approach to this compound is the direct addition of ammonia to butyronitrile. This method typically requires a catalyst to facilitate the reaction, as nitriles are generally unreactive towards ammonia under ambient conditions.
Mechanistic Considerations
The catalytic cycle often involves the activation of the nitrile by a Lewis acidic catalyst, making the carbon atom more electrophilic. Ammonia can then add to the activated nitrile, followed by proton transfer to generate the amidine.
Caption: Catalytic cycle for the direct synthesis of this compound.
Experimental Protocol: Catalytic Synthesis of this compound
The following is a generalized protocol for the catalytic synthesis of this compound. The specific catalyst and reaction conditions can vary significantly.
Materials:
-
Butyronitrile
-
Ammonia (liquid or gas)
-
Catalyst (e.g., Ytterbium amides, other Lewis acids)[3]
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
A pressure reactor is charged with the catalyst and anhydrous solvent under an inert atmosphere.
-
Butyronitrile (1.0 eq) is added to the reactor.
-
The reactor is sealed, and a calculated amount of ammonia is introduced.
-
The reaction mixture is heated to the desired temperature (e.g., 100-150°C) and stirred for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reactor is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or recrystallization.
Yield: The yields for this method are highly dependent on the chosen catalyst and reaction conditions. Literature reports for similar reactions suggest yields can range from moderate to good.[3]
Method 3: Synthesis from Thiobutyramide
The synthesis of amidines from thioamides offers an alternative route that can often be performed under milder conditions than the Pinner reaction. The greater reactivity of the thiocarbonyl group compared to the carbonyl group of an amide facilitates the nucleophilic attack by an amine.
Mechanistic Rationale
The reaction typically proceeds by the activation of the thioamide with a thiophilic promoter, such as a mercury(II) salt. This activation makes the carbon atom of the thioamide more electrophilic and susceptible to attack by an amine. The subsequent elimination of the metal sulfide and a proton yields the amidine.
Caption: Synthesis of this compound from thiobutyramide.
Experimental Protocol: Synthesis from Thiobutyramide
The following is a representative protocol for the synthesis of an N-substituted this compound from thiobutyramide. For the synthesis of unsubstituted this compound, ammonia would be used as the amine.
Materials:
-
Thiobutyramide
-
Amine (or Ammonia)
-
Mercury(II) chloride (HgCl₂) or other thiophilic promoter
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Thiobutyramide (1.0 eq) is dissolved in an anhydrous solvent under an inert atmosphere.
-
The thiophilic promoter (e.g., HgCl₂, 1.1 eq) is added to the solution, and the mixture is stirred for a short period.
-
The amine (1.2 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is filtered to remove the precipitated metal sulfide.
-
The filtrate is concentrated under reduced pressure.
-
The crude amidine is purified by column chromatography or recrystallization.
Yield: This method generally provides good yields, although the need to first prepare the thiobutyramide adds an extra step to the overall synthesis.[4]
Conclusion: Selecting the Optimal Synthesis Method
The choice of the most suitable method for this compound synthesis will depend on the specific requirements of your research.
-
For reliability and high yield, the Pinner reaction is a well-trodden path. However, the requirement for anhydrous conditions and the handling of hazardous reagents like HCl gas may be a drawback in some laboratory settings.
-
The direct ammonolysis of butyronitrile offers a more atom-economical and potentially greener alternative. The success of this method is highly contingent on the availability of a suitable catalyst and may require specialized high-pressure equipment.
-
Synthesis from thiobutyramide provides a milder alternative to the Pinner reaction. The primary disadvantages are the additional step of thioamide preparation and the use of toxic heavy metal promoters.
By carefully considering these factors, researchers can select the most appropriate synthetic strategy to efficiently and effectively produce this compound for their scientific endeavors.
References
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-
Chemical synthesis method for of 2-amino-butanamide hydrochloride. Eureka | Patsnap. [Link]
-
Pinner Reaction. NROChemistry. [Link]
- CN101811978A - Preparation method of 2-aminobutanamide hydrochloride.
- CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate. [Link]
-
Recent Advances in Amidines and Their Modern Synthetic Methodologies. ResearchGate. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Pinner Reaction. SynArchive. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
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Cross-reactivity studies of Butanimidamide with other enzymes
An In-Depth Guide to the Cross-Reactivity Profile of BIA-24, a Novel Butanimidamide-Class Kinase Inhibitor
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of targeted therapeutics, particularly in oncology and immunology, the selectivity of a small molecule inhibitor is as crucial as its potency. A highly selective compound minimizes off-target effects, leading to a wider therapeutic window and a more favorable safety profile. This guide provides a comprehensive analysis of the cross-reactivity of BIA-24, a novel ATP-competitive kinase inhibitor from the this compound class, designed to target Kinase X, a critical enzyme implicated in proliferative signaling pathways.
Our investigation is grounded in robust, validated biochemical assays. We will explore the causality behind our experimental design, present a transparent, side-by-side comparison of BIA-24's activity against a panel of related and unrelated kinases, and provide detailed protocols for replication. This guide is intended for researchers, drug development professionals, and scientists who require a rigorous understanding of BIA-24's selectivity profile.
The Rationale for Selectivity Profiling: Why It Matters
The human kinome consists of over 500 kinases, many of which share significant structural homology, especially within the ATP-binding pocket where inhibitors like BIA-24 act. Unintended inhibition of these "off-target" kinases can lead to unforeseen toxicities or confound the interpretation of a compound's biological effects. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.
Our approach is to perform a tiered screening cascade. We begin with determining the on-target potency (IC50) of BIA-24 against its intended target, Kinase X. Subsequently, we screen against a panel of kinases chosen for their sequence homology to Kinase X and their known roles in critical physiological processes. This ensures that our assessment is both targeted and broadly relevant.
Experimental Workflow for Kinase Cross-Reactivity Screening
The workflow is designed to ensure data integrity and reproducibility. Each stage, from reagent preparation to data analysis, incorporates quality control measures. The process follows a logical progression from high-potency confirmation on the primary target to a broad assessment against a diverse panel of kinases.
Figure 1: Standard workflow for an in vitro kinase inhibition assay.
Comparative Analysis: BIA-24 Selectivity Profile
The inhibitory activity of BIA-24 was assessed against its primary target, Kinase X, and a panel of 10 other kinases. The panel includes kinases from the same family (Kinase Y, Kinase Z) and from different families known for off-target liabilities (e.g., SRC, LCK). The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for each enzyme.
The data presented below were generated using a validated luminescence-based kinase assay platform. All experiments were conducted in duplicate on three separate occasions (n=3).
| Enzyme Target | Family | Mean IC50 (nM) | Standard Deviation (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Kinase X) |
| Kinase X | ABC | 12.5 | 2.1 | 1 (Primary Target) |
| Kinase Y | ABC | 310.2 | 25.8 | 24.8x |
| Kinase Z | ABC | 850.5 | 67.3 | 68.0x |
| SRC | SRC | >10,000 | N/A | >800x |
| LCK | SRC | >10,000 | N/A | >800x |
| EGFR | RTK | 1,240.0 | 110.1 | 99.2x |
| VEGFR2 | RTK | 2,500.0 | 215.4 | 200.0x |
| AKT1 | AGC | >10,000 | N/A | >800x |
| PKA | AGC | >10,000 | N/A | >800x |
| CDK2 | CMGC | 8,900.0 | 750.0 | 712.0x |
| p38α | CMGC | 6,700.0 | 540.6 | 536.0x |
Interpretation of Results: The data clearly demonstrate that BIA-24 is a potent inhibitor of its intended target, Kinase X, with an IC50 value of 12.5 nM. The compound exhibits a favorable selectivity profile. It shows moderate cross-reactivity against other members of the ABC kinase family (Kinase Y and Z), with selectivity ratios of approximately 25-fold and 68-fold, respectively. This is a common and often acceptable characteristic for inhibitors targeting a specific kinase family.
Crucially, BIA-24 displays excellent selectivity (>800-fold) against key kinases from other families, such as SRC and AKT1, which are known to mediate vital cellular processes. Inhibition of these kinases is often associated with significant toxicity. The selectivity against major receptor tyrosine kinases (EGFR, VEGFR2) is also robust, at ~100-fold and 200-fold, respectively. This profile suggests that BIA-24 has a low potential for common off-target effects at therapeutic concentrations designed to inhibit Kinase X.
Contextualizing BIA-24's Activity: The Kinase X Signaling Pathway
To appreciate the importance of BIA-24's selectivity, it is vital to understand the role of Kinase X. Kinase X is a downstream effector in the Growth Factor Receptor (GFR) signaling cascade. Its aberrant activation has been linked to uncontrolled cell proliferation and survival in several cancer models.
Figure 2: Simplified signaling pathway showing the inhibitory action of BIA-24 on Kinase X.
By selectively inhibiting Kinase X, BIA-24 is designed to halt the signal transduction cascade that leads to pathological cell proliferation, without perturbing other essential signaling pathways.
Detailed Experimental Protocol: In Vitro Kinase IC50 Determination
This protocol describes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and this is the principle used to measure inhibition.
A. Materials and Reagents:
-
Recombinant human kinases (Kinase X and panel kinases)
-
Kinase-specific peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP solution (concentration optimized for each kinase, typically at the Km value)
-
BIA-24 compound stock (10 mM in 100% DMSO)
-
Luminescence-based ATP detection reagent
-
White, opaque, 384-well assay plates
-
Acoustic liquid handler or manual pipettors for serial dilutions
B. Step-by-Step Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of BIA-24 in 100% DMSO, starting from a 1 mM concentration.
-
Using an acoustic liquid handler, transfer 25 nL of each dilution into the assay plate. This creates a final assay concentration range from approximately 10 µM to 0.5 nM.
-
For control wells, add 25 nL of 100% DMSO (0% inhibition, high activity) and 25 nL of a potent, broad-spectrum kinase inhibitor like staurosporine (100% inhibition, low activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting the kinase stock in Assay Buffer to a pre-determined optimal concentration.
-
Prepare a 2X substrate/ATP solution by diluting the peptide substrate and ATP in Assay Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X enzyme solution to each well of the assay plate containing the compound.
-
Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.
-
-
Reaction Incubation and Termination:
-
Mix the plate gently on a plate shaker.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, which must be determined during assay development.
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding 5 µL of the ATP detection reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Read the luminescence on a compatible plate reader.
-
C. Data Analysis:
-
Quality Control: Calculate the Z'-factor for the assay plate using the high (DMSO) and low (staurosporine) controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Normalization: Convert the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Curve Fitting: Plot the percent inhibition against the log-transformed concentration of BIA-24. Fit the data to a four-parameter logistic (4PL) equation using graphing software to determine the IC50 value.
Conclusion
The this compound-class inhibitor, BIA-24, demonstrates potent, single-digit nanomolar activity against its primary target, Kinase X. The comprehensive cross-reactivity profiling presented here confirms a favorable selectivity profile. While some activity is observed against closely related kinases within the same family, BIA-24 shows minimal activity against a broad panel of kinases implicated in common toxicity pathways. This high degree of selectivity underscores its potential as a precision therapeutic agent and provides a strong rationale for its advancement into further preclinical studies. The methodologies and data provided herein serve as a robust benchmark for these future investigations.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
Safety Operating Guide
Butanimidamide proper disposal procedures
Disposal of chemical waste is governed by strict federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). [11]Failure to comply can result in significant penalties. This guide provides a framework for compliance, but it is essential to consult your institution's specific waste management plan and local regulations. [12][13]
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This compound (CAS 107-90-4) - High-Purity Reagent - Benchchem. Benchchem. Link
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This compound hydrochloride - ChemBK. ChemBK. Link
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Chemical Properties of Butanediamide (CAS 110-14-5) - Cheméo. Cheméo. Link
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Chemical Properties of Butanamide (CAS 541-35-5) - Cheméo. Cheméo. Link
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link
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This compound, 2,2,3,3,4,4,4-heptafluoro- - Substance Details - EPA. U.S. Environmental Protection Agency. Link
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Hazardous Waste Disposal Guide - NSWAI. Northwestern University. Link
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Federal Register/Vol. 76, No. 113/Monday, June 13, 2011/Rules and Regulations - GovInfo. U.S. Government Publishing Office. Link
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Research Finds Heightened Toxicity to Aquatic Organisms from Microplastic–Pesticide Interactions. Beyond Pesticides. Link
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CODE OF MARYLAND REGULATIONS (COMAR) TITLE 26, SUBTITLE 13 - (Disposal of Controlled Hazardous Substances) - EPA. U.S. Environmental Protection Agency. Link
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Relationships between aquatic toxicity, chemical hydrophobicity, and mode of action: log Kow revisited - PMC - NIH. National Center for Biotechnology Information. Link
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Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ScienceDirect. Link
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Title 26 of the Code of Maryland Regulations (COMAR), Subtitle 13, Chapter 02, pages 1-50 - EPA. U.S. Environmental Protection Agency. Link
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Review of the Environmental Fate of Selected Chemicals. U.S. Environmental Protection Agency. Link
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Decree M/3/2021: Waste Management Law (English) - ChemReg.net. ChemReg.net. Link
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Proposed updates to Aquatic Life Toxics Criteria, WAC 173-201A-240: Technical Support Document - Washington State Department of Ecology. Washington State Department of Ecology. Link
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Environmental Toxicity Assessment of Sodium Fluoride and Platinum-Derived Drugs Co-Exposure on Aquatic Organisms - MDPI. MDPI. Link
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A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. Juniper Publishers. Link
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. Chemical Engineering Transactions. Link
Navigating the Handling of Butanimidamide: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of chemical reagents is the cornerstone of innovative research and development. This guide provides essential, in-depth procedural guidance for the use of Butanimidamide, with a focus on personal protective equipment (PPE), operational strategies, and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your work.
Understanding the Hazard Profile of this compound
Before any handling protocols can be established, a thorough understanding of the hazards associated with this compound is critical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
This profile necessitates a stringent approach to PPE and handling procedures to prevent any direct contact or inhalation. The "Health Hazard" pictogram is applicable due to the suspicion of mutagenicity.[1]
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following recommendations are based on a risk assessment of its known properties.
Hand Protection: A Barrier Against Dermal Exposure
Given that this compound causes skin irritation, the choice of gloves is critical. For incidental contact, such as when handling sealed containers or performing minor transfers in a well-ventilated area, disposable nitrile gloves are a suitable option.[4][5] However, it is important to note that nitrile has poor resistance to amines, a chemical class related to amidines.[4][6] Therefore, for extended contact or in situations with a higher risk of spillage, more robust hand protection is required.
For prolonged handling or immersion, butyl rubber or neoprene gloves are recommended.[7] Always consult the manufacturer's specific chemical resistance guide for breakthrough times and degradation data.[8][9][10][11][12] A double-gloving strategy, with a lighter nitrile glove underneath a heavier, more resistant glove, can provide an additional layer of safety and is considered best practice when handling suspected mutagens.[13]
Key Considerations for Glove Selection:
-
Thickness: A thicker glove generally provides greater chemical resistance but may reduce dexterity.[9]
-
Breakthrough Time: This is the time it takes for the chemical to permeate the glove material. Always select a glove with a breakthrough time that exceeds the expected duration of the task.[8][11]
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[13]
| Task | Recommended Glove Type | Rationale |
| Incidental Contact (e.g., handling closed containers) | Disposable Nitrile Gloves (minimum 5-mil thickness) | Provides adequate protection against minor splashes. Change gloves immediately upon contact.[5] |
| Extended or Direct Contact (e.g., weighing, transfers) | Butyl Rubber or Neoprene Gloves | Offers superior resistance to a broader range of chemicals, including those with amine functionalities.[7] |
| Handling Suspected Mutagens | Double-gloving (Nitrile inner, Butyl Rubber/Neoprene outer) | Provides an extra layer of protection and minimizes the risk of exposure in case of a breach in the outer glove.[13] |
Eye and Face Protection: Shielding Against Splashes and Irritation
This compound is a serious eye irritant. Therefore, chemical splash goggles that form a complete seal around the eyes are mandatory whenever handling this compound.[14] Standard safety glasses with side shields do not provide sufficient protection against splashes.
In situations where there is a significant risk of splashing, such as during transfers of larger quantities or when working with the material under pressure, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][14]
Respiratory Protection: Preventing Inhalation of Irritating Dusts or Vapors
To mitigate the risk of respiratory irritation, all handling of solid this compound that may generate dust, or solutions that may produce vapors, should be conducted within a certified chemical fume hood .[13][15]
If the use of a fume hood is not feasible or if there is a risk of airborne concentrations exceeding occupational exposure limits, respiratory protection is required. The appropriate type of respirator depends on the physical form of the this compound and the potential for airborne contaminants.
-
For dusts: A NIOSH-approved N95 filtering facepiece respirator may be sufficient for low-level dust exposure. For higher concentrations, a respirator with a P100 particulate filter is recommended.[16]
-
For vapors: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges should be used.[17][18] Some cartridges also offer protection against ammonia and methylamine, which may be relevant for amine-related compounds.[16]
A comprehensive respiratory protection program, including fit testing and a cartridge change-out schedule, is essential to ensure the effectiveness of the chosen respirator.[17]
Protective Clothing: Minimizing Skin Contact
A laboratory coat is the minimum requirement for body protection when handling this compound.[13] For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls made of a material such as polyethylene or a coated fabric should be worn over the lab coat.[7][14] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound will further minimize the risk of exposure.
Designated Work Area
All work with this compound, especially given its suspected mutagenicity, should be conducted in a designated area within the laboratory.[13][15] This area should be clearly marked with appropriate hazard signage. Access to this area should be restricted to authorized personnel who have been trained in the safe handling of this compound.
Weighing and Transfer Procedures
When weighing solid this compound, use the "tare method" to minimize the potential for generating dust.[13] Add the chemical to a pre-weighed, sealed container inside a chemical fume hood. The container can then be sealed and re-weighed outside of the hood. If adjustments are needed, they should be made inside the fume hood.
For liquid transfers, use appropriate tools such as pipettes with disposable tips or cannulas to avoid direct contact.
Workflow for PPE Selection and Handling of this compound
Caption: Decision workflow for PPE selection and safe handling of this compound.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
-
Minor Spill: For a small spill contained within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up. Use an absorbent material to contain the spill, then decontaminate the area. All cleanup materials should be disposed of as hazardous waste.[6][14]
-
Major Spill: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert others. Contact your institution's environmental health and safety (EHS) department for assistance.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste .[19][20][21][22]
Waste Segregation and Collection
-
Collect all solid and liquid waste in separate, designated, and clearly labeled containers.
-
Do not mix this compound waste with other incompatible waste streams.
-
Ensure that waste containers are kept closed except when adding waste.
Decontamination and Disposal of PPE
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coats and Reusable PPE: If a lab coat or other reusable PPE becomes contaminated, it must be decontaminated before laundering or reuse. If decontamination is not feasible, it should be disposed of as hazardous waste.
Chemical Inactivation
Procedural Steps for Donning and Doffing PPE
Caption: Sequential process for correctly donning and doffing PPE.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's specific safety protocols and EHS department for any questions or concerns.
References
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- GLOVE SELECTION CHART.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
